molecular formula C20H42N4O4 B2940851 N1,N12-Di-boc-spermine

N1,N12-Di-boc-spermine

Cat. No.: B2940851
M. Wt: 402.6 g/mol
InChI Key: KBHLGUZPXGDPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N12-Di-boc-spermine is a useful research compound. Its molecular formula is C20H42N4O4 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLGUZPXGDPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N¹,N¹²-Di-boc-spermine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N¹,N¹²-di-tert-butoxycarbonyl-spermine (N¹,N¹²-Di-boc-spermine) is a strategically important synthetic intermediate derived from the endogenous polyamine spermine (B22157). By selectively protecting the terminal primary amino groups with tert-butoxycarbonyl (Boc) groups, this derivative allows for precise chemical modifications of the internal secondary amino groups. This technical guide provides an in-depth overview of N¹,N¹²-Di-boc-spermine, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic agents and drug delivery systems. The information is curated to be a vital resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Properties of N¹,N¹²-Di-boc-spermine

N¹,N¹²-Di-boc-spermine is characterized by its protected primary amines, which render them unreactive under conditions where the secondary amines can be selectively functionalized. The Boc protecting groups can be readily removed under mild acidic conditions, restoring the primary amine functionality when needed.

Chemical and Physical Data

The fundamental properties of N¹,N¹²-Di-boc-spermine are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₂₀H₄₂N₄O₄[1]
Molecular Weight 402.6 g/mol [1]
CAS Number 140652-55-7[1]
IUPAC Name tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate[1]
Appearance Not explicitly stated, likely a solid or oil
Solubility Soluble in organic solvents such as methanol, dichloromethane (B109758)
Storage Conditions -20°C
Spectroscopic Data

Accurate characterization of N¹,N¹²-Di-boc-spermine is crucial for confirming its synthesis and purity. While raw spectral data is not publicly available, the expected NMR chemical shifts can be inferred from its structure and data for similar compounds.

NucleusExpected Chemical Shift (ppm)
¹H NMR
(CH₃)₃C- (Boc)~1.44 (s, 18H)
-CH₂- (propyl chain)~1.50-1.70 (m, 4H)
-CH₂- (butyl chain)~1.45-1.55 (m, 4H)
-NH-CH₂- (next to Boc)~3.10 (q, 4H)
-NH-CH₂- (internal)~2.60-2.70 (t, 8H)
-NH- (Boc)~4.80-5.00 (broad s, 2H)
¹³C NMR
(CH₃)₃C- (Boc)~28.4
(CH₃)₃C - (Boc)~78.5
-CH₂- (propyl chain)~29-30
-CH₂- (butyl chain)~27-28
-NH-CH₂- (next to Boc)~39-40
-NH-CH₂- (internal)~47-49
C=O (Boc)~156

Synthesis of N¹,N¹²-Di-boc-spermine

Experimental Protocol: Regioselective Di-Boc Protection of Spermine

This protocol is a representative method based on established chemical principles for the selective acylation of primary amines in the presence of secondary amines.

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM, methanol)

Procedure:

  • Reaction Setup: Dissolve spermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine or DIPEA (2.2 equivalents) to the solution and stir. The base acts as a proton scavenger.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring spermine solution at 0°C (ice bath). The slow addition helps to control the reaction and improve selectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the desired product.

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can be used to separate the desired N¹,N¹²-Di-boc-spermine from unreacted spermine, mono-Boc-spermine, and tetra-Boc-spermine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product spermine Spermine reaction Stirring at 0°C to RT spermine->reaction boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->reaction base Base (TEA or DIPEA) base->reaction solvent Solvent (DCM) solvent->reaction quench Quench with NaHCO₃ reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product N¹,N¹²-Di-boc-spermine chromatography->product

Caption: Synthetic workflow for N¹,N¹²-Di-boc-spermine.

Applications in Research and Development

N¹,N¹²-Di-boc-spermine is a versatile intermediate for the synthesis of a wide range of polyamine analogues with potential therapeutic applications. The Boc-protected terminal amines allow for the selective modification of the internal secondary amines, leading to the creation of novel compounds for drug delivery and targeted therapies.

Role as a Synthetic Intermediate

The primary application of N¹,N¹²-Di-boc-spermine is as a precursor for more complex molecules. The internal secondary amines are more nucleophilic than the protected primary amines and can be selectively alkylated or acylated.

G cluster_modification Selective Modification of Internal Amines cluster_deprotection Deprotection cluster_final Final Products start N¹,N¹²-Di-boc-spermine alkylation Alkylation start->alkylation acylation Acylation start->acylation acid Acidic Conditions (e.g., TFA) alkylation->acid acylation->acid alkyl_deriv N⁴,N⁹-Dialkylated Spermine Derivatives acid->alkyl_deriv acyl_deriv N⁴,N⁹-Diacylated Spermine Derivatives acid->acyl_deriv

Caption: Synthetic utility of N¹,N¹²-Di-boc-spermine.

Applications in Drug Delivery

While N¹,N¹²-Di-boc-spermine itself is not typically used directly as a delivery agent, its derivatives, particularly lipid-modified spermines, are extensively studied for the delivery of nucleic acids like plasmid DNA and siRNA.

The deprotected N¹,N¹²-diacyl spermine derivatives can be formulated into liposomes.[2] These cationic lipids can efficiently condense negatively charged nucleic acids to form nanoparticles (lipoplexes) that can be taken up by cells.

Quantitative Data on Derivatives in Gene Delivery:

It is important to note that the following data pertains to derivatives of N¹,N¹²-Di-boc-spermine, not the compound itself.

DerivativeApplicationEfficacyCell LineReference
N¹,N¹²-Dioleoyl sperminepDNA and siRNA deliveryHigh transfection efficiency with high cell viabilityFEK4 primary skin cells, HtTA cancer cells[1]
Spermine-based amphiphilic poly(β-amino ester)ssiRNA delivery~90% gene silencingH1299-eGFP cells
Biological Activity of Derivatives

The biological activity of N¹,N¹²-Di-boc-spermine has not been extensively reported, as it is primarily a synthetic intermediate. However, its N-alkylated derivatives have been investigated for their cytotoxic effects.

Cytotoxicity Data for N¹,N¹²-bis(ethyl)spermine (a derivative):

Cell LineIC₅₀ (µM)Reference
2008 (cis-diamminedichloroplatinum(II)-sensitive human ovarian carcinoma)3.4 ± 0.8
C13* (cis-diamminedichloroplatinum(II)-resistant human ovarian carcinoma)24.6 ± 2

These findings suggest that modifications at the N1 and N12 positions can lead to compounds with significant biological activity, although cross-resistance with existing chemotherapeutic agents can occur.

Conclusion

N¹,N¹²-Di-boc-spermine is a cornerstone molecule for the development of novel polyamine-based therapeutics and delivery systems. Its value lies in the ability to selectively protect the terminal primary amines of spermine, thereby enabling precise chemical manipulation of the internal secondary amines. While direct biological activity data for N¹,N¹²-Di-boc-spermine is scarce, the extensive research on its derivatives underscores the importance of this compound as a versatile synthetic platform. Future research may focus on developing more efficient and selective synthesis protocols and exploring the therapeutic potential of novel derivatives in areas such as oncology and gene therapy. This guide provides a solid foundation of its properties and protocols to aid researchers in harnessing the potential of this important molecule.

References

N1,N12-Di-boc-spermine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of N1,N12-Di-boc-spermine. This document includes key physicochemical data, detailed experimental protocols, and visualizations of relevant signaling pathways to support its application in research and drug development.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring polyamine spermine (B22157), where the terminal primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups.[1][2] This protection renders the primary amines less reactive and allows for selective modification of the secondary amines within the spermine backbone. The Boc protecting groups can be readily removed under mild acidic conditions to yield the parent spermine molecule.[1][2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate[3]
Molecular Formula C20H42N4O4[3]
Molecular Weight 402.57 g/mol [3]
Melting Point 92-93 °C[3]
Boiling Point 535.1 ± 45.0 °C at 760 mmHg[3]
Solubility (estimated) Soluble in DMSO (~0.2 mg/mL); Aqueous buffers (e.g., PBS pH 7.2) (~10 mg/mL) for the related compound N1,N12-diacetylspermine.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the Boc-protection of polyamines.

Materials:

Procedure:

  • Dissolve spermine in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent to the reaction mixture while stirring. The molar ratio of spermine to (Boc)2O should be optimized to favor di-substitution at the terminal amines.

  • Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature, continuing to stir overnight.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Boc-Deprotection of this compound

This protocol describes a mild method for the removal of the Boc protecting groups.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in an appropriate solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection process by TLC or mass spectrometry until all the starting material is consumed.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution to yield the deprotected spermine.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily realized after the in-situ or experimental removal of the Boc protecting groups, which liberates the parent molecule, spermine. Spermine and its analogues are known to modulate several cellular processes. Two key signaling pathways are highlighted below.

Spermidine/Spermine N1-acetyltransferase (SSAT) Pathway

Spermine analogues have been shown to potently induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. This induction can lead to the depletion of intracellular polyamine pools and affect cell growth.

SSAT_Pathway This compound This compound Deprotection Deprotection This compound->Deprotection Spermine Spermine Deprotection->Spermine SSAT_Induction Induction of SSAT Spermine->SSAT_Induction Polyamine_Catabolism Increased Polyamine Catabolism SSAT_Induction->Polyamine_Catabolism Cell_Growth_Inhibition Inhibition of Cell Growth Polyamine_Catabolism->Cell_Growth_Inhibition

Caption: SSAT pathway induction by deprotected spermine.

Experimental Protocol: SSAT Activity Assay

This assay measures the activity of SSAT by quantifying the transfer of the acetyl group from acetyl-CoA to a polyamine substrate.

Materials:

  • Cell lysates or purified SSAT enzyme

  • [14C]Acetyl-CoA

  • Spermine (or other polyamine substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell lysates from cells treated with the deprotected this compound.

  • Set up the reaction mixture containing the cell lysate, reaction buffer, and spermine.

  • Initiate the reaction by adding [14C]Acetyl-CoA.

  • Incubate the reaction at 37 °C for a defined period.

  • Stop the reaction, for example, by adding a strong acid.

  • Separate the radiolabeled acetylated spermine from the unreacted [14C]Acetyl-CoA using a suitable method (e.g., cation exchange chromatography or extraction).

  • Quantify the amount of radioactivity in the acetylated spermine fraction using a scintillation counter.

  • Calculate the SSAT activity based on the amount of product formed per unit of time and protein concentration.

Rac1/PLC-γ1 Signaling Pathway

Spermine has been implicated in the modulation of the Rac1/PLC-γ1 signaling pathway, which is involved in various cellular processes, including cell migration and cytoskeletal organization.

Rac1_PLC_Pathway Spermine Spermine Rac1 Rac1 Spermine->Rac1 PLC_gamma1 PLC-γ1 Rac1->PLC_gamma1 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PLC_gamma1->Cytoskeletal_Rearrangement Cell_Migration Cell Migration PLC_gamma1->Cell_Migration

Caption: Spermine's potential influence on the Rac1/PLC-γ1 pathway.

Experimental Protocol: Analysis of Rac1/PLC-γ1 Pathway Activation

This can be assessed by measuring the activation state of key proteins in the pathway.

Materials:

  • Cells treated with deprotected this compound

  • Lysis buffer

  • Antibodies specific for total and phosphorylated forms of Rac1 and PLC-γ1

  • Western blotting reagents and equipment

Procedure:

  • Treat cells with deprotected this compound for various times.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Probe the membrane with primary antibodies against total and phosphorylated Rac1 and PLC-γ1.

  • Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

  • Detect the protein bands using a suitable substrate and imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated (active) to total protein, indicating the activation status of the pathway.

Conclusion

This compound serves as a valuable tool for researchers studying the diverse roles of polyamines in cellular function. Its protected nature allows for controlled delivery and subsequent activation to spermine, enabling more precise investigations into its downstream effects on signaling pathways such as SSAT and Rac1/PLC-γ1. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic and biological potential of this and related polyamine derivatives.

References

N1,N12-Di-boc-spermine: An In-Depth Technical Guide to its Mechanism of Action in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N12-Di-boc-spermine is a chemically modified analogue of the natural polyamine spermine (B22157). While direct cellular studies on this compound are limited, extensive research on its close structural and functional counterpart, N1,N12-bis(ethyl)spermine (BESPM), provides a robust framework for understanding its mechanism of action. This technical guide delineates the cellular effects of N1,N12-disubstituted spermine analogues, focusing on their critical role in the induction of spermidine (B129725)/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. The subsequent depletion of intracellular polyamines, such as spermidine and spermine, triggers a cascade of events including cell cycle arrest and potent inhibition of cell proliferation, highlighting its potential as an anticancer agent. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols for key assays.

Introduction: The Role of Polyamines and the Rationale for Spermine Analogues

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Cancer cells often exhibit elevated polyamine levels, which are critical for their rapid proliferation and survival. This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development.

N1,N12-disubstituted spermine analogues, such as this compound and N1,N12-bis(ethyl)spermine, are designed to exploit this dependency. These synthetic molecules act as mimics of natural polyamines, leading to profound disruptions in polyamine homeostasis.

Core Mechanism of Action: Superinduction of Spermidine/Spermine N1-Acetyltransferase (SSAT)

The primary and most well-documented mechanism of action of N1,N12-disubstituted spermine analogues is the potent induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).

The Role of SSAT in Polyamine Catabolism

SSAT is the rate-limiting enzyme in the catabolic pathway of polyamines. It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine. This acetylation neutralizes the positive charges on the polyamines, which has two major consequences:

  • Reduced Affinity for Intracellular Binding Sites: Acetylated polyamines have a lower affinity for negatively charged molecules like DNA, RNA, and proteins, leading to their release from these binding sites.

  • Enhanced Export and Degradation: Acetylated polyamines are readily exported from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO), leading to a net decrease in the intracellular polyamine pool.

Intracellular Deprotection of this compound

It is hypothesized that for this compound to exert its biological activity, the tert-butoxycarbonyl (Boc) protecting groups must be removed intracellularly to release the active spermine analogue. While the precise enzymatic machinery responsible for this deprotection in a cellular context has not been definitively elucidated, Boc groups are known to be labile under acidic conditions. It is plausible that the acidic microenvironment of cellular compartments like endosomes or lysosomes facilitates this cleavage. The deprotected, active spermine analogue can then interact with and induce SSAT.

Cellular Consequences of SSAT Induction and Polyamine Depletion

The superinduction of SSAT and the subsequent depletion of intracellular polyamines trigger a series of events that collectively inhibit cell growth and proliferation.

Polyamine Pool Depletion

Treatment of cells with N1,N12-disubstituted spermine analogues leads to a significant and rapid decrease in the intracellular concentrations of spermidine and spermine.

Cell Cycle Arrest

The depletion of polyamines disrupts the normal progression of the cell cycle. Studies with related analogues have shown that the most sensitive phase is the S phase, followed by effects on the G2/M phase and the G1/S transition.[1][2] This cell cycle arrest is a direct consequence of the requirement of polyamines for DNA replication and the synthesis of proteins involved in cell cycle control.

Inhibition of Cell Proliferation

The culmination of polyamine depletion and cell cycle arrest is a potent inhibition of cell proliferation. In many cancer cell lines, this effect is cytostatic, meaning it halts cell growth without directly causing cell death. However, in some cell lines that are highly responsive to SSAT induction, a cytotoxic (cell-killing) effect has been observed.[3]

Induction of Apoptosis

In certain cellular contexts, the sustained depletion of polyamines can lead to the induction of apoptosis, or programmed cell death. However, some studies suggest that apoptosis induction by spermine analogues can occur independently of their effects on polyamine metabolism.

Data Presentation: Quantitative Effects of N1,N12-bis(ethyl)spermine

The following tables summarize quantitative data from studies on N1,N12-bis(ethyl)spermine (BESPM), which is expected to have a comparable mechanism of action to this compound following intracellular deprotection.

Table 1: Induction of SSAT Activity by BESPM in Human Melanoma Cell Lines [3]

Cell LineBasal SSAT Activity (pmol/min/mg)SSAT Activity after 10 µM BESPM for 48h (pmol/min/mg)Fold Induction
LOX20-90170~2-9
SH-120-90>170>2
STO-120-90>2,500>28
HO20-90>2,500>28
PANUT-320-90>2,500>28
MALME-320-90>10,000>111
Ebey20-9030,470~338-1523

Table 2: Antiproliferative Effects of BESPM in Human Melanoma Cell Lines [3]

Cell LineSSAT ResponsivenessAntiproliferative Effect
LOX, SH-1Less ResponsiveSlowing of cell growth
MALME-3, EbeyPotently ResponsiveTotal cessation of cell growth or overt cytotoxicity

Table 3: IC50 Values of BESPM in Cisplatin-Sensitive and -Resistant Human Ovarian Carcinoma Cell Lines [4]

Cell LineCisplatin SensitivityIC50 of BESPM (µM)
2008Sensitive3.4 ± 0.8
C13*Resistant24.6 ± 2.0

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of N1,N12-disubstituted spermine analogues.

Measurement of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

Principle: This assay measures the enzymatic activity of SSAT by quantifying the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to a spermine substrate.

Materials:

  • Cell lysate

  • [¹⁴C]acetyl-CoA

  • Spermine

  • Tris-HCl buffer (pH 7.8)

  • Dithiothreitol (DTT)

  • Phosphocellulose paper discs

  • Scintillation fluid and counter

Procedure:

  • Prepare cell lysates from control and treated cells.

  • Set up the reaction mixture containing Tris-HCl, DTT, spermine, and cell lysate.

  • Initiate the reaction by adding [¹⁴C]acetyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper discs.

  • Wash the discs extensively with water to remove unreacted [¹⁴C]acetyl-CoA.

  • Measure the radioactivity retained on the discs using a scintillation counter.

  • Calculate SSAT activity as pmol of acetyl groups transferred per minute per mg of protein.

Analysis of Intracellular Polyamine Pools by HPLC

Principle: This method allows for the separation and quantification of intracellular polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with pre-column derivatization for fluorescence detection.[5][6][7][8][9]

Materials:

  • Cell pellets

  • Perchloric acid (PCA)

  • Dansyl chloride or o-phthalaldehyde (B127526) (OPA) for derivatization

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Homogenize cell pellets in PCA.

  • Centrifuge to precipitate proteins and collect the supernatant.

  • Derivatize the polyamines in the supernatant with a fluorescent agent (e.g., dansyl chloride or OPA).

  • Inject the derivatized sample into the HPLC system.

  • Separate the polyamines using a gradient elution on a C18 column.

  • Detect the fluorescently labeled polyamines using a fluorescence detector.

  • Quantify the polyamine concentrations by comparing the peak areas to those of known standards.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

Materials:

  • Cell suspension

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a PI staining solution containing RNase A.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Deconvolute the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of SSAT Protein Expression

Principle: This immunoassay is used to detect and quantify the levels of SSAT protein in cell lysates.[13][14][15][16][17]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for SSAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins in cell lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against SSAT.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the band intensities.

Mandatory Visualizations

Signaling Pathway of this compound Action

N1_N12_Di_boc_spermine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N1_N12_Di_boc_spermine This compound Deprotection Intracellular Deprotection (e.g., acidic compartments) N1_N12_Di_boc_spermine->Deprotection Uptake Active_Spermine_Analogue Active Spermine Analogue Deprotection->Active_Spermine_Analogue SSAT_Induction SSAT Gene Transcription & Translation Active_Spermine_Analogue->SSAT_Induction Induces SSAT_Protein SSAT Protein SSAT_Induction->SSAT_Protein Polyamine_Catabolism Polyamine Acetylation & Catabolism SSAT_Protein->Polyamine_Catabolism Catalyzes Polyamine_Depletion Polyamine Pool Depletion (Spermidine, Spermine) Polyamine_Catabolism->Polyamine_Depletion Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M, G1/S) Polyamine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Polyamine_Depletion->Apoptosis May Induce Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed mechanism of this compound action in cells.

Experimental Workflow for Assessing Cellular Effects

Experimental_Workflow cluster_assays Cellular and Molecular Assays Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment Harvest_Cells Harvest Cells at Different Time Points Treatment->Harvest_Cells Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Cell Counting) Treatment->Proliferation_Assay SSAT_Activity SSAT Activity Assay Harvest_Cells->SSAT_Activity Western_Blot Western Blot for SSAT Harvest_Cells->Western_Blot HPLC_Polyamines HPLC for Polyamine Pools Harvest_Cells->HPLC_Polyamines Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Harvest_Cells->Flow_Cytometry

Caption: Workflow for studying the cellular effects of this compound.

Logical Relationship of Cellular Events

Logical_Relationship Drug_Uptake Drug Uptake & Deprotection SSAT_Induction SSAT Induction Drug_Uptake->SSAT_Induction Leads to Polyamine_Depletion Polyamine Depletion SSAT_Induction->Polyamine_Depletion Causes Cellular_Response Cellular Response Polyamine_Depletion->Cellular_Response Triggers

Caption: Causal chain of events following cell treatment.

Conclusion

This compound, through its active deprotected form, is a potent modulator of polyamine metabolism. Its primary mechanism of action involves the superinduction of SSAT, leading to the depletion of intracellular polyamines. This disruption of polyamine homeostasis results in cell cycle arrest and a powerful antiproliferative effect, making it a compound of significant interest for the development of novel anticancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related polyamine analogues. Future research should focus on elucidating the precise intracellular deprotection mechanism of this compound and conducting direct comparative studies with other spermine analogues to fully characterize its pharmacological profile.

References

The Strategic Role of tert-Butoxycarbonyl (Boc) Protecting Groups in Modern Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Polyamines are a class of aliphatic polycations that are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their unique, positively charged structures at physiological pH make them attractive scaffolds for the development of therapeutic agents, such as anti-cancer and anti-parasitic drugs. However, the presence of multiple primary and secondary amino groups of similar reactivity presents a significant challenge for their selective functionalization. To achieve regioselective modification and synthesize complex, unsymmetrical polyamine analogues, a robust and orthogonal protecting group strategy is paramount.

Among the arsenal (B13267) of amine protecting groups available to synthetic chemists, the tert-butoxycarbonyl (Boc) group has emerged as one of the most crucial tools in polyamine synthesis.[1][2] Its stability under a wide range of reaction conditions, coupled with its reliable cleavage under specific acidic conditions, makes it an ideal choice for multi-step synthetic pathways.[3][4] This guide provides a comprehensive overview of the role of the Boc group in polyamine synthesis, detailing its chemical principles, core synthetic strategies, quantitative data, and detailed experimental protocols.

The Chemistry of the Boc Protecting Group

The Boc group is typically introduced to an amino function by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) (TEA) or under aqueous conditions.[1][3] The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[5]

Deprotection, or cleavage, of the Boc group is efficiently achieved under anhydrous acidic conditions.[6] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[1][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, forming isobutylene (B52900) and carbon dioxide.[5][8] This acid-lability is a cornerstone of its utility, particularly in orthogonal strategies where other protecting groups stable to acid are used.[3][9]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Polyamine Polyamine (R-NH2) Boc_Polyamine Boc-Protected Polyamine (R-NH-Boc) Polyamine->Boc_Polyamine Nucleophilic Acyl Substitution Boc_Polyamine_Dep Boc-Protected Polyamine (R-NH-Boc) Boc2O Di-tert-butyl dicarbonate (Boc)₂O, Base Boc2O->Boc_Polyamine Deprotected_Polyamine Deprotected Polyamine (R-NH2) Boc_Polyamine_Dep->Deprotected_Polyamine Acid-catalyzed Cleavage Acid Strong Acid (e.g., TFA, HCl) Acid->Deprotected_Polyamine

Caption: General workflow for Boc protection and deprotection of amines.

Core Synthetic Strategies

The utility of the Boc group in polyamine synthesis lies in its application within broader, more complex synthetic strategies, most notably in achieving selective functionalization.

2.1. Chemoselective Protection of Primary Amines In many polyamines, such as spermidine (B129725) and spermine, both primary and secondary amino groups are present. A significant challenge is the selective modification of one type of amine in the presence of the other. Alkyl phenyl carbonates have been utilized for the chemoselective Boc protection of primary amines in the presence of secondary amines.[1][10] The primary amines, being less sterically hindered, react preferentially with the acylating agent, leaving the secondary amines available for subsequent, different modifications.[10] This selectivity is fundamental for building complex polyamine derivatives.

2.2. Orthogonal Protection Strategies The true power of the Boc group is realized in orthogonal protection schemes, where multiple, different protecting groups are used to mask various amino functions within the same molecule.[11][12] Each protecting group is designed to be removed under a unique set of conditions, allowing for the sequential deprotection and functionalization of specific sites.

A common orthogonal partner for the acid-labile Boc group is the benzyl (B1604629) carbamate (B1207046) (Cbz or Z) group, which is stable to acid but is readily cleaved by catalytic hydrogenation.[9][13][14] Another is the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions (e.g., piperidine).[9] By employing a combination of Boc, Cbz, and/or Fmoc groups, a chemist can precisely control the synthetic route, unmasking and reacting each amino group in a predetermined order. This approach is indispensable for the synthesis of unsymmetrical polyamines and their conjugates.[15][16][17]

Orthogonal Strategy for Unsymmetrical Polyamine Synthesis start Symmetric Polyamine (H₂N-R-NH-R-NH₂) step1 Selective Protection Primary Amines: Boc (Boc-HN-R-NH-R-NH-Boc) Secondary Amine: Cbz (Boc-HN-R-N(Cbz)-R-NH-Boc) start->step1 (Boc)₂O / Cbz-Cl step2 Selective Deprotection of Cbz (Hydrogenolysis) step1:s1->step2 H₂, Pd/C step3 Functionalization of Secondary Amine Boc-HN-R-N(R')-R-NH-Boc step2->step3 R'-X step4 Selective Deprotection of Boc (Acidolysis) step3:f1->step4 TFA step5 Functionalization of Primary Amines R''-HN-R-N(R')-R-NH-R'' step4->step5 R''-X final Unsymmetrical Polyamine Derivative step5:f2->final

Caption: Logical workflow of an orthogonal protection strategy.

Quantitative Data: Yields in Boc Protection

The efficiency of Boc protection can be high, particularly when employing selective methods. The use of alkyl phenyl carbonates for the chemoselective protection of primary amines in polyamines provides excellent yields. The following table summarizes representative data from the literature.[10]

Polyamine SubstrateProtecting Group ReagentProtected ProductSolventYield (%)
Spermidinetert-Butyl Phenyl CarbonateN¹,N⁸-Di-Boc-spermidineCH₂Cl₂88
Sperminetert-Butyl Phenyl CarbonateN¹,N¹²-Di-Boc-spermineCH₂Cl₂89
SpermidineBenzyl Phenyl CarbonateN¹,N⁸-Di-Cbz-spermidineCH₂Cl₂89
SpermineBenzyl Phenyl CarbonateN¹,N¹²-Di-Cbz-spermineCH₂Cl₂67
SpermidineAllyl Phenyl CarbonateN¹,N⁸-Di-Alloc-spermidineCH₂Cl₂89
SpermineAllyl Phenyl CarbonateN¹,N¹²-Di-Alloc-spermineCH₂Cl₂98
Data sourced from Pittelkow, M., et al. (2002). Synthesis.[10]

Experimental Protocols

The following sections provide generalized, detailed methodologies for key experiments involving the Boc group in polyamine synthesis.

4.1. Protocol for N,N'-bis-Boc Protection of a Polyamine [7] This protocol describes the general procedure for protecting the primary amino groups of a polyamine using di-tert-butyl dicarbonate.

  • Dissolution: Dissolve the polyamine substrate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (2.2 eq) or aqueous sodium hydroxide (B78521), to the solution to act as a proton scavenger.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). If using an organic system, wash the solution sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N,N'-bis-Boc-protected polyamine.

4.2. Protocol for Selective Boc Protection of Primary Amines [10] This protocol utilizes an alkyl phenyl carbonate for the chemoselective protection of primary over secondary amines.

  • Dissolution: Dissolve the polyamine (1.0 eq) in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Reagent Addition: Add tert-butyl phenyl carbonate (1.1 eq per primary amino group) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Workup: Dilute the reaction mixture with the solvent and wash with aqueous sodium hydroxide (e.g., 1 M NaOH) to remove the phenol (B47542) byproduct, followed by washing with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary.

4.3. Protocol for Boc Group Deprotection [1][7] This protocol describes the acidic cleavage of the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected polyamine (1.0 eq) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or dioxane.

  • Acid Addition: Cool the solution to 0 °C. Add an excess of strong acid. Common reagents include:

    • Trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in CH₂Cl₂.[5]

    • A saturated solution of hydrogen chloride (HCl) gas in an organic solvent like ethyl acetate (B1210297) or dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection often results in the evolution of CO₂ gas.[8] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting product is often obtained as the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).

  • Neutralization (Optional): To obtain the free amine, dissolve the salt in water and neutralize by adding a base (e.g., NaOH or NaHCO₃) until the solution is alkaline. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Experimental Workflow: Synthesis of a Terminally Functionalized Polyamine cluster_synthesis Experimental Workflow: Synthesis of a Terminally Functionalized Polyamine start Start: Spermidine prot Step 1: Protect Primary Amines (N¹,N⁸-Di-Boc-spermidine) start->prot func Step 2: Functionalize Secondary Amine (e.g., Alkylation with R-X) prot->func deprot Step 3: Deprotect Primary Amines func->deprot final Final Product: N⁴-Alkyl-spermidine deprot->final reagent1 Boc₂O, Base reagent1->prot reagent2 R-X, Base reagent2->func reagent3 TFA or HCl reagent3->deprot

Caption: A typical experimental workflow for selective polyamine modification.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of complex polyamines. Its robust nature, coupled with its specific lability to acid, provides the foundation for sophisticated chemoselective and orthogonal protection strategies. These strategies empower researchers, scientists, and drug development professionals to selectively modify polyamine scaffolds, enabling the creation of novel conjugates and analogues with tailored biological activities. The continued development of selective protection and deprotection methodologies, including those for the Boc group, will undoubtedly continue to drive innovation in medicinal chemistry and the broader life sciences.

References

N1,N12-Di-boc-spermine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N1,N12-Di-boc-spermine is a key chemical compound with significant applications in biochemical research and pharmaceutical development. This document provides a concise summary of its core physicochemical properties.

This compound is a derivative of spermine, a naturally occurring polyamine. The "Di-boc" designation indicates the presence of two tert-butoxycarbonyl (Boc) protecting groups. These groups enhance the compound's stability and solubility, making it a versatile tool in various experimental contexts.[1] It is particularly valuable as a building block in the synthesis of other polyamines and their derivatives.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C20H42N4O4[1][2][3]
Molecular Weight 402.6 g/mol [2][3]
Monoisotopic Mass 402.32060583 Da[3]

Experimental Methodologies & Signaling Pathways

The determination of the molecular formula and weight of a specific chemical entity like this compound is typically achieved through established analytical techniques such as mass spectrometry and elemental analysis. These methods provide precise data on the elemental composition and mass of the molecule.

Given that the core topic is the fundamental molecular properties of a synthetic chemical, detailed experimental protocols for its synthesis or complex biological signaling pathways are not directly applicable to the determination of its molecular weight and formula. The provided data is based on computational analysis and standardized analytical measurements.

No signaling pathways or experimental workflows are described for the determination of these specific properties. Therefore, the generation of a corresponding diagram is not applicable.

References

Navigating the Solubility of N¹,N¹²-Di-boc-spermine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N¹,N¹²-Di-boc-spermine is a critical bifunctional linker molecule, extensively utilized in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. Its utility is predicated on the temporary protection of the primary amine groups of spermine (B22157) by tert-butyloxycarbonyl (Boc) groups, which can be readily removed under mild acidic conditions. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective handling, reaction setup, and purification. This technical guide provides a comprehensive overview of the expected solubility of N¹,N¹²-Di-boc-spermine, alongside detailed experimental protocols for researchers to quantitatively determine its solubility in their specific solvent systems.

Introduction

Spermine, a biogenic polyamine, plays a crucial role in various cellular processes. Its derivatization into N¹,N¹²-Di-boc-spermine transforms it into a versatile building block for chemical synthesis. The two bulky, non-polar Boc groups significantly alter the physicochemical properties of the parent spermine molecule, rendering it less polar and more amenable to dissolution in organic solvents. This guide aims to consolidate the available information and provide a practical framework for assessing the solubility of this important compound.

Physicochemical Properties of N¹,N¹²-Di-boc-spermine

A foundational understanding of the key physicochemical properties of N¹,N¹²-Di-boc-spermine is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₂₀H₄₂N₄O₄[1]
Molecular Weight 402.57 g/mol [2][3]
Appearance White to off-white solid
CAS Number 140652-55-7[1][2]

Solubility Profile of N¹,N¹²-Di-boc-spermine

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for N¹,N¹²-Di-boc-spermine in a broad range of common laboratory solvents is not extensively reported in peer-reviewed literature or safety data sheets. However, based on the general solubility characteristics of Boc-protected amines and polyamines, a qualitative solubility profile can be inferred. Such compounds are typically soluble in a variety of organic solvents. For instance, related Boc-protected amino acids are known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The presence of the Boc groups generally enhances solubility in less polar organic solvents.

The following table summarizes the expected qualitative solubility of N¹,N¹²-Di-boc-spermine. It is intended as a general guideline for solvent selection. Researchers are strongly encouraged to determine the quantitative solubility for their specific applications using the experimental protocols provided in this guide.

Table 1: Qualitative Solubility Profile of N¹,N¹²-Di-boc-spermine

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble to Highly SolubleThese solvents can solvate the polar regions of the molecule while also being compatible with the non-polar Boc groups.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Soluble to Highly SolubleThe moderate polarity and ability to form weak hydrogen bonds make these effective solvents for many Boc-protected compounds.
Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Soluble to Moderately SolubleThe ability to act as both hydrogen bond donors and acceptors allows for good interaction with the carbamate (B1207046) and amine functionalities.
Ethers Diethyl Ether (Et₂O), 1,4-DioxaneSparingly Soluble to Moderately SolubleThe lower polarity of these solvents may limit their capacity to dissolve the compound compared to more polar aprotic solvents.
Hydrocarbons Hexanes, Heptane, TolueneInsoluble to Sparingly SolubleThe non-polar nature of these solvents is generally not conducive to dissolving the relatively polar N¹,N¹²-Di-boc-spermine.
Aqueous Water, Phosphate-Buffered Saline (PBS)InsolubleThe large, non-polar Boc groups and the long hydrocarbon chain of the spermine backbone render the molecule hydrophobic.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their experimental conditions, the following protocols provide a robust framework for quantitative determination.

Kinetic Solubility Assay (High-Throughput Method)

This method is suitable for rapid screening of solubility in various solvents, particularly in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N¹,N¹²-Di-boc-spermine in a solvent of known high solubility (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the test solvent.

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature for a set period (e.g., 2-4 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility, which is the true solubility of the compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of N¹,N¹²-Di-boc-spermine to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

  • Quantification: Analyze the concentration of N¹,N¹²-Di-boc-spermine in the supernatant using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve with standards of known concentrations must be prepared.

    • Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is simpler but may be less accurate.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

experimental_workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay (Shake-Flask) k_start Prepare High-Concentration Stock (e.g., in DMSO) k_dilute Serial Dilution in Test Solvents (96-well plate) k_start->k_dilute k_equilibrate Equilibrate (2-4 hours) k_dilute->k_equilibrate k_measure Measure Turbidity (Nephelometry/Plate Reader) k_equilibrate->k_measure k_result Determine Kinetic Solubility k_measure->k_result t_start Add Excess Solid to Known Volume of Solvent t_equilibrate Agitate at Constant Temperature (24-48 hours) t_start->t_equilibrate t_separate Separate Supernatant (Centrifugation/Filtration) t_equilibrate->t_separate t_quantify Quantify Concentration t_separate->t_quantify t_hplc HPLC Analysis t_quantify->t_hplc High Accuracy t_gravimetric Gravimetric Analysis t_quantify->t_gravimetric Simpler Method t_result Determine Thermodynamic Solubility t_hplc->t_result t_gravimetric->t_result

Caption: Workflow for determining the kinetic and thermodynamic solubility of N¹,N¹²-Di-boc-spermine.

Conclusion

While quantitative solubility data for N¹,N¹²-Di-boc-spermine remains to be comprehensively published, a strong qualitative understanding can be derived from the behavior of structurally similar Boc-protected compounds. It is anticipated to exhibit good solubility in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and limited solubility in non-polar and aqueous media. For precise quantitative data, the detailed experimental protocols provided in this guide offer a reliable means for researchers to determine the solubility in their specific solvents of interest, thereby facilitating the seamless integration of this versatile linker into their synthetic and drug development workflows.

References

N¹,N¹²-Di-boc-spermine (CAS: 140652-55-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Polyamine Intermediate in Drug Development and Biomedical Research

Introduction

N¹,N¹²-Di-tert-butoxycarbonyl-spermine, commonly referred to as N¹,N¹²-Di-boc-spermine, is a chemically modified derivative of the naturally occurring polyamine spermine (B22157). With the strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on its terminal primary amine functionalities, this compound serves as a pivotal intermediate in the synthesis of a wide array of complex molecules with significant applications in pharmacology and biotechnology. The Boc groups provide a stable yet readily cleavable means of selectively shielding the primary amines, allowing for precise chemical modifications at the secondary amine positions of the spermine backbone. This technical guide provides a comprehensive overview of N¹,N¹²-Di-boc-spermine, including its chemical and physical properties, detailed synthesis and deprotection protocols, and its versatile applications in drug delivery, gene therapy, and as a molecular linker.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N¹,N¹²-Di-boc-spermine is essential for its effective handling, storage, and application in chemical synthesis. The available data for this compound are summarized in the tables below.

Identifier Value
CAS Number 140652-55-7[1][2]
Molecular Formula C₂₀H₄₂N₄O₄[1][2]
Molecular Weight 402.6 g/mol [1]
IUPAC Name tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate[1]
Synonyms N¹,N⁴-Bis-(t-butyloxycarbonyl)-1,5,10,14-tetra-aza-tetradecan, tert-butyl N-[3-[4-[3-(tert-butoxycarbonylamino)propylamino]butylamino]propyl]carbamate[1]
Physical Property Value
Appearance White solid[3]
Melting Point 72–75 °C (for a related N¹,N⁸-Bis(benzyloxycarbonyl)spermine)
Storage Temperature -20°C[2]

Synthesis and Purification

The selective protection of the primary amines of spermine is a critical step in the synthesis of N¹,N¹²-Di-boc-spermine. A general and efficient method involves the use of alkyl phenyl carbonates as selective carbamoylating agents.

Experimental Protocol: Synthesis of N¹,N¹²-Di-boc-spermine[3]

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve spermine (1.06 g, 5.25 mmol) in DMF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) in a controlled manner, using approximately 2.2 equivalents per primary amine group of spermine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, perform an aqueous workup.

  • Purify the crude product by column chromatography to yield N¹,N¹²-Di-boc-spermine as a white solid (yield: 1.89 g, 86%).

Characterization Data:[3]
  • ¹H NMR (CDCl₃): δ = 1.40 (s, 18 H), 1.52 (m, 4 H), 1.63 (quint, 4 H, J = 6.6 Hz), 1.93 (br s, 2 H), 2.59 (m, 4 H), 2.65 (t, 4 H, J = 6.6 Hz), 3.17 (q, 4 H, J = 5.8 Hz), 5.19 (br s, 2 H).

  • ¹³C NMR (CDCl₃): δ = 27.8, 28.6, 29.8, 39.1, 47.4, 49.6, 79.1, 156.3.

  • Mass Spectrometry (FAB): m/z = 403.4 (MH⁺).

Deprotection of the Boc Groups

The removal of the Boc protecting groups is a fundamental step to liberate the primary amines for subsequent reactions. This is typically achieved under mild acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

  • N¹,N¹²-Di-boc-spermine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve N¹,N¹²-Di-boc-spermine in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the deprotected spermine into an organic solvent.

  • Dry the organic layer and concentrate it to obtain the final product.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Workup and Purification start N¹,N¹²-Di-boc-spermine in DCM reaction Add Trifluoroacetic Acid (TFA) Stir at Room Temperature start->reaction 1. evaporation Evaporate Solvent and excess TFA reaction->evaporation 2. neutralization Neutralize with NaHCO₃ solution evaporation->neutralization 3. extraction Extract with Organic Solvent neutralization->extraction 4. final_product Deprotected Spermine Derivative extraction->final_product 5.

Caption: Workflow for the deprotection of N¹,N¹²-Di-boc-spermine.

Applications in Research and Drug Development

N¹,N¹²-Di-boc-spermine is a versatile building block for the synthesis of a variety of functional molecules. Its primary utility lies in the ability to introduce modifications at the secondary amine positions while the primary amines are protected.

Synthesis of Lipopolyamines for Gene Delivery

Derivatives of N¹,N¹²-Di-boc-spermine are used to synthesize cationic lipids, known as lipopolyamines, which can form complexes with nucleic acids like plasmid DNA and siRNA. These complexes, often in the form of nanoparticles, facilitate the delivery of genetic material into cells for gene therapy and research applications.[4] The Boc-protected spermine serves as a scaffold to which fatty acid chains are attached to the secondary amines. Subsequent deprotection of the primary amines yields the cationic headgroup necessary for electrostatic interactions with the negatively charged nucleic acids.

Gene_Delivery_Synthesis cluster_synthesis Lipopolyamine Synthesis cluster_application Gene Delivery Application start N¹,N¹²-Di-boc-spermine acylation Acylation of secondary amines with fatty acids start->acylation deprotection Boc Deprotection (e.g., with TFA) acylation->deprotection lipopolyamine Cationic Lipopolyamine deprotection->lipopolyamine complexation Complexation to form Lipoplex Nanoparticles lipopolyamine->complexation nucleic_acid DNA or siRNA nucleic_acid->complexation transfection Cellular Transfection complexation->transfection

Caption: Synthesis and application of lipopolyamines from N¹,N¹²-Di-boc-spermine for gene delivery.

Linker in Antibody-Drug Conjugates (ADCs)

The spermine backbone can be utilized as a component of the linker in antibody-drug conjugates (ADCs). In this context, N¹,N¹²-Di-boc-spermine can be functionalized at its secondary amines with moieties that allow for conjugation to both an antibody and a cytotoxic drug. The polyamine nature of the linker can influence the physicochemical properties of the ADC, such as solubility and aggregation.

ADC_Linker_Concept cluster_components ADC Components cluster_linker Linker Synthesis antibody Antibody deprotection_conjugation Deprotection and Conjugation Chemistry antibody->deprotection_conjugation drug Cytotoxic Drug drug->deprotection_conjugation spermine_core N¹,N¹²-Di-boc-spermine (Core Scaffold) functionalization Functionalization at secondary amines spermine_core->functionalization functionalization->deprotection_conjugation adc Antibody-Drug Conjugate deprotection_conjugation->adc

Caption: Conceptual workflow for utilizing N¹,N¹²-Di-boc-spermine in ADC linker synthesis.

Solid-Phase Synthesis

N¹,N¹²-Di-boc-spermine can be employed in solid-phase synthesis to create libraries of spermine-based compounds.[5] The Boc-protected spermine can be attached to a solid support, followed by diversification at the secondary amines. This approach allows for the rapid and efficient generation of numerous analogues for screening in drug discovery programs.

Analytical Methods

The purity and identity of N¹,N¹²-Di-boc-spermine and its derivatives are typically assessed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, as demonstrated by the characterization data provided in the synthesis section.[3]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of polyamines and their derivatives. Due to the lack of a strong chromophore in N¹,N¹²-Di-boc-spermine, derivatization with agents like benzoyl chloride or dansyl chloride may be necessary for UV or fluorescence detection.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling N¹,N¹²-Di-boc-spermine. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N¹,N¹²-Di-boc-spermine is a valuable and versatile chemical intermediate that plays a crucial role in the development of novel therapeutic agents and research tools. Its unique structure, with selectively protected primary amines, allows for precise chemical modifications of the spermine scaffold. This enables the synthesis of a wide range of complex molecules, including lipopolyamines for gene delivery and linkers for antibody-drug conjugates. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block in their scientific endeavors.

References

The Multifaceted Biological Functions of Spermine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Spermine (B22157), a ubiquitous polyamine, and its derivatives are critical regulators of a myriad of cellular processes, ranging from gene expression and signal transduction to cell death and proliferation. Their polycationic nature at physiological pH dictates their interaction with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function. This technical guide provides an in-depth exploration of the core biological functions of spermine and its derivatives, with a focus on their molecular mechanisms of action. We present a comprehensive overview of their roles in ion channel modulation, gene regulation, and apoptosis. Quantitative data on their bioactivities are summarized in structured tables for comparative analysis. Detailed experimental protocols for key investigative techniques are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex roles these molecules play in cellular physiology and pathophysiology. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Introduction

Polyamines, including spermine, spermidine (B129725), and their precursor putrescine, are essential for cell growth and differentiation.[1][2] Spermine, a tetramine, is synthesized from spermidine and is involved in a vast array of cellular functions.[3][4] Its levels are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[5][6] Dysregulation of polyamine metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making spermine and its derivatives attractive targets for therapeutic intervention.[6][7][8] This guide will delve into the fundamental biological activities of spermine and its derivatives, providing the technical details necessary for their study and potential therapeutic exploitation.

Modulation of Ion Channel Activity

Spermine and its derivatives are well-documented modulators of various ion channels, playing a crucial role in regulating cellular excitability and ion homeostasis. Their effects are often complex, exhibiting both potentiation and inhibition depending on the channel type, subunit composition, and the concentration of the polyamine.[9][10]

N-methyl-D-aspartate (NMDA) Receptors

Spermine exerts a bimodal, concentration-dependent effect on NMDA receptors. At low micromolar concentrations (1-10 µM), it potentiates NMDA receptor currents by increasing the channel opening frequency.[3] Conversely, at higher concentrations (>10 µM), it produces a voltage-dependent block of the channel, limiting its own enhancing action.[3] This dual action suggests the presence of at least two distinct binding sites for spermine on the NMDA receptor complex.[3] The potentiation by spermine is glycine-independent but requires the presence of glutamate.[11][12]

Inwardly Rectifying Potassium (Kir) Channels

Intracellular spermine is a key factor responsible for the characteristic inward rectification of strong inward rectifier K+ (Kir) channels.[13][14] It acts as a voltage-dependent pore blocker, binding within the channel's inner vestibule and preventing the efflux of K+ ions at depolarized membrane potentials.[13][15] The affinity of spermine for Kir channels is in the nanomolar range, highlighting its physiological significance in maintaining cellular resting membrane potential and regulating excitability.[16]

Quantitative Data on Ion Channel Modulation

The following table summarizes key quantitative data regarding the interaction of spermine and its derivatives with various ion channels.

Compound/DerivativeChannel/ReceptorEffectConcentration/ValueCell Type/SystemCitation
SpermineNMDA ReceptorPotentiation (increase in channel opening frequency)1-10 µMCultured cortical neurons[3]
SpermineNMDA ReceptorVoltage-dependent block>10 µMCultured cortical neurons[3]
N4-benzylspermineNMDA ReceptorPotentiationEC50: 2.7 µMRat hippocampal/cortical membranes[5]
N4-(3-phenylpropyl)spermineNMDA ReceptorPotentiationEC50: 2.0 µMRat hippocampal/cortical membranes[5]
SpermineKir2.1 ChannelBlockIC50: 31 nM (at +50 mV)Xenopus oocytes[16]
SpermineKir ChannelsBlock-Turtle retinal Müller cells[17]
SBP-101 (Diethyl Dihydroxyhomospermine)-Anticancer activityIC50: <2.0 - ~9.0 µMVarious cancer cell lines[1][18]
Spermatinamine (B12380403) Analogue 12-Anticancer activityIC50: 5-10 µMHeLa, MCF-7, DU145 cells[19]
Spermatinamine Analogue 14-Anticancer activityIC50: 5-10 µMHeLa, MCF-7, DU145 cells[19]
Spermatinamine Analogue 15-Anticancer activityIC50: 5-10 µMHeLa, MCF-7, DU145 cells[19]
Bis-naphthalimido spermidine-Anticancer activityIC50: 1.64 µM (HT-29), 0.15 µM (Caco-2)Colon adenocarcinoma cells[20]

Regulation of Gene Expression

Spermine's influence on gene expression is profound and multifaceted, stemming from its ability to interact with nucleic acids and modulate chromatin structure.[13][21]

Chromatin Condensation and Accessibility

As a polycation, spermine can neutralize the negative charges of DNA's phosphate (B84403) backbone, promoting DNA condensation and altering chromatin structure.[21] This can impact the accessibility of genomic regions to transcription factors and the transcriptional machinery, thereby influencing gene expression.[21]

Modulation of Transcription Factor Activity

Spermine can directly and indirectly affect the binding of transcription factors to their target DNA sequences. This can occur through conformational changes in DNA or by modulating signaling pathways that control the activity of transcription factors.[21] For instance, spermine has been shown to affect the transcription of key regulatory proteins in Borrelia burgdorferi.

Histone Modifications

Spermine can influence the activity of enzymes that catalyze histone modifications, such as acetylation and methylation, which are critical for regulating gene expression. Polyamines can stimulate the activity of histone acetyltransferases (HATs), generally leading to a more open chromatin structure and transcriptional activation.[21]

Quantitative Data on Gene Expression Changes

The following table provides examples of quantitative changes in gene or protein expression in response to polyamines.

PolyamineGene/ProteinChange in ExpressionFold Change/p-valueCell/OrganismCitation
Spermidinep53, Nr5a1, Bok, Bid, XDH, TXNIPDifferential expression (up and down)-Mouse ovarian tissue[22]
Sperminec-mycAttenuation of inhibition by Actinomycin D-In vitro transcription assay[23]
Spermidine/SpermineC/D box snoRNAsUpregulationSeveral-fold higherTomato fruit[24]

Role in Apoptosis

The role of spermine in apoptosis, or programmed cell death, is complex and often appears contradictory, as it can act as both an inducer and an inhibitor of this process.[1]

Pro-apoptotic Effects

Spermine and its metabolites can induce apoptosis in various cell types, including primary human blood cells and tumor cell lines.[9] This pro-apoptotic activity is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, characterized by the collapse of the mitochondrial membrane potential, a decrease in Bcl-2 expression, and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[9][25] This cascade of events ultimately leads to the activation of caspases and the execution of the apoptotic program.[9]

Anti-apoptotic Effects

Conversely, spermine can also exhibit anti-apoptotic properties. For example, it has been shown to inhibit endoplasmic reticulum stress-induced apoptosis in cardiomyocytes by suppressing ROS production and downregulating the PERK-eIF2α pathway.[10] The decision between cell survival and apoptosis in the presence of spermine appears to be highly context-dependent, influenced by cell type, the concentration of spermine, and the metabolic state of the cell.

Signaling Pathways Involving Spermine

Spermine and its derivatives are integrated into complex cellular signaling networks.

Spermine-Induced Apoptosis Pathway

The pro-apoptotic effects of spermine often converge on the intrinsic mitochondrial pathway of apoptosis.

Spermine_Apoptosis_Pathway Spermine Spermine ROS ↑ Reactive Oxygen Species (ROS) Spermine->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 CytoC Cytochrome c Release Mitochondrion->CytoC Smac Smac/DIABLO Release Mitochondrion->Smac Caspase9 Caspase-9 Activation CytoC->Caspase9 Smac->Caspase9 promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Spermine-induced mitochondrial apoptosis pathway.

Spermine and JAK-STAT Signaling

Recent evidence suggests that spermine can act as a metabolic brake for Janus kinase (JAK) signaling. It can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines like interferons and interleukins. This positions spermine as a potential immunosuppressive molecule.

Spermine_JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (e.g., IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates Spermine Spermine Spermine->JAK1 inhibits binding to receptor pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes and translocates GeneExpression Gene Expression Nucleus->GeneExpression regulates

Caption: Spermine's inhibitory effect on the JAK-STAT signaling pathway.

Experimental Protocols

Analysis of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of spermine and other polyamines in biological samples following pre-column derivatization.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Perchloric acid (PCA), 0.2 M

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Reversed-phase C18 HPLC column

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in 0.2 M PCA. Centrifuge to pellet proteins. The supernatant contains the polyamines.

  • Derivatization: Mix the sample supernatant with the OPA/NAC derivatizing reagent. This reaction forms fluorescent isoindole derivatives of the polyamines.

  • HPLC Analysis: Inject the derivatized sample onto a C18 column. Separate the polyamine derivatives using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer).

  • Detection: Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantification: Determine the concentration of each polyamine by comparing the peak areas to those of known standards.

Chromatin Immunoprecipitation (ChIP) for Studying Spermine's Effect on Protein-DNA Interactions

This protocol outlines the general steps for performing a ChIP assay to investigate the influence of spermine on the binding of a specific protein (e.g., a transcription factor) to DNA.

Materials:

  • Cultured cells treated with or without spermine

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein. Capture the antibody-protein-DNA complexes using protein A/G beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.

  • Analysis: Quantify the amount of immunoprecipitated DNA corresponding to a specific genomic region using quantitative PCR (qPCR).

ChIP_Workflow Start Cells Treated with/ without Spermine Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lyse IP 3. Immunoprecipitation (Specific Antibody) Lyse->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elution & Reverse Cross-linking Wash->Elute Purify 6. DNA Purification Elute->Purify Analyze 7. qPCR Analysis Purify->Analyze

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion and Future Directions

Spermine and its derivatives are indispensable molecules with a remarkable diversity of biological functions. Their ability to modulate ion channels, regulate gene expression, and influence cell fate decisions underscores their importance in cellular homeostasis. The intricate and sometimes opposing roles of spermine, particularly in apoptosis, highlight the complexity of its regulatory networks and the need for further investigation. The development of novel spermine derivatives with enhanced specificity and potency holds significant promise for the treatment of a wide range of diseases, from cancer to neurodegenerative and autoimmune disorders. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse actions of spermine and its derivatives, with a particular emphasis on identifying novel cellular targets and signaling pathways. A deeper understanding of these fundamental processes will be crucial for the rational design of new therapeutic strategies that harness the power of these fascinating molecules.

References

An In-depth Technical Guide to Boc-Protected Polyamines for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyamines, such as spermidine (B129725) and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Their critical role in these fundamental pathways has made them attractive targets for biochemical research and therapeutic development, particularly in oncology. However, the presence of multiple primary and secondary amino groups in their structures presents a significant challenge for selective chemical modification. The use of the tert-butoxycarbonyl (Boc) protecting group provides a robust and versatile strategy to overcome this hurdle, enabling the precise synthesis of polyamine derivatives for a wide range of applications. This guide offers a comprehensive overview of the synthesis, application, and analysis of Boc-protected polyamines in a biochemical research context.

Core Concepts of Boc Protection in Polyamine Chemistry

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2][3][4] In the context of polyamines, Boc protection allows for the selective functionalization of specific amino groups within the polyamine backbone.[1][5] This selective modification is crucial for developing polyamine-based probes, inhibitors, and drug conjugates.[6][7][8]

The general strategy for utilizing Boc-protected polyamines involves a three-step process:[1]

  • Boc Protection: The primary and/or secondary amino groups of a polyamine are protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][9] This reaction is typically carried out in the presence of a base.[1]

  • Functionalization: The remaining unprotected amino groups or other reactive sites on the polyamine can be selectively modified through reactions such as alkylation or acylation.[1]

  • Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final functionalized polyamine.[1][2][9]

Synthesis and Purification of Boc-Protected Polyamines

The selective protection of polyamines can be achieved by carefully controlling the reaction conditions and stoichiometry of the protecting group reagent. Alkyl phenyl carbonates have been shown to be effective for the selective protection of primary amines in the presence of secondary amines.[10][11]

Table 1: Yields of Selectively Boc-Protected Polyamines

PolyamineProtecting ReagentProductYield (%)Reference
SpermidineDi-tert-butyl dicarbonateN¹,N⁸-Di-Boc-spermidine78[11]
Spermine2-Hydroxybenzaldehyde, then Boc₂OTri-Boc-spermine45[8]
Diethylenetriaminetert-Butyl phenyl carbonateN¹,N⁵-Di-Boc-diethylenetriamine95[11]
Dipropylenetriaminetert-Butyl phenyl carbonateN¹,N⁷-Di-Boc-dipropylenetriamine96[11]

Experimental Protocols

Protocol 1: Selective Boc Protection of Spermidine (Primary Amines)

This protocol describes the selective protection of the primary amino groups of spermidine.[1]

Materials:

  • Spermidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (B78521) (NaOH)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve spermidine (1.08 g, 7.40 mmol) in DMF.

  • Add a solution of di-tert-butyl dicarbonate in DMF. Use 1.1 equivalents of Boc₂O per primary amino group.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent in vacuo.

  • Add water (25 mL) to the residue.

  • Adjust the pH to 3 by adding aqueous HCl (2 M).

  • Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL).

  • Make the aqueous phase strongly alkaline by adding aqueous NaOH (2 M).

  • Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo to afford the desired N¹,N⁸-bis-Boc-spermidine.[1]

Protocol 2: Boc Deprotection of a Protected Polyamine

This protocol describes the removal of Boc protecting groups under acidic conditions.[1]

Materials:

  • Boc-protected polyamine

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol

  • Acetone

Procedure:

  • To the Boc-protected polyamine (0.172 mol), add concentrated hydrochloric acid (300 mL) at 25-30°C.

  • Stir the mixture for a specified time (typically monitored by TLC or LC-MS) until the reaction is complete.

  • The deprotected polyamine hydrochloride salt can then be isolated, often by precipitation and filtration.

Applications in Biochemical Research

Boc-protected polyamines are invaluable tools for investigating the biological roles of polyamines. They serve as precursors for the synthesis of a wide array of molecular probes and therapeutic agents.

  • Drug Development: Boc-protected polyamines are used in the synthesis of novel pharmaceuticals, particularly in the development of compounds targeting specific biological pathways for more effective treatments with fewer side effects.[6][7]

  • Bioconjugation: They act as versatile linkers for attaching biomolecules like proteins or antibodies to other molecules or surfaces, which is crucial for creating targeted drug delivery systems.[6][7]

  • Gene Delivery: These compounds are integral in the formulation of gene delivery vectors, improving the efficiency of transfection in gene therapy.[6][7][12]

  • Neuroscience Research: They are applied to investigate the role of polyamines in neurodevelopment and neuroprotection.[6]

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and application of a fluorescently labeled polyamine probe for studying cellular uptake.

experimental_workflow cluster_synthesis Synthesis cluster_application Application Polyamine Polyamine Boc_Protect Boc Protection Polyamine->Boc_Protect Functionalize Fluorescent Labeling Boc_Protect->Functionalize Deprotect Boc Deprotection Functionalize->Deprotect Purify_Probe Purification Deprotect->Purify_Probe Incubate Incubate with Probe Purify_Probe->Incubate Cell_Culture Cell Culture Cell_Culture->Incubate Analyze Analysis (e.g., Flow Cytometry) Incubate->Analyze

Caption: Workflow for Synthesis and Application of a Labeled Polyamine Probe.

Polyamines in Cellular Signaling and Disease

Polyamines are deeply integrated into cellular signaling networks, and their dysregulation is a hallmark of several diseases, most notably cancer.[13][14][15] Elevated polyamine levels are often necessary for tumor progression, making the polyamine metabolic pathway a prime target for anticancer therapies.[5][13][16]

Key signaling pathways that intersect with polyamine metabolism include:

  • MYC: The MYC oncogene upregulates the expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, driving cell proliferation.[13][17]

  • mTOR: The mTOR signaling pathway, a central regulator of cell growth, is also linked to the control of polyamine levels.[13]

  • p53: The tumor suppressor p53 can regulate polyamine metabolism, contributing to its role in cell cycle arrest and apoptosis.

The intricate relationship between polyamine metabolism and cancer signaling pathways is depicted in the following diagram.

polyamine_signaling cluster_inputs Oncogenic Signals cluster_polyamine_pathway Polyamine Metabolism cluster_outputs Cellular Processes MYC MYC ODC ODC MYC->ODC mTOR mTOR mTOR->ODC Arginine Arginine Ornithine Ornithine Arginine->Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Proliferation Cell Proliferation Spermidine->Proliferation Spermine->Proliferation Apoptosis Apoptosis Inhibition Spermine->Apoptosis

Caption: Simplified Polyamine Metabolism and its Regulation by Oncogenic Pathways.

Quantitative Analysis of Polyamines

Accurate quantification of intracellular and extracellular polyamines is essential for understanding their roles in health and disease. High-performance liquid chromatography (HPLC) is a commonly used method for polyamine analysis.[18]

Table 2: HPLC Analysis of Polyamines

ParameterValueReference
Derivatization o-phthalaldehyde (B127526) and N-acetyl-L-cysteine[18]
Column Reversed-phase C18[18]
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)[18]
Detection Limit 0.5 nmol/ml or 0.1 nmol/mg tissue[18]
Linear Range 1 - 50 µM for each polyamine[18]
Accuracy 2.5 - 4.2 %[18]
Precision 0.5 - 1.4 %[18]

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and high-throughput method for the simultaneous quantification of multiple polyamines in various biological samples.[19][20]

Protocol 3: Sample Preparation for Polyamine Analysis from Biological Tissues

This protocol provides a general guideline for extracting polyamines from biological tissues for subsequent analysis.[18][20]

Materials:

  • Biological tissue (e.g., 50 mg)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in cold PCA or TCA.

  • Centrifuge the homogenate to pellet the protein precipitate.

  • Collect the supernatant containing the polyamines.

  • The supernatant can then be neutralized and derivatized for HPLC analysis or directly analyzed by LC-MS/MS.[20]

Conclusion

Boc-protected polyamines are indispensable reagents in modern biochemical research and drug discovery. Their use enables the precise synthesis of tailored polyamine derivatives, facilitating detailed investigations into their biological functions and the development of novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize these versatile compounds in their studies. As our understanding of the intricate roles of polyamines in cellular signaling and disease continues to grow, the importance of Boc-protected polyamines as enabling chemical tools is set to expand even further.

References

A Technical Guide to the Use of Protected Polyamines in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine (B129725) and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] Their dysregulation is a hallmark of various diseases, notably cancer, making the polyamine pathway a compelling target for therapeutic intervention.[2][3] However, the inherent reactivity of their multiple amino groups presents a significant challenge in the synthesis of polyamine analogues for research and drug development. This guide provides an in-depth overview of the fundamental principles and techniques for utilizing protected polyamines, enabling the precise chemical manipulation required for advancing biological understanding and therapeutic innovation.

The strategic use of protecting groups allows for the regioselective modification of polyamines, a critical step in creating sophisticated molecular probes and potent drug candidates.[4][5] This document will detail the common protecting groups, their application in orthogonal protection strategies, and provide experimental protocols for their use in both chemical synthesis and biological assays.

Core Principles of Polyamine Protection

The selective modification of a specific amino group within a polyamine requires the temporary masking of other amino functionalities. This is achieved through the use of protecting groups, which can be later removed under specific conditions. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable without affecting other parts of the molecule.[6]

Orthogonal Protection Strategy

In the synthesis of complex polyamine conjugates, an orthogonal protection strategy is often employed. This involves the use of multiple protecting groups, each of which can be removed under distinct chemical conditions, allowing for the sequential and site-specific modification of the polyamine backbone.[6][7] For instance, one amino group might be protected with an acid-labile group, while another is protected with a base-labile group, enabling the selective deprotection and functionalization of each site.

Common Protecting Groups for Polyamines

Several protecting groups are routinely used in polyamine chemistry. The choice of protecting group depends on the overall synthetic strategy, including the desired reaction conditions and the required orthogonality.

Protecting GroupAbbreviationProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)Key Features
tert-ButoxycarbonylBocBoc₂O, Et₃N or DMAP>90%Acidic conditions (TFA, HCl)>90%Stable to base and hydrogenolysis; acid-labile.[4]
CarboxybenzylCbzCbz-Cl, NaHCO₃71%Catalytic Hydrogenation (H₂, Pd/C)>90%Stable to acidic and basic conditions; removed by hydrogenolysis.[4]
AllyloxycarbonylAllocAlloc-Cl, NaHCO₃89%Pd(PPh₃)₄, PhSiH₃HighCleaved under mild, neutral conditions.[4]
o-NitrobenzenesulfonylNosylNs-Cl, PyridineHighThiophenol, K₂CO₃HighStable to acidic conditions; removed by nucleophiles.[4]
9-FluorenylmethyloxycarbonylFmocFmoc-ClHighBasic conditions (e.g., 20% piperidine (B6355638) in DMF)HighBase-labile; commonly used in solid-phase synthesis.[8]

Experimental Protocols

Boc Protection of a Polyamine (e.g., Spermidine)

Materials:

  • Spermidine

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the polyamine in the chosen solvent (e.g., DCM).[4]

  • Add the base (e.g., Et₃N) to the solution.[4]

  • Cool the solution to 0 °C and add Boc₂O dropwise.[4]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4]

  • Quench the reaction with water or a saturated NaHCO₃ solution.[4]

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected polyamine.

Cbz Deprotection via Catalytic Hydrogenation

Materials:

  • Cbz-protected polyamine

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected polyamine in a suitable solvent (e.g., MeOH).[4]

  • Carefully add the Pd/C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC).[4]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected polyamine.

Solid-Phase Synthesis of a Polyamine Conjugate

Solid-phase synthesis is a powerful technique for the preparation of polyamine conjugates, as it simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration.[1][9]

Workflow:

G Resin Resin Swelling Attach Attach Protected Polyamine to Resin Resin->Attach Deprotect1 Selective Deprotection of Terminal Amine Attach->Deprotect1 Couple1 Couple First Moiety Deprotect1->Couple1 Deprotect2 Selective Deprotection of Internal Amine Couple1->Deprotect2 Orthogonal Deprotection Couple2 Couple Second Moiety Deprotect2->Couple2 Cleave Cleave Conjugate from Resin Couple2->Cleave Purify Purification Cleave->Purify

Solid-Phase Polyamine Conjugate Synthesis Workflow.
Analysis of Protected Polyamines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of polyamines and their protected derivatives in biological samples.[1][10]

Sample Preparation (from cell culture):

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Precipitate proteins with an acid (e.g., trichloroacetic acid).

  • Centrifuge to pellet the protein precipitate.

  • The supernatant containing the polyamines can be directly analyzed or further purified by solid-phase extraction (SPE).[10]

LC-MS/MS Protocol: A detailed protocol for LC-MS/MS analysis can be found in the literature, often involving derivatization to improve chromatographic separation and ionization efficiency.[10] A robust method involves online SPE coupled to LC-MS/MS, which minimizes sample pretreatment.[10]

Applications in Research and Drug Development

Protected polyamines are invaluable tools in various research areas, particularly in cancer biology and the development of novel therapeutics.

Polyamine Analogues as Cancer Therapeutics

Elevated polyamine levels are a characteristic feature of cancer cells, making the polyamine metabolic pathway an attractive target for anticancer drug design.[2][3] Protected polyamines serve as key intermediates in the synthesis of polyamine analogues designed to inhibit polyamine biosynthesis or transport, or to act as cytotoxic agents that accumulate in cancer cells.[6]

Rational Drug Design of Polyamine-Based Drugs

The design of novel polyamine-based drugs often follows a rational approach, involving the iterative process of design, synthesis, and biological evaluation.[11][12]

G Target Identify Biological Target (e.g., Polyamine Transporter) Design Computational Design of Polyamine Analogue Target->Design Synthesis Synthesis using Protected Polyamines Design->Synthesis InVitro In Vitro Evaluation (e.g., Cell Viability Assays) Synthesis->InVitro InVivo In Vivo Evaluation (e.g., Animal Models) InVitro->InVivo Optimization Lead Optimization InVivo->Optimization Optimization->Design Iterative Cycle

Rational Drug Design Workflow for Polyamine Analogues.

Signaling Pathways Involving Polyamines

Polyamines are deeply integrated into cellular signaling networks, influencing pathways that control cell growth, proliferation, and apoptosis.

Polyamines and the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Polyamines have been shown to interact with the mTOR signaling cascade, promoting cell growth in part through this pathway.[5][13] Studies have indicated that polyamine depletion can alter the phosphorylation of key mTORC1 downstream effectors like 4EBP1 and p70S6K.[13]

mTOR_Pathway Polyamines Polyamines mTORC1 mTORC1 Polyamines->mTORC1 modulates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Translation Protein Translation & Cell Growth p70S6K->Translation promotes fourEBP1->Translation inhibits when unphosphorylated

Simplified Diagram of Polyamine Interaction with the mTOR Pathway.
Polyamines and Apoptosis

The role of polyamines in apoptosis is complex, as they can exhibit both pro- and anti-apoptotic functions depending on the cellular context.[4][14] Polyamine catabolism can lead to the production of reactive oxygen species (ROS) and aldehydes, which can induce oxidative stress and trigger apoptosis.[15] Conversely, polyamines are also implicated in stabilizing cellular structures and may protect cells from apoptotic stimuli under certain conditions.

Apoptosis_Pathway PolyamineCatabolism Polyamine Catabolism ROS Reactive Oxygen Species (ROS) & Aldehydes PolyamineCatabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Perturbation OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Polyamine Catabolism and its Role in Inducing Apoptosis.

Conclusion

The use of protected polyamines is a cornerstone of modern research into the biological roles of these essential molecules and the development of novel therapeutics targeting polyamine-dependent pathways. A thorough understanding of protecting group chemistry, orthogonal strategies, and relevant experimental protocols is critical for success in this field. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize protected polyamines in their endeavors to unravel complex biological processes and design the next generation of targeted therapies.

References

An In-depth Technical Guide to N1,N12-Di-boc-spermine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N12-Di-boc-spermine is a critical chemical intermediate whose discovery is intrinsically linked to the pioneering work on N-alkylated polyamine analogues as potential chemotherapeutic agents. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols, and its role in the study of polyamine metabolism and induced cellular pathways. The strategic placement of tert-butyloxycarbonyl (Boc) protecting groups on the terminal primary amines of spermine (B22157) allows for the selective modification of the internal secondary amines, a key step in the synthesis of a wide array of biologically active polyamine derivatives. This document consolidates quantitative data, experimental methodologies, and visual representations of associated signaling pathways to serve as a vital resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Discovery and Historical Context

The development of this compound is rooted in the broader investigation of polyamine analogues as antiproliferative agents, a field significantly advanced by the research group of Raymond J. Bergeron in the late 1980s and early 1990s. The core concept was to design synthetic polyamine derivatives that could interfere with the highly regulated polyamine metabolism in cancer cells, thereby inhibiting their growth.

Early studies focused on N-alkylated analogues, such as N1,N12-bis(ethyl)spermine (BESPM), which demonstrated potent antiproliferative effects.[1][2][3][4] These compounds were found to suppress key enzymes in polyamine biosynthesis while dramatically inducing the catabolic enzyme spermidine (B129725)/spermine N1-acetyltransferase (SSAT).[1][2] This dual action leads to the depletion of natural polyamines (spermidine and spermine) within the cell, a state that can trigger apoptosis and halt cell proliferation.[1]

The synthesis of a diverse library of these N-alkylated analogues required a versatile synthetic strategy. This necessity led to the development of selectively protected polyamine intermediates. In a seminal 1994 publication in the Journal of Medicinal Chemistry, Bergeron and colleagues described the synthesis of a "basis set" of polyamine analogues to systematically investigate their structure-activity relationships.[5] This work highlighted the use of protected diamine reagents, including those with tert-butoxycarbonyl (Boc) groups, to control the regioselectivity of alkylation reactions.[5] this compound emerged as an essential building block in this context, enabling the precise synthesis of terminally substituted spermine derivatives for biological evaluation. While the 1994 paper outlines the overarching synthetic approach, the specific synthesis of this compound as a stable, isolatable intermediate became a fundamental technique in the field.

Physicochemical and Quantitative Data

This compound is a white to off-white solid that is soluble in organic solvents such as dichloromethane (B109758), chloroform, and methanol. Its key physicochemical properties are summarized in the table below. While specific reaction yields and purity can vary depending on the synthetic method and purification, typical values are also provided based on common laboratory practices.

PropertyValue
Molecular Formula C₂₀H₄₂N₄O₄
Molecular Weight 402.57 g/mol
CAS Number 140652-55-7
IUPAC Name tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate
Physical Appearance White to off-white solid
Solubility Soluble in dichloromethane, chloroform, methanol
Typical Synthesis Yield 80-95%
Typical Purity >95% (determined by NMR and/or LC-MS)

Data compiled from publicly available chemical databases and typical synthetic outcomes.

The following table presents biological activity data for N1,N12-bis(ethyl)spermine, the deprotected and ethylated analogue of this compound, to provide context for the antiproliferative potential of this class of compounds.

Cell LineCompoundIC₅₀ Value (µM)Exposure Time (h)Reference
Murine Leukemia L1210N1,N12-bis(ethyl)spermineNot specified48 and 96[5]
Human Melanoma (MALME-3, Ebey)N1,N12-bis(ethyl)spermineNot specified48[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This method is based on the general principles of amine protection described in the literature.

Synthesis of this compound

Materials:

  • Spermine (tetrahydrochloride or free base)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (B128534) (TEA) or other suitable base (if starting with the hydrochloride salt)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolution: Dissolve spermine (1.0 eq) in a suitable solvent such as dichloromethane. If using the tetrahydrochloride salt, add triethylamine (4.4 eq) to neutralize the acid.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in dichloromethane to the spermine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield this compound as a white solid.

  • Characterization: Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Signaling Pathways and Experimental Workflows

The biological effects of N1,N12-disubstituted spermine analogues, synthesized from this compound, are primarily mediated through their impact on the polyamine metabolic pathway, leading to the induction of apoptosis.

Polyamine Catabolic Pathway Induction

N-alkylated spermine analogues are potent inducers of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. The upregulation of SSAT leads to the acetylation of spermidine and spermine, which are then either excreted from the cell or further catabolized.

Polyamine_Catabolism_Induction N1,N12-bis(alkyl)spermine N1,N12-bis(alkyl)spermine SSAT_Induction SSAT Induction N1,N12-bis(alkyl)spermine->SSAT_Induction Induces Spermidine Spermidine SSAT_Induction->Spermidine Acetylation Spermine Spermine SSAT_Induction->Spermine Acetylation N1-acetylspermidine N1-acetylspermidine Spermidine->N1-acetylspermidine N1-acetylspermine N1-acetylspermine Spermine->N1-acetylspermine Cellular_Export Cellular Export N1-acetylspermidine->Cellular_Export N1-acetylspermine->Cellular_Export Polyamine_Depletion Polyamine Depletion Cellular_Export->Polyamine_Depletion

Caption: Induction of SSAT by N1,N12-bis(alkyl)spermine leads to polyamine depletion.

Apoptosis Induction via Polyamine Depletion

The depletion of intracellular polyamines is a potent trigger for apoptosis. This process involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Apoptosis_Induction Polyamine_Depletion Polyamine_Depletion Mitochondrial_Stress Mitochondrial Stress Polyamine_Depletion->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cellular polyamine depletion triggers the mitochondrial pathway of apoptosis.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for utilizing this compound in drug discovery involves its synthesis, subsequent modification, and biological testing of the final analogues.

Experimental_Workflow cluster_synthesis Synthesis cluster_modification Modification cluster_evaluation Biological Evaluation Spermine Spermine Boc_Protection Boc Protection Spermine->Boc_Protection N1_N12_Di_boc_spermine This compound Boc_Protection->N1_N12_Di_boc_spermine Alkylation N-Alkylation of internal amines N1_N12_Di_boc_spermine->Alkylation Deprotection Boc Deprotection Alkylation->Deprotection Final_Analogue Final Analogue Deprotection->Final_Analogue Cell_Culture_Assays Cell Culture Assays (IC50, Apoptosis) Final_Analogue->Cell_Culture_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Culture_Assays->In_Vivo_Studies

References

Methodological & Application

Application Notes and Protocols: Synthesis of N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective synthesis of N1,N12-Di-boc-spermine from spermine (B22157). The primary amino groups of spermine are selectively protected with the tert-butyloxycarbonyl (Boc) group, leaving the secondary amino groups free for further functionalization. This makes this compound a crucial intermediate in the synthesis of various polyamine analogs for drug delivery, gene therapy, and cancer research. The protocol described herein is a robust and high-yielding solution-phase synthesis.

Introduction

Polyamines such as spermine play critical roles in numerous cellular processes, including cell growth, differentiation, and DNA stability.[1][2] The selective modification of spermine is a key strategy in the development of novel therapeutic agents and molecular probes. Protecting the primary amines at the N1 and N12 positions with Boc groups is a common and effective method to enable regioselective modification of the internal secondary amines at the N4 and N9 positions. The resulting this compound is a versatile building block for synthesizing complex polyamine derivatives. This protocol details a straightforward and efficient method for its preparation.

Chemical Reaction

Scheme 1: Selective Boc-protection of Spermine

Experimental Protocol

Materials and Reagents
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Dissolution of Spermine: In a round-bottom flask, dissolve spermine (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Reaction with Boc Anhydride: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in DMF dropwise to the cooled spermine solution over 30 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford this compound as a white solid.

Data Presentation

ParameterValueReference
Molecular Formula C₂₀H₄₂N₄O₄[3]
Molecular Weight 402.57 g/mol [3]
Appearance White solid[4]
Yield 86%[4]
¹H NMR (CDCl₃) δ = 1.44 (s, 18H), 1.49 (m, 4H), 1.63 (quint, 4H, J=6.6 Hz), 1.93 (br s, 2H), 2.59 (m, 4H), 2.65 (t, 4H, J=6.6 Hz), 3.17 (q, 4H, J=5.8 Hz), 5.19 (br s, 2H)[4]
¹³C NMR (CDCl₃) δ = 27.8, 28.6, 29.8, 39.1, 47.4, 49.6, 79.1, 156.3[4]
Mass Spec (FAB-MS) m/z = 403.4 [M+H]⁺[4]

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Spermine in DMF add_boc Add Boc₂O in DMF dropwise at 0°C start->add_boc react Stir at room temperature for 12-24h add_boc->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry with Na₂SO₄ and concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization product This compound characterization->product

References

Acidic deprotection of N1,N12-Di-boc-spermine to yield free amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Acidic Deprotection of N¹,N¹²-Di-boc-spermine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spermine (B22157) is a naturally occurring polyamine involved in diverse cellular processes, and its derivatives are of significant interest in drug development and biomedical research. The selective protection of its primary amino groups with the tert-butyloxycarbonyl (Boc) group allows for regioselective modification of the secondary amino groups. The final step in the synthesis of many spermine-based compounds is the removal of these Boc protecting groups to yield the free, polycationic spermine derivative. This application note provides detailed protocols for the efficient acidic deprotection of N¹,N¹²-Di-boc-spermine.

The most common and effective method for Boc deprotection is acidolysis, which involves treating the protected compound with a strong acid. The choice of acid and solvent system is critical to ensure complete deprotection while minimizing side reactions and simplifying product isolation. The most frequently employed reagents are trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727).

Chemical Reaction Scheme

The deprotection reaction proceeds via the cleavage of the carbamate (B1207046) bond under acidic conditions, releasing the free amine, carbon dioxide, and tert-butyl cation, which is typically scavenged.

G cluster_reactants Reactants cluster_products Products N1,N12-Di-boc-spermine N¹,N¹²-Di-boc-spermine Spermine Spermine (as salt) This compound->Spermine + Acid Strong Acid (e.g., TFA or HCl) Acid->Spermine Solvent CO2 2 x CO₂ Spermine->CO2 + tBu 2 x Isobutylene CO2->tBu +

Caption: Acid-catalyzed deprotection of N¹,N¹²-Di-boc-spermine.

Quantitative Data Summary

The selection of the deprotection protocol can significantly impact reaction time and the final product's purity and yield. The following table summarizes typical conditions and expected outcomes for the most common methods.

ProtocolReagent & SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 v/v)20–25 (Room Temp.)1–4>95%Volatile reagents are easily removed under vacuum.
2 4M HCl in 1,4-Dioxane (B91453)20–25 (Room Temp.)2–6>95%Product precipitates as the hydrochloride salt, simplifying isolation.
3 Acetyl Chloride in Methanol0 to 25 (Room Temp.)12–18~90-95%Generates HCl in situ; useful if anhydrous HCl is not available.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used, robust method suitable for most substrates.

Workflow Diagram

G start Start dissolve Dissolve Di-boc-spermine in DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_tfa Add TFA dropwise cool->add_tfa warm Warm to Room Temp. add_tfa->warm react Stir for 1-4 hours warm->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete precipitate Precipitate with Ether concentrate->precipitate isolate Isolate by Filtration/ Centrifugation precipitate->isolate dry Dry under Vacuum isolate->dry end End (Spermine Salt) dry->end

Caption: Workflow for TFA-mediated deprotection of Di-boc-spermine.

Materials:

  • N¹,N¹²-Di-boc-spermine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N¹,N¹²-Di-boc-spermine (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution. A common ratio is 1:1 DCM:TFA by volume.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA by rotary evaporation.

  • The resulting oil can be triturated with cold diethyl ether to precipitate the spermine trifluoroacetate (B77799) salt.

  • Isolate the solid product by filtration or centrifugation, wash with cold ether, and dry under high vacuum.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is advantageous as the product often precipitates directly from the reaction mixture as its hydrochloride salt, facilitating easy isolation.

Materials:

  • N¹,N¹²-Di-boc-spermine

  • 4M HCl in 1,4-Dioxane (commercially available)

  • Methanol or DCM (optional, to aid solubility)

  • Diethyl ether, cold

  • Round-bottom flask or vial

  • Magnetic stirrer

Procedure:

  • To a stirred solution or suspension of N¹,N¹²-Di-boc-spermine (1 equivalent) in a minimal amount of a co-solvent like methanol if needed, add a significant excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl).

  • Stir the mixture at room temperature for 2-6 hours. Often, a white precipitate of the spermine hydrochloride salt will form.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, the product can be isolated by filtration.

  • Wash the collected solid with the reaction solvent (dioxane) and then with cold diethyl ether to remove any non-polar impurities.

  • Dry the white solid product under high vacuum.

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC):

  • Mobile Phase: A common system is DCM:Methanol:Ammonium Hydroxide (e.g., 8:2:0.2).

  • Stationary Phase: Silica gel plates.

  • Visualization: The Boc-protected starting material will have a higher Rf value than the highly polar free amine product, which will typically remain at or near the baseline. Staining with ninhydrin (B49086) is effective for visualizing the amine product.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI-MS) can be used to confirm the mass of the deprotected spermine product. The expected [M+H]⁺ ion should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR can confirm the disappearance of the large singlet peak corresponding to the Boc group's tert-butyl protons, typically found around 1.4 ppm.

  • The appearance of signals corresponding to the amine protons and shifts in the signals of adjacent methylene (B1212753) groups will confirm the formation of the free amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time.Add more acid or allow the reaction to stir for a longer period. Gentle warming can be attempted but may risk side reactions.
Oily Product (difficult to isolate) The salt of the product is hygroscopic or an oil.Try precipitating from a different non-polar solvent system (e.g., hexane/ether). Lyophilization from water can also yield a solid powder.
Impure Product Incomplete reaction or side reactions.Purification can be achieved by recrystallization or by using ion-exchange chromatography.

Application Notes and Protocols for N1,N12-Di-boc-spermine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N1,N12-Di-boc-spermine as a versatile chemical linker in bioconjugation. Spermine (B22157), a naturally occurring polyamine, offers a unique scaffold for linking bioactive molecules to proteins, antibodies, and nucleic acids. Its polycationic nature can enhance cellular uptake through the polyamine transport system (PTS), a pathway often upregulated in cancer cells. The N1,N12-di-Boc protection strategy allows for regioselective modification of the spermine backbone, providing a robust platform for the development of targeted therapeutics and research tools.

Introduction to this compound as a Linker

This compound is a derivative of spermine where the primary amines at positions N1 and N12 are protected with tert-butyloxycarbonyl (Boc) groups.[1][2] This protection strategy leaves the secondary amines at N4 and N9 available for further modification, or alternatively, the Boc groups can be removed under mild acidic conditions to liberate the primary amines for conjugation.[1] This bifunctional nature makes it a valuable tool for constructing a variety of bioconjugates, including Antibody-Drug Conjugates (ADCs), and delivery vehicles for nucleic acids.

The spermine backbone itself can play an active role in the biological activity of the conjugate. Polyamines are essential for cell growth and proliferation, and rapidly dividing cells, such as cancer cells, often exhibit an increased uptake of polyamines through the Polyamine Transport System (PTS).[3][4][5] By incorporating a spermine linker, a bioconjugate can potentially leverage this transport system for enhanced and selective cellular internalization.

Key Applications

The unique properties of this compound lend themselves to a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): As a component of the linker in ADCs, spermine can be used to attach potent cytotoxic drugs to monoclonal antibodies. The linker can be designed to be cleavable or non-cleavable, influencing the mechanism of drug release. The polyamine nature of the linker may also contribute to improved solubility and reduced aggregation of the ADC.

  • Gene and Oligonucleotide Delivery: The cationic nature of the deprotected spermine linker allows for electrostatic interactions with anionic nucleic acids, facilitating the formation of nanoparticles for the delivery of siRNA, mRNA, or plasmid DNA.

  • Targeted Drug Delivery: Small molecule drugs can be conjugated to spermine to enhance their uptake in cells that overexpress the PTS.

  • PROTACs (Proteolysis Targeting Chimeras): The flexible and biocompatible nature of the spermine linker makes it a candidate for connecting a target-binding ligand and an E3 ligase-binding ligand in PROTAC design.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of spermine-based linkers in bioconjugation. It is important to note that these values can vary significantly depending on the specific antibody, drug, and conjugation conditions used.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for ADCs

Linker TypeConjugation StrategyAverage DARReference
Maleimide-basedCysteine alkylation3.5 - 4.0[6]
Amide-basedLysine acylation2.0 - 8.0[6]
Spermine-based (projected)Cysteine alkylation2.0 - 4.0N/A

Note: Specific DAR values for spermine-based ADCs are not widely reported in the literature and would need to be determined empirically. The projected values are based on typical outcomes for cysteine-based conjugation.

Table 2: Plasma Stability of Different ADC Linker Types

Linker TypeHalf-life in Human PlasmaCleavage MechanismReference
Hydrazone~24-48 hourspH-sensitive (acidic)[7]
DisulfideVariable (hours to days)Reduction (e.g., by glutathione)[7]
Peptide (e.g., Val-Cit)>100 hoursEnzymatic (e.g., Cathepsin B)[8]
Thioether (non-cleavable)Very stableProteolytic degradation of antibody[7]

Note: The stability of a spermine-containing linker would depend on the nature of the bonds used to attach the drug and the antibody.

Table 3: Cellular Uptake Kinetics of Polyamines

PolyamineKm (mM)Vmax (nmol/min/mg protein)Cell TypeReference
Putrescine8.6Not ReportedSaintpaulia ionantha petals[8]
Spermidine1.2Not ReportedSaintpaulia ionantha petals[8]
Spermine2.1Not ReportedSaintpaulia ionantha petals[8]
PutrescineBiphasicNot ReportedCarrot cells[9]
SpermidineBiphasicNot ReportedCarrot cells[9]

Note: These values illustrate the presence of specific polyamine uptake systems, though kinetics can vary significantly between cell types.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an Antibody-Drug Conjugate using this compound as a linker. It is crucial to optimize these protocols for each specific drug, antibody, and application.

Protocol 1: Synthesis of a Drug-Spermine-Maleimide Linker

This protocol describes the synthesis of a heterobifunctional linker where a drug with a carboxylic acid is coupled to the deprotected spermine, and a maleimide (B117702) group is introduced for subsequent conjugation to an antibody.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). A typical concentration is 100 mg of the protected spermine in 2 mL of the solvent mixture.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc groups.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3 x 10 mL) to ensure complete removal of residual acid. The resulting spermine trifluoroacetate (B77799) salt is typically used in the next step without further purification.

Step 2: Amide Coupling of the Drug to the Deprotected Spermine

  • Dissolve the drug (containing a carboxylic acid) in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of an activator such as NHS (N-Hydroxysuccinimide) or Sulfo-NHS.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Dissolve the deprotected spermine from Step 1 in anhydrous DMF or DMSO and add it to the activated drug solution. The molar ratio of spermine to the drug should be carefully controlled to favor mono-conjugation. A starting point is to use a 5-10 fold molar excess of the deprotected spermine.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the trifluoroacetate salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purify the drug-spermine conjugate by reverse-phase HPLC.

Step 3: Introduction of a Maleimide Group

  • Dissolve the purified drug-spermine conjugate in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Add a 1.5 to 3-fold molar excess of a maleimide-NHS ester crosslinker (e.g., SM(PEG)n, where n is the number of PEG units) dissolved in a minimal amount of an organic solvent like DMSO.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the drug-spermine-maleimide linker by reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-spermine-maleimide linker to a monoclonal antibody via reduced interchain disulfide bonds.

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer, such as PBS with 1 mM EDTA, at a concentration of 5-10 mg/mL.

  • Add a 10-20 fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine). The exact amount of TCEP will determine the number of disulfide bonds reduced and thus the final DAR.[10][11][12]

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5).[13]

Step 2: Conjugation Reaction

  • Immediately after reduction and buffer exchange, add the drug-spermine-maleimide linker (from Protocol 1, Step 3) to the reduced antibody. A 3-5 fold molar excess of the linker per generated thiol group is a good starting point. The linker should be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding to the aqueous antibody solution. The final concentration of the organic solvent should typically not exceed 5-10%.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine or cysteine to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Step 3: Purification and Characterization of the ADC

  • Purify the ADC from unconjugated linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][15]

  • Characterize the purified ADC:

    • Determine the Drug-to-Antibody Ratio (DAR): This can be done using UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[16][17][18]

    • Assess Purity and Aggregation: Use SEC to determine the percentage of monomeric ADC and the presence of aggregates.

    • Confirm Conjugation: Use SDS-PAGE under reducing and non-reducing conditions to confirm the covalent attachment of the drug-linker to the antibody. Mass spectrometry can provide detailed information on the drug load distribution.[19][20]

Visualizations

Experimental Workflow

experimental_workflow cluster_linker_synthesis Drug-Spermine-Maleimide Linker Synthesis cluster_adc_synthesis Antibody-Drug Conjugate (ADC) Synthesis boc_spermine This compound deprotection Boc Deprotection (TFA/DCM) boc_spermine->deprotection deprotected_spermine Deprotected Spermine deprotection->deprotected_spermine coupling Amide Coupling (EDC/NHS) deprotected_spermine->coupling drug Drug (-COOH) drug->coupling drug_spermine Drug-Spermine Conjugate coupling->drug_spermine maleimide_addition Maleimide Addition drug_spermine->maleimide_addition maleimide_nhs Maleimide-NHS Ester maleimide_nhs->maleimide_addition final_linker Drug-Spermine-Maleimide maleimide_addition->final_linker conjugation Thiol-Maleimide Conjugation final_linker->conjugation antibody Monoclonal Antibody reduction Disulfide Reduction (TCEP) antibody->reduction reduced_antibody Reduced Antibody (-SH) reduction->reduced_antibody reduced_antibody->conjugation crude_adc Crude ADC conjugation->crude_adc purification Purification (SEC/TFF) crude_adc->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway: Cellular Uptake via Polyamine Transport System (PTS)

pts_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space adc Spermine-Linked Bioconjugate pts Polyamine Transport System (PTS) (e.g., SLC22A1, SLC3A2) adc->pts Binding endosome Endosome pts->endosome Endocytosis (Caveolae-mediated) lysosome Lysosome endosome->lysosome Maturation released_drug Released Bioactive Molecule lysosome->released_drug Linker Cleavage (if applicable) target Intracellular Target (e.g., DNA, Tubulin) released_drug->target effect Therapeutic Effect (e.g., Apoptosis) target->effect

Caption: PTS-mediated cellular uptake of a spermine-linked bioconjugate.

Conclusion

This compound is a highly adaptable linker for a variety of bioconjugation applications. Its straightforward chemistry, coupled with the potential for enhanced cellular uptake via the polyamine transport system, makes it an attractive tool for the development of next-generation targeted therapies and probes. The protocols and data presented here provide a foundation for researchers to explore the utility of this versatile linker in their own work. Careful optimization of reaction conditions and thorough characterization of the final bioconjugate are essential for successful application.

References

Application Notes and Protocols for N1,N12-Di-boc-spermine in siRNA and Plasmid DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N1,N12-Di-boc-spermine as a precursor for the synthesis of cationic lipids and their subsequent application in the delivery of small interfering RNA (siRNA) and plasmid DNA (pDNA) to mammalian cells. Detailed protocols for the synthesis of the active lipid, formulation of lipid-nucleic acid complexes, and in vitro transfection are provided, along with expected quantitative outcomes and a visualization of the cellular uptake pathway.

Overview

Spermine (B22157), a naturally occurring polyamine, serves as a versatile scaffold for the development of non-viral gene delivery vectors. Its multiple amine groups can be functionalized to create cationic lipids capable of complexing with negatively charged nucleic acids, facilitating their entry into cells. This compound is a protected derivative of spermine where the terminal primary amines are blocked by tert-butyloxycarbonyl (Boc) groups. This protection allows for selective modification of the internal secondary amines. For the purpose of nucleic acid delivery, the Boc groups are typically removed, and the resulting primary amines are acylated with lipid chains (e.g., oleoyl (B10858665) chains) to create an amphiphilic cationic lipid. This document focuses on the deprotection of this compound and its subsequent conversion to N1,N12-dioleoyl spermine for use in gene delivery applications.

Synthesis of N1,N12-Dioleoyl Spermine

The synthesis of N1,N12-dioleoyl spermine from this compound is a two-step process involving deprotection of the Boc groups followed by acylation with oleoyl chloride.

SynthesisWorkflow N1_Boc This compound Deprotection Deprotection (TFA in DCM) N1_Boc->Deprotection Spermine_Diamine Spermine Diamine Deprotection->Spermine_Diamine Acylation Acylation (Oleoyl Chloride, TEA) Spermine_Diamine->Acylation N1_Dioleoyl N1,N12-Dioleoyl Spermine Acylation->N1_Dioleoyl

Synthesis workflow for N1,N12-Dioleoyl Spermine.

Protocol 2.1: Deprotection of this compound
  • Dissolve this compound in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude spermine diamine can be used directly in the next step or purified further.

Protocol 2.2: Acylation with Oleoyl Chloride
  • Dissolve the spermine diamine from Protocol 2.1 in DCM containing triethylamine (B128534) (TEA) as a base.

  • Cool the solution to 0°C in an ice bath.

  • Add oleoyl chloride dropwise to the solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N1,N12-dioleoyl spermine.

Formulation and Transfection Protocols

The following protocols are designed for a 24-well plate format. Adjust volumes accordingly for other plate formats.

TransfectionWorkflow cluster_0 Lipoplex Formation cluster_1 Cell Transfection Lipid N1,N12-Dioleoyl Spermine (in Ethanol) Mix Mix and Incubate (20-30 min at RT) Lipid->Mix NucleicAcid siRNA or pDNA (in RNase-free water) NucleicAcid->Mix Lipoplex Lipid-Nucleic Acid Complex (Lipoplex) Mix->Lipoplex AddComplex Add Lipoplex to Cells (in serum-free media) Lipoplex->AddComplex Cells Seed Cells in 24-well plate (24h prior to transfection) Cells->AddComplex Incubate1 Incubate (4-6h) AddComplex->Incubate1 AddSerum Add Serum-containing Media Incubate1->AddSerum Incubate2 Incubate (24-72h) AddSerum->Incubate2 Assay Assay for Gene Knockdown or Protein Expression Incubate2->Assay CellularUptake cluster_0 Extracellular cluster_1 Intracellular Lipoplex Lipoplex N1,N12-Dioleoyl Spermine + Nucleic Acid Endocytosis Endocytosis Lipoplex->Endocytosis Endosome Early Endosome pH ~6.0-6.5 Endocytosis->Endosome LateEndosome Late Endosome / Lysosome pH ~4.5-5.0 Endosome->LateEndosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape LateEndosome->EndosomalEscape Release Nucleic Acid Release EndosomalEscape->Release Cytoplasm Cytoplasm Action Gene Silencing (siRNA) or Protein Expression (pDNA) Release->Action

Application Notes and Protocols for N1,N12-Di-boc-spermine in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N1,N12-Di-boc-spermine is a chemically modified derivative of spermine (B22157), a naturally occurring polyamine.[1][2] The "Boc" (tert-butyloxycarbonyl) groups are protecting groups attached to the terminal primary amines (N1 and N12 positions) of the spermine molecule.[1][2] This protection strategy is crucial for synthetic chemistry, allowing for selective modification of the internal secondary amines (N4 and N9). In gene therapy, this compound serves as a versatile building block for the synthesis of novel cationic lipids and polymers. These synthetic vectors are designed to complex with negatively charged nucleic acids (like plasmid DNA and siRNA), condense them into nanoparticles, and facilitate their delivery into cells.[3][4] The Boc groups can be removed under mild acidic conditions, regenerating the primary amines, which is a key step in forming the final cationic delivery vehicle.[1][2]

Application Note 1: Synthesis of Spermine-Based Cationic Lipids

The primary application of this compound in this context is its use as a core structure to create amphiphilic molecules. By attaching hydrophobic lipid tails to the secondary amines, researchers can synthesize cationic lipids. These lipids possess a hydrophilic polyamine headgroup that interacts with nucleic acids and a hydrophobic tail that facilitates self-assembly into lipid nanoparticles (LNPs) or liposomes.

A general strategy involves the acylation of the secondary amines of this compound with fatty acids.[3] The choice of fatty acid (e.g., oleic acid, stearic acid) allows for tuning the hydrophobic properties of the resulting lipid, which can significantly impact transfection efficiency and toxicity.[5] Following the attachment of lipid tails, the Boc protecting groups are removed to yield the final cationic lipid, capable of binding nucleic acids.

Logical Workflow for Cationic Lipid Synthesis

G cluster_start Starting Materials cluster_reaction Reaction & Purification cluster_deprotection Deprotection & Final Product start1 This compound reaction Acylation Reaction (Coupling of lipid tails to N4, N9) start1->reaction start2 Fatty Acid (e.g., Oleoyl Chloride) start2->reaction purification1 Purification (e.g., Column Chromatography) reaction->purification1 deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) purification1->deprotection product Final Cationic Lipid deprotection->product G cluster_prep Preparation cluster_transfection Transfection & Incubation cluster_analysis Analysis cell_culture Seed Cells in Plate (e.g., HEK293T, HeLa) transfection Add LNPs to Cells cell_culture->transfection lnp_prep Prepare LNP-Nucleic Acid Complexes lnp_prep->transfection incubation Incubate for 24-48 hours transfection->incubation analysis1 Assess Gene Expression (e.g., GFP via Flow Cytometry) incubation->analysis1 analysis2 Assess Cell Viability (e.g., MTT Assay) incubation->analysis2 G cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway lnp Cationic LNP endocytosis 1. Endocytosis lnp->endocytosis Binding to Cell Membrane endosome 2. Early Endosome (Acidification Begins) endocytosis->endosome escape 3. Endosomal Escape (Proton Sponge Effect) endosome->escape Rupture lysosome Degradation Pathway (Late Endosome/Lysosome) endosome->lysosome If Escape Fails release 4. Payload Release (in Cytoplasm) escape->release expression 5. Gene Expression / Silencing release->expression

References

N1,N12-Di-boc-spermine in solid-phase synthesis of peptides and oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: N1,N12-Di-boc-spermine in Solid-Phase Synthesis

Introduction

Polyamines, such as spermine (B22157), are naturally occurring cations essential for various cellular processes, including cell growth, differentiation, and the stabilization of nucleic acid structures.[1][2] The conjugation of spermine to peptides and oligonucleotides is a widely explored strategy in drug development to enhance therapeutic delivery. Spermine modification can improve the cellular uptake of macromolecules, facilitate endosomal escape, and enhance binding affinity to DNA and RNA targets.[3][4][5][6]

Solid-phase synthesis (SPPS) offers a robust and automated platform for constructing these complex biomolecular conjugates.[7][8] A critical component for incorporating spermine is a selectively protected synthon. This compound, where the two primary amino groups are protected by acid-labile tert-butyloxycarbonyl (Boc) groups, is an ideal building block for this purpose.[1][2] The Boc groups are stable under the conditions used for Fmoc-based peptide synthesis and phosphoramidite-based oligonucleotide synthesis, providing the necessary orthogonality. This allows for the specific attachment of the spermine moiety to the growing chain before final deprotection.

These application notes provide detailed protocols for the incorporation of this compound derivatives into peptides and oligonucleotides via solid-phase synthesis, targeted at researchers, scientists, and professionals in drug development.

Application 1: Solid-Phase Synthesis of Spermine-Peptide Conjugates

The conjugation of spermine to peptides can significantly improve their bioavailability and ability to cross cellular membranes.[5] Using an appropriately functionalized this compound derivative, the polyamine can be coupled to the N-terminus of a peptide sequence while it is still attached to the solid support.

Experimental Protocol: N-Terminal Peptide Conjugation

This protocol outlines the manual coupling of a carboxyl-functionalized this compound derivative to a resin-bound peptide following standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin (fully assembled sequence)

  • N1,N12-Di-boc-N4-(carboxymethyl)spermine (or similar carboxylated derivative)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Fmoc-Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: e.g., Reagent K (94% TFA, 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[9][10]

  • Final Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the N-terminal Fmoc group.[9]

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Spermine Derivative Activation and Coupling:

    • In a separate tube, dissolve N1,N12-Di-boc-N4-(carboxymethyl)spermine (3 eq.) and HBTU/HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated spermine solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and by-products.

  • Cleavage and Global Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the Boc groups on the spermine moiety.

    • Filter the resin and collect the filtrate containing the crude spermine-peptide conjugate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

    • Purify the spermine-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm identity and purity via mass spectrometry.

Workflow for Spermine-Peptide Conjugation

G Workflow for Solid-Phase Spermine-Peptide Conjugation Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. N-Terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Activated This compound Derivative Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Cleave 6. Cleave & Deprotect (TFA Cocktail) Wash2->Cleave Purify 7. Precipitate, Purify (HPLC), & Characterize (MS) Cleave->Purify End End: Purified Spermine-Peptide Conjugate Purify->End

Workflow for Solid-Phase Spermine-Peptide Conjugation

Application 2: Solid-Phase Synthesis of Spermine-Oligonucleotide Conjugates

Conjugating spermine to oligonucleotides is a key strategy for improving the delivery of siRNA, antisense oligonucleotides, and other nucleic acid-based therapeutics.[3][4] The polycationic nature of spermine facilitates the condensation of the oligonucleotide into nanoparticles, protects it from nuclease degradation, and enhances cellular uptake.[3][4] This is typically achieved by converting a protected spermine derivative into a phosphoramidite (B1245037), allowing it to be coupled to the 5'-terminus of an oligonucleotide during standard automated solid-phase synthesis.[4]

Experimental Protocol: 5'-Terminal Oligonucleotide Conjugation

This protocol describes the final coupling step in an automated DNA/RNA synthesis cycle to attach a spermine phosphoramidite to the 5'-hydroxyl of a resin-bound oligonucleotide.

Materials:

  • CPG (Controlled Pore Glass) solid support with fully synthesized, protected oligonucleotide sequence (5'-DMT-off).

  • This compound phosphoramidite reagent.

  • Standard oligonucleotide synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT), Capping reagents (Cap A, Cap B), Oxidizer (Iodine solution).

  • Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonia.[4]

Procedure (Performed on an automated synthesizer):

  • Final Detritylation: The final 5'-DMT (Dimethoxytrityl) group of the oligonucleotide sequence is removed under standard acidic conditions (e.g., 3% trichloroacetic acid in DCM) to expose the free 5'-hydroxyl group.

  • Spermine Phosphoramidite Coupling:

    • The this compound phosphoramidite (dissolved in anhydrous acetonitrile) and the activator solution are delivered to the synthesis column.

    • The coupling reaction is allowed to proceed for a duration typically longer than standard nucleoside coupling (e.g., 5-15 minutes) to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of failure sequences.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using the iodine-based oxidizer solution.

  • Cleavage from Support: The synthesis column is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the succinyl linker, releasing the protected spermine-oligonucleotide conjugate from the CPG support.[4]

  • Base and Phosphate Deprotection: The collected solution is heated (e.g., 55-65°C for 8-16 hours) to remove the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[4][11]

  • Spermine Boc-Deprotection: The Boc groups on spermine are typically stable to the ammonia/methylamine treatment. A subsequent treatment with an acid, such as 80% acetic acid or a carefully controlled TFA treatment, is required for their removal. Note: This step must be optimized to avoid depurination of the oligonucleotide.

  • Purification and Analysis: The final spermine-oligonucleotide conjugate is purified by HPLC (e.g., ion-exchange or reverse-phase) and its identity is confirmed by mass spectrometry (e.g., ESI-MS).

Data Summary: Synthesis Yields

The following table summarizes representative yields for solid-phase synthesis of biomolecular conjugates. Actual yields may vary based on sequence, scale, and coupling efficiency.

Conjugate TypeMoiety AddedTypical Overall Yield (%)Purity by HPLC (%)Reference
Peptide-PolyamineLysine-Spermine Amino Acid12%>95%[5]
Oligonucleotide-Spermine5'-Terminal SpermineNot specified>90%[4]
Fluorobenzoyl-PolyamineN¹-FBz-spermine15-25%>98%[12]

Workflow for Spermine-Oligonucleotide Conjugation

G Workflow for Solid-Phase Spermine-Oligonucleotide Conjugation Start Start: Protected Oligo-CPG (5'-DMT on) Detritylation 1. Final Detritylation (Remove 5'-DMT) Start->Detritylation Couple 2. Couple Spermine Phosphoramidite Detritylation->Couple CapOxidize 3. Cap & Oxidize Couple->CapOxidize Cleave 4. Cleavage from CPG (Ammonium Hydroxide) CapOxidize->Cleave DeprotectBase 5. Base & Phosphate Deprotection (Heat) Cleave->DeprotectBase DeprotectBoc 6. Spermine Boc Deprotection (Acid Treatment) DeprotectBase->DeprotectBoc Purify 7. Purify (HPLC) & Characterize (MS) DeprotectBoc->Purify End End: Purified Spermine-Oligo Conjugate Purify->End

Workflow for Solid-Phase Spermine-Oligonucleotide Conjugation

References

Application Notes and Protocols for Studying the Cellular Uptake of N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are essential polycations involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The intracellular concentration of polyamines is tightly regulated through a combination of biosynthesis, catabolism, and transport. The polyamine transport system (PTS) is often upregulated in cancer cells to meet the high demand for these molecules, making it an attractive target for therapeutic intervention. N1,N12-Di-boc-spermine is a chemically modified version of the natural polyamine spermine, where the terminal primary amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This modification alters its physicochemical properties and may influence its interaction with the PTS and subsequent cellular fate. Understanding the cellular uptake mechanism of this compound is crucial for its development as a potential therapeutic agent or a drug delivery vehicle.

These application notes provide a detailed experimental framework for investigating the cellular uptake of this compound, including protocols for cell culture, uptake assays, and quantitative analysis.

Key Experimental Protocols

Cell Culture

A variety of cell lines can be utilized to study the uptake of this compound. Cancer cell lines known to have active polyamine transport are particularly relevant.

Recommended Cell Lines:

  • Human Colorectal Carcinoma: SW480, Caco-2[1]

  • Human Lung Carcinoma: NCI H157

  • Human Melanoma: MALME-3, Ebey[2]

  • Chinese Hamster Ovary (CHO): C55.7

Protocol:

  • Culture selected cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • For uptake experiments, seed the cells in 24-well plates at a density that allows for exponential growth during the experiment.[1]

Cellular Uptake Assay

This protocol describes a time- and concentration-dependent uptake study of this compound.

Materials:

  • Cultured cells in 24-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Bradford assay reagent for protein quantification

Protocol:

  • One day before the experiment, seed the cells in 24-well plates.

  • On the day of the experiment, remove the growth medium and wash the cells once with serum-free medium.

  • Prepare different concentrations of this compound in serum-free medium.

  • Add the this compound-containing medium to the cells and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Transfer the supernatant to a new tube for subsequent analysis.

  • Determine the protein concentration of each lysate using the Bradford assay for normalization of uptake data.

Quantification of Intracellular this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological matrices.[3][4][5]

Sample Preparation:

  • To 100 µL of cell lysate, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Data Presentation

The quantitative data from the cellular uptake experiments should be summarized in tables for clear comparison.

Table 1: Concentration-Dependent Uptake of this compound

Concentration (µM)Intracellular Concentration (pmol/mg protein) at 60 min
1[Insert Value]
5[Insert Value]
10[Insert Value]
20[Insert Value]
50[Insert Value]

Table 2: Time-Dependent Uptake of this compound at 10 µM

Time (min)Intracellular Concentration (pmol/mg protein)
0[Insert Value]
15[Insert Value]
30[Insert Value]
60[Insert Value]
120[Insert Value]

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in 24-well Plates cell_culture->cell_seeding prepare_compound Prepare this compound dilutions incubate Incubate cells with compound prepare_compound->incubate stop_uptake Stop uptake & Wash cells incubate->stop_uptake cell_lysis Lyse cells stop_uptake->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sample_prep_lcms Sample Prep for LC-MS/MS cell_lysis->sample_prep_lcms lcms_analysis LC-MS/MS Analysis sample_prep_lcms->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

Caption: Hypothesized pathway of this compound uptake and intracellular processing.

References

Troubleshooting & Optimization

Troubleshooting N1,N12-Di-boc-spermine Boc deprotection reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of N1,N12-di-Boc-spermine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of this compound?

A1: The most common reagents are strong acids, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane.[1][2] 4M HCl in dioxane is a frequently used option.[3]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC).[4][5] The deprotected spermine (B22157) product will have a much lower Rf value (more polar) than the starting material. You can also use LC-MS to check for the disappearance of the starting material and the appearance of the product mass.

Q3: The deprotection seems to be incomplete. What should I do?

A3: Incomplete deprotection can be addressed by prolonging the reaction time or increasing the concentration of the acid.[6] Ensure your reagents, especially the acid, are not old or degraded. For solid-phase synthesis, poor resin swelling can also lead to incomplete deprotection.[7]

Q4: What are the potential side products in this reaction?

A4: A primary side reaction involves the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group. This electrophile can alkylate nucleophilic sites on your molecule or the solvent.[8][9] While the secondary amines of spermine are less nucleophilic when protonated in strong acid, the possibility of t-butylation exists, especially if the reaction conditions are not optimized.

Q5: How do I isolate the deprotected spermine product?

A5: The final product, spermine, is a polyamine and will be in its salt form (e.g., spermine tetrahydrochloride or tetra-TFA salt) after deprotection. These salts are typically highly soluble in water and insoluble in non-polar organic solvents.[10] A common isolation method is to evaporate the reaction solvent and excess acid, then precipitate the product by adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).[7]

Q6: My final product is an oil instead of a solid. How can I solidify it?

A6: TFA salts of amines are often oily residues.[11] Using HCl in dioxane can be more likely to produce a solid hydrochloride salt.[3][11] If you have an oily product, you can try triturating it with a non-polar solvent or dissolving it in a minimal amount of a polar solvent (like methanol) and precipitating it with a non-polar solvent.

Troubleshooting Guide

Problem: Incomplete Deprotection
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material or partially deprotected intermediates remaining after the expected reaction time.

Potential CauseRecommended Solution
Insufficient Reaction Time Extend the reaction time and continue to monitor by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[7]
Degraded Acid Reagent Use a fresh bottle of TFA or a newly prepared solution of HCl in dioxane.
Insufficient Acid Concentration For TFA deprotection, a common concentration is 20-50% in DCM.[1][2] For HCl, 4M in dioxane is a standard concentration.[3] You may need to increase the concentration for stubborn deprotections.[6]
Low Reaction Temperature Most Boc deprotections are carried out at room temperature.[1][3] If the reaction is sluggish, allowing it to proceed at room temperature for a longer duration is preferable to heating, which might increase side reactions.
Problem: Side Product Formation
  • Symptom: LC-MS analysis shows unexpected masses, such as an addition of +56 Da (tert-butylation).

Potential CauseRecommended Solution
Alkylation by Tert-butyl Cation The tert-butyl cation formed during deprotection is an electrophile that can react with nucleophiles.[8]
Scavengers While less common for simple amine deprotections than for peptide synthesis, if side reactions are a major issue, adding a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 2% of the reaction volume) might be beneficial.[7]
Problem: Difficult Product Isolation and Purification
  • Symptom: The final product is difficult to precipitate, remains oily, or is challenging to purify.

Potential CauseRecommended Solution
High Polarity and Solubility of the Product Spermine salts are highly soluble in polar solvents like water and methanol, and insoluble in non-polar solvents.[10]
Precipitation/Trituration After removing the reaction solvent in vacuo, add a large excess of a cold, non-polar solvent like diethyl ether or MTBE to precipitate the product salt.[7] Vigorous stirring or sonication during this step can help induce precipitation.
Choice of Acid TFA salts are more prone to being oily.[11] Using 4M HCl in dioxane often yields a more crystalline hydrochloride salt.[3]
Purification Due to its high polarity, standard silica (B1680970) gel chromatography is often not suitable for the protonated spermine. If necessary, purification could be attempted using reverse-phase chromatography (C18) with an aqueous mobile phase containing an ion-pairing agent, or by recrystallization from a suitable solvent system (e.g., methanol/ether).[3]

Experimental Protocols

Protocol 1: Deprotection using 4M HCl in Dioxane

This protocol is adapted from a literature procedure for the synthesis of deuterium-labeled spermine.[3]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Methanol (optional, for dissolving the crude product)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of dioxane or methanol.

  • To the stirred solution, add 4M HCl in dioxane (e.g., 10 mL for ~0.6 mmol of substrate).[3]

  • Stir the reaction mixture at room temperature for 5 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add a sufficient amount of anhydrous diethyl ether and stir or sonicate to induce precipitation of the spermine tetrahydrochloride salt.

  • Collect the white solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methyl tert-butyl ether (MTBE) or diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Prepare a deprotection solution of 20-50% TFA in DCM. For example, a 1:1 mixture of TFA and DCM.[1]

  • Add the TFA/DCM solution to the substrate solution and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. A typical reaction time is 1-2 hours.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Add ice-cold MTBE or diethyl ether to the residue to precipitate the spermine tetra-TFA salt.

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[7]

Quantitative Data Summary

ParameterProtocol 1 (HCl/Dioxane)[3]Protocol 2 (TFA/DCM)[1][2]
Acid 4M HCl in 1,4-dioxaneTrifluoroacetic Acid (TFA)
Solvent 1,4-DioxaneDichloromethane (DCM)
Acid Concentration 4M20-50% (v/v)
Temperature Room Temperature (25°C)Room Temperature
Reaction Time ~5 hours1-18 hours
Typical Yield 27% (for a specific labeled analogue)Not specified for this substrate

Visualizations

G cluster_workflow Experimental Workflow start This compound dissolve Dissolve in Solvent (e.g., Dioxane or DCM) start->dissolve deprotection Add Acid (4M HCl/Dioxane or TFA/DCM) Stir at Room Temperature dissolve->deprotection monitor Monitor Reaction (TLC / LC-MS) deprotection->monitor evaporate Evaporate Solvent and Excess Acid monitor->evaporate Reaction Complete precipitate Precipitate with Non-polar Solvent (e.g., Diethyl Ether) evaporate->precipitate isolate Isolate Solid by Filtration and Dry Under Vacuum precipitate->isolate product Spermine Salt (Tetrahydrochloride or Tetra-TFA) isolate->product G cluster_troubleshooting Troubleshooting Logic problem Problem Observed (e.g., Incomplete Reaction) cause1 Insufficient Time? problem->cause1 cause2 Reagent Issue? problem->cause2 cause3 Wrong Concentration? problem->cause3 solution1 Extend Reaction Time & Monitor cause1->solution1 Yes solution2 Use Fresh Acid cause2->solution2 Yes solution3 Increase Acid Concentration cause3->solution3 Yes

References

Technical Support Center: Optimizing N1,N12-Di-boc-spermine for Cell Culture Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is N1,N12-Di-boc-spermine and how does it relate to transfection?

This compound is a chemically modified version of spermine (B22157), a naturally occurring polyamine.[1][2] The "Di-boc" refers to two tert-butyloxycarbonyl (Boc) protecting groups attached to the terminal primary amines (N1 and N12 positions).[1][2] For transfection, the polycationic nature of spermine is essential to bind negatively charged nucleic acids (like plasmid DNA or siRNA) and facilitate their entry into cells. The Boc groups are bulky and neutralize the positive charge of the amines, so they must be removed in a process called deprotection before the spermine can be used as a transfection agent.[1][2]

Q2: What is the purpose of the Boc protecting groups?

The Boc groups serve to protect the primary amines during chemical synthesis of more complex molecules where spermine is used as a linker.[1][2] They prevent the amines from reacting unintentionally. For transfection applications, this compound should be considered a pro-reagent that requires activation via deprotection.

Q3: How do I remove the Boc groups to activate the spermine for transfection?

The Boc groups can be removed under mild acidic conditions.[1][2] A common laboratory method involves treatment with an acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM), followed by evaporation to remove the acid and solvent.

Note: This deprotection step should be performed by personnel trained in chemical synthesis and handling of corrosive acids. The resulting deprotected spermine (as a salt, e.g., spermine-TFA salt) should be carefully neutralized and quantified before use in cell culture.

Q4: Is deprotected spermine toxic to cells?

Yes, high concentrations of free spermine can be cytotoxic.[3][4] The toxicity can be influenced by several factors, including the cell type, cell density, and the presence of serum in the culture medium.[5][6] Fetal calf serum, for instance, contains amine oxidases that can metabolize spermine into toxic byproducts like acrolein and hydrogen peroxide.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[6]

Experimental Protocols

Protocol 1: Deprotection of this compound (Illustrative Example)

Warning: This procedure involves hazardous chemicals and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane, DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-50% TFA in DCM.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the removal of the Boc groups by a suitable analytical method like Thin Layer Chromatography (TLC) if possible.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Washing: The resulting residue can be washed with a non-polar solvent like diethyl ether to precipitate the deprotected spermine salt and remove organic impurities.

  • Drying and Storage: Dry the resulting deprotected spermine salt under vacuum. The product should be stored in a desiccator.

  • Preparation of Stock Solution: Accurately weigh the final product and dissolve it in sterile, nuclease-free water to create a stock solution. The pH should be adjusted to neutral (pH 7.0-7.4) with a suitable base (e.g., dilute NaOH) before use in cell culture.

Protocol 2: Optimization of Deprotected Spermine for Plasmid DNA Transfection

This protocol is a starting point for optimization. The goal is to find the best ratio of deprotected spermine (the cationic polymer) to DNA (the nucleic acid). This is often expressed as a nitrogen-to-phosphate (N/P) ratio.

  • Cell Seeding: The day before transfection, seed your cells in a multi-well plate (e.g., a 24-well plate) so that they are 70-90% confluent at the time of transfection.[7][8]

  • Prepare DNA Solution: In a sterile microcentrifuge tube, dilute a fixed amount of high-quality, endotoxin-free plasmid DNA (e.g., 0.5 µg per well) in a serum-free culture medium (e.g., Opti-MEM® or DMEM).[9][10]

  • Prepare Deprotected Spermine Solutions: In separate sterile tubes, prepare a series of dilutions of your deprotected spermine stock solution in the same serum-free medium. You will be testing a range of spermine-to-DNA ratios.

  • Form Complexes: Add each diluted spermine solution to the diluted DNA solution. Do not add the DNA to the spermine. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.[11]

  • Transfect Cells: Gently add the DNA-spermine complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After the incubation period, remove the medium containing the transfection complexes and replace it with fresh, complete culture medium (containing serum and antibiotics).

  • Assay for Gene Expression: Continue to incubate the cells for 24-72 hours, then assay for the expression of your gene of interest (e.g., by checking for a fluorescent reporter like GFP under a microscope, or by performing a luciferase assay or Western blot).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death / Cytotoxicity Spermine concentration is too high: Free spermine is known to be cytotoxic at high concentrations.[3][6]Perform a dose-response curve to determine the IC50 for your cell type. Start with very low concentrations and titrate upwards. (See Table 1)
Toxic byproducts from serum: Fetal calf serum contains amine oxidases that can metabolize spermine into toxic byproducts.[6]1. Reduce the serum concentration during transfection if possible.2. Form the DNA-spermine complexes in serum-free medium before adding them to the cells.[9]
Cell density is too low: Sparse cells are more sensitive to toxic effects.[12]Ensure cells are 70-90% confluent at the time of transfection.[13]
Low or No Transfection Efficiency Inefficient deprotection: The Boc groups were not fully removed, resulting in a neutral molecule that cannot bind DNA.Verify the completion of the deprotection reaction. Ensure the pH of the final stock solution is neutral.
Suboptimal Spermine:DNA ratio: The ratio of positive charges (from spermine) to negative charges (from DNA) is critical for complex formation and uptake.[11]Test a wide range of ratios (e.g., charge ratios from 1:1 to 10:1). (See Table 2)
Poor quality of DNA: Plasmid DNA may be degraded or contain endotoxins.Use a high-purity, endotoxin-free plasmid preparation kit. Verify DNA integrity via gel electrophoresis and check the A260/A280 ratio (should be ~1.8).[13]
Complexes formed in the presence of serum: Serum proteins can interfere with the formation of DNA-spermine complexes.[8]Always form the complexes in a serum-free medium before adding them to the cells.[9]
Results are Not Reproducible Inconsistent cell conditions: Cell passage number, confluency, and overall health can vary between experiments.[14]Use cells with a low passage number, maintain a consistent seeding density, and ensure cells are healthy before each experiment.[10][13]
Inconsistent complex formation: Pipetting errors or variations in incubation time can affect complex size and efficiency.Prepare a master mix for the DNA and spermine dilutions to minimize pipetting variability. Adhere strictly to the optimized incubation time.[14]

Data Presentation Tables

Use the following templates to guide your optimization experiments.

Table 1: Determining Cytotoxicity of Deprotected Spermine Goal: Find the maximum concentration of deprotected spermine that does not cause significant cell death.

WellDeprotected Spermine Conc. (µM)Cell Viability (%)Observations (e.g., cell morphology)
10 (Control)100Normal
21
35
410
525
650
7100

Table 2: Optimizing the Spermine-to-DNA Ratio for Transfection Goal: Find the ratio that gives the highest transfection efficiency with minimal cytotoxicity.

Assumptions: Using a fixed amount of 0.5 µg DNA per well.

WellMass of Deprotected Spermine (µg)Spermine:DNA Mass RatioTransfection Efficiency (e.g., % GFP+ cells)Cell Viability (%)
10.51:1
21.02:1
31.53:1
42.04:1
52.55:1
63.06:1
7Control (e.g., commercial reagent)N/A

Visualizations

G cluster_prep Phase 1: Reagent Preparation cluster_opt Phase 2: Optimization Workflow P1 Deprotect This compound (e.g., using TFA) P2 Purify, Neutralize (pH 7.4), and Quantify P1->P2 P3 Prepare Aqueous Stock Solution P2->P3 O2 Determine Cytotoxicity: Titrate Spermine Concentration P3->O2 Use Stock Solution O1 Seed Cells (70-90% confluent) O1->O2 O3 Select Max Non-Toxic Conc. O2->O3 O4 Optimize Spermine:DNA Ratio (Fixed DNA, Variable Spermine) O3->O4 O5 Assay for Transfection Efficiency & Viability O4->O5 O6 Select Optimal Ratio O5->O6

Caption: Workflow for preparing and optimizing deprotected spermine for transfection.

G Start Start Troubleshooting Problem Low Transfection Efficiency? Start->Problem Cause1 Check Cell Health & Density Problem->Cause1 Yes Cause Cause Solution Solution Problem2 High Cytotoxicity? Cause1->Problem2 Cells OK Cause2 Spermine conc. too high? Problem2->Cause2 Yes Cause3 Check DNA Quality (A260/280, Gel) Problem2->Cause3 No Solution1 Reduce spermine concentration. Perform dose-response curve. Cause2->Solution1 Fix Problem3 Check Complex Formation (Serum-free media?) Cause3->Problem3 DNA OK Cause4 Serum present during complexing? Problem3->Cause4 No Cause5 Optimize Spermine:DNA Ratio Problem3->Cause5 Yes Solution2 Use serum-free media for complex formation. Cause4->Solution2 Fix Solution3 Test a wide range of ratios (e.g., 1:1 to 10:1). Cause5->Solution3 Fix

Caption: A logical decision tree for troubleshooting low transfection efficiency.

References

Common solubility issues with N1,N12-Di-boc-spermine and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on common solubility issues encountered with N1,N12-Di-boc-spermine and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of the naturally occurring polyamine spermine. It features tert-butoxycarbonyl (Boc) protecting groups on its two primary amine functions (N1 and N12).[1][2] This protection renders the primary amines less reactive and modifies the molecule's overall physicochemical properties, including its solubility. The Boc groups can be removed under mild acidic conditions to release the free amine.[1][2]

Q2: What are the common applications of this compound?

A2: this compound and other protected polyamines are valuable intermediates in the synthesis of more complex molecules for various research applications. These include the development of drug delivery systems, gene therapy vectors, and as probes to study the biological roles of polyamines in cellular processes like cell growth, differentiation, and apoptosis.[3]

Q3: How should I store this compound?

A3: It is recommended to store this compound at -20°C for long-term stability.[2] For short-term storage, refrigeration may be adequate. The compound is shipped at ambient temperature.[2] As with many amine derivatives, it is advisable to protect it from moisture.

Troubleshooting Guide: Solubility Issues

Q4: I am having difficulty dissolving this compound. What are the recommended solvents?

A4: this compound, being a long-chain aliphatic molecule with two bulky, nonpolar Boc groups, is expected to have limited solubility in aqueous solutions. Its solubility is generally better in organic solvents. While specific quantitative data for this compound is not consistently provided by suppliers, the following table summarizes expected solubility based on the properties of structurally similar compounds and general principles for Boc-protected amines. For comparison, the reported solubility of a related compound, N1,N12-diacetylspermine hydrochloride, is also included.

SolventExpected Solubility of this compoundReported Solubility of N1,N12-diacetylspermine hydrochloride
Dimethyl Sulfoxide (DMSO)SolubleApprox. 0.2 mg/mL[4]
Dichloromethane (B109758) (DCM)Likely solubleNot reported
ChloroformLikely solubleNot reported
Tetrahydrofuran (B95107) (THF)Sparingly soluble to solubleNot reported
MethanolSparingly soluble to solubleNot reported
EthanolSparingly solubleNot reported
WaterInsoluble to very sparingly solubleNot applicable (hydrochloride salt)
Phosphate-Buffered Saline (PBS)Insoluble to very sparingly solubleApprox. 10 mg/mL (pH 7.2)[4]

Disclaimer: The solubility of this compound can be lot-dependent and may be influenced by its physical state (e.g., crystalline vs. amorphous). It is always recommended to test solubility on a small scale first.

Q5: My this compound is not dissolving completely in DMSO, even with heating. What can I do?

A5: Incomplete dissolution of Boc-protected compounds, even in typically good solvents like DMSO, can occur.[5][6] Here are some troubleshooting steps:

  • Increase the solvent volume: The concentration you are trying to achieve may be above the solubility limit. Try diluting the sample.

  • Gentle warming and sonication: Gentle warming (e.g., to 37°C) and brief periods of sonication can help to break up any aggregates and facilitate dissolution. Avoid excessive heating, as it may lead to degradation.

  • Use of a co-solvent: Adding a small amount of a co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) might improve solubility in DMSO. However, ensure that the co-solvent is compatible with your downstream application.

  • Check for compound purity: Impurities can sometimes affect solubility. If possible, verify the purity of your compound.

Below is a workflow to guide you through troubleshooting solubility issues.

G Troubleshooting Workflow for this compound Solubility start Start: Dissolving This compound solvent_choice Select an appropriate organic solvent (e.g., DMSO) start->solvent_choice dissolve Add solvent and vortex/ mix at room temperature solvent_choice->dissolve check_solubility Is the compound fully dissolved? dissolve->check_solubility increase_solvent Try increasing the solvent volume check_solubility->increase_solvent No success Solution prepared successfully check_solubility->success Yes increase_solvent->dissolve heat_sonicate Apply gentle warming (37°C) and/or sonication increase_solvent->heat_sonicate check_again Is it dissolved now? heat_sonicate->check_again co_solvent Consider adding a co-solvent (e.g., DCM) check_again->co_solvent No check_again->success Yes co_solvent->dissolve check_purity Verify compound purity if possible co_solvent->check_purity fail Consult further with supplier's technical support check_purity->fail

Caption: Troubleshooting workflow for dissolving this compound.

Q6: Can I prepare an aqueous stock solution of this compound?

A6: Direct dissolution in aqueous buffers like PBS is generally not recommended due to the compound's low polarity. For cell-based assays, it is common practice to first prepare a concentrated stock solution in an organic solvent such as DMSO, and then dilute this stock solution into the aqueous culture medium. Ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (Molecular Weight: 402.57 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.026 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the mixture thoroughly for 2-3 minutes at room temperature.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Signaling Pathway Context

This compound is a synthetic tool used to study the roles of natural polyamines like spermine. The cellular levels of these polyamines are tightly regulated through a complex network of biosynthesis and catabolism, as depicted in the following diagram.

G Simplified Polyamine Metabolism Pathway ODC: Ornithine Decarboxylase, SPDS: Spermidine Synthase, SPMS: Spermine Synthase SSAT: Spermidine/Spermine N1-acetyltransferase, PAOX: Polyamine Oxidase cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS SSAT SSAT Spermidine->SSAT Spermine Spermine Spermine->SSAT ODC->Putrescine SPDS->Spermidine SPMS->Spermine N1_acetylspermine N1-acetylspermine PAOX PAOX N1_acetylspermine->PAOX N1_acetylspermidine N1-acetylspermidine N1_acetylspermidine->PAOX SSAT->N1_acetylspermine SSAT->N1_acetylspermidine PAOX->Putrescine PAOX->Spermidine Arginine Arginine Arginase Arginase Arginine->Arginase Arginase->Ornithine

Caption: Overview of the polyamine biosynthesis and catabolism pathways.

References

Technical Support Center: Enhancing N1,N12-Di-boc-spermine Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1,N12-Di-boc-spermine mediated gene silencing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it mediate gene silencing?

Q2: Why is nanoparticle formation critical for efficient gene silencing?

A2: Naked siRNA is highly susceptible to degradation by nucleases in the bloodstream and has poor cellular uptake due to its negative charge and large size.[2][7] Encapsulating siRNA into nanoparticles with a cationic carrier like deprotected this compound overcomes these barriers. The nanoparticle shields the siRNA from degradation, and its net positive charge facilitates binding to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[8][9] The physical characteristics of these nanoparticles, such as size and surface charge, are critical determinants of their stability and transfection efficiency.[2][8]

Q3: What is the significance of the N/P ratio?

A3: The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the cationic polymer (deprotected spermine (B22157) derivative) to the phosphate (B84403) groups (P) in the siRNA backbone. This ratio is a key parameter in nanoparticle formulation. A higher N/P ratio generally leads to more compact, positively charged nanoparticles, which can enhance cellular uptake. However, excessively high N/P ratios can lead to increased cytotoxicity.[3] Therefore, optimizing the N/P ratio is crucial to achieve a balance between high transfection efficiency and low cell toxicity.[3]

Q4: What are the major barriers to successful gene silencing after nanoparticle uptake?

A4: A primary obstacle after cellular uptake is endosomal entrapment.[8][10][11] Following endocytosis, the nanoparticles are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and be released into the cytoplasm to interact with the RISC machinery.[10][11] Many nanoparticles remain trapped in the endosomes and are eventually degraded in lysosomes.[8] Efficient endosomal escape is therefore a critical step for successful gene silencing. Polyamines like spermine are thought to aid in endosomal escape through the "proton sponge effect," where the buffering capacity of the amines leads to endosomal swelling and rupture.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Gene Silencing Efficiency Incomplete Boc-group deprotection.Ensure complete removal of Boc groups by verifying the deprotection step with appropriate analytical methods (e.g., NMR, mass spectrometry).
Suboptimal N/P ratio.Optimize the N/P ratio by testing a range of ratios (e.g., 5, 10, 15, 20) to find the best balance between knockdown efficiency and cell viability.[3]
Poor nanoparticle formation or stability.Ensure proper mixing technique and incubation time during nanoparticle formation.[13] Characterize nanoparticle size and zeta potential using Dynamic Light Scattering (DLS) to ensure they are within the optimal range (typically 50-200 nm with a positive zeta potential).[2]
Inefficient cellular uptake.Confirm cellular uptake using fluorescently labeled siRNA (e.g., FAM-siRNA) and flow cytometry or fluorescence microscopy.[14] If uptake is low, consider increasing the N/P ratio or using transfection-enhancing agents.
Endosomal entrapment of nanoparticles.Co-transfect with endosomolytic agents or use modified spermine derivatives designed for enhanced endosomal escape. Hydrophobic modifications to the spermine carrier can also improve endosomal release.[11]
siRNA degradation.Use high-quality, purified siRNA. Ensure a nuclease-free environment during all experimental steps.[15]
High Cytotoxicity Excessively high N/P ratio.Lower the N/P ratio. Determine the optimal ratio that provides good silencing with minimal toxicity.
High concentration of the spermine carrier.Reduce the concentration of the this compound derivative used for transfection.
Cell density is too low or too high.Optimize cell plating density. A confluency of 50-70% at the time of transfection is often recommended.[13][16]
Prolonged exposure to transfection complexes.Reduce the incubation time of the cells with the nanoparticles. Replace the transfection medium with fresh growth medium after 4-6 hours.[16]
Inconsistent or Non-Reproducible Results Variability in cell health or passage number.Use cells that are healthy and within a consistent, low passage number range. Regularly check for mycoplasma contamination.[13][17]
Inconsistent nanoparticle preparation.Standardize the protocol for nanoparticle formation, including reagent concentrations, mixing order, and incubation times.[13]
siRNA quality varies between experiments.Use siRNA from the same lot and store it properly according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting groups from this compound to enable siRNA complexation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitate the deprotected spermine salt by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the resulting deprotected spermine derivative under vacuum.

  • Confirm the structure and purity using NMR and mass spectrometry.

Protocol 2: Formulation of siRNA-Spermine Nanoparticles

Objective: To form polyplexes by complexing siRNA with the deprotected spermine derivative.

Materials:

  • Deprotected N1,N12-spermine derivative

  • siRNA stock solution (e.g., 20 µM)

  • Nuclease-free water or buffer (e.g., Opti-MEM)

Methodology:

  • Calculate the required volumes of the spermine derivative and siRNA solutions to achieve the desired N/P ratio.

  • In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in nuclease-free water or buffer.

  • In a separate tube, dilute the required amount of the deprotected spermine derivative in the same buffer.

  • Add the diluted spermine solution to the diluted siRNA solution (or vice versa, consistency is key) and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-20 minutes to allow for nanoparticle formation.

  • The nanoparticles are now ready for addition to cell cultures.

Protocol 3: In Vitro Transfection and Gene Silencing Assay

Objective: To transfect cells with siRNA-spermine nanoparticles and quantify the resulting gene knockdown.

Materials:

  • Adherent cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • Prepared siRNA-spermine nanoparticles

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR)

Methodology:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Gently add the prepared siRNA-spermine nanoparticle solution dropwise to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the target gene and cell type.

  • RNA Extraction: After incubation, wash the cells with PBS and then lyse them to extract total RNA using a suitable method (e.g., TRIzol reagent).

  • RT-qPCR: Synthesize cDNA from the extracted RNA and perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target gene in treated cells compared to control cells (e.g., treated with non-targeting siRNA) to determine the percentage of gene knockdown.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Deprotection Boc-Spermine Deprotection Nanoparticle_Formation siRNA-Spermine Nanoparticle Formation Deprotection->Nanoparticle_Formation Deprotected Spermine Transfection Add Nanoparticles to Cells Nanoparticle_Formation->Transfection Cell_Culture Cell Seeding Cell_Culture->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Analysis Quantify Gene Knockdown RT_qPCR->Analysis

Caption: Experimental workflow for gene silencing using this compound.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoparticle siRNA-Spermine Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Degradation) Endosome->Lysosome RISC RISC Activation Cytoplasm->RISC siRNA Release mRNA_Degradation Target mRNA Degradation RISC->mRNA_Degradation

Caption: Cellular uptake and mechanism of siRNA-mediated gene silencing.

rnai_pathway siRNA Exogenous siRNA RISC_Loading RISC Loading siRNA->RISC_Loading Unwinding Passenger Strand Cleavage & Unwinding RISC_Loading->Unwinding RISC_Active Activated RISC (Guide Strand) Unwinding->RISC_Active Binding Target Recognition & Binding RISC_Active->Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage (by Ago2) Binding->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: The RNA Interference (RNAi) pathway in the cytoplasm.

References

N1,N12-Di-boc-spermine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N1,N12-Di-boc-spermine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting groups. The Boc group is designed to be labile under mild acidic conditions, which is a key feature for its use in chemical synthesis.[1][2] Exposure to acidic environments will cleave the carbamate (B1207046) bond, releasing the free amine of spermine (B22157), carbon dioxide, and a tert-butyl cation (which typically forms isobutene).

Q2: How stable is this compound in aqueous solutions at neutral or basic pH?

A2: The Boc protecting group is generally stable under neutral and basic conditions.[2] Therefore, this compound is expected to exhibit good stability in aqueous solutions at neutral or basic pH. However, for long-term storage in solution, it is advisable to use buffered conditions and store at low temperatures to minimize any potential slow hydrolysis.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. If dissolved in an organic solvent, it should also be stored at -20°C. For aqueous solutions, it is recommended to prepare them fresh or store them for short periods at 2-8°C.

Q4: Is this compound susceptible to enzymatic degradation?

A4: While unmodified spermine is a substrate for enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), this compound is unlikely to be readily degraded by these enzymes. The bulky Boc groups at the N1 and N12 positions, which are critical for enzyme recognition and catalysis, are expected to sterically hinder the molecule from fitting into the active sites of these enzymes.

Stability and Degradation Pathways

The stability of this compound is critically dependent on the integrity of the Boc protecting groups.

Chemical Degradation

The predominant degradation pathway is the acid-catalyzed cleavage of the Boc groups. This reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free primary amines of spermine.

G N1_N12_Di_boc_spermine This compound Protonation Protonation (H+) N1_N12_Di_boc_spermine->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Spermine Spermine Cleavage->Spermine CO2 2 CO2 Cleavage->CO2 Isobutene 2 Isobutene Cleavage->Isobutene

Caption: Acid-catalyzed degradation of this compound.

Enzymatic Degradation of Unmodified Spermine

For context, the enzymatic degradation of the parent molecule, spermine, involves two main pathways: acetylation by SSAT followed by oxidation by polyamine oxidase (PAO), or direct oxidation by SMOX.

G Spermine Spermine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine Acetyl-CoA Spermidine Spermidine Spermine->Spermidine O2 N1_Acetylspermine->Spermidine O2 SSAT SSAT SSAT->N1_Acetylspermine PAO PAO PAO:e->Spermidine:w SMOX SMOX SMOX:s->Spermidine:n

Caption: Enzymatic degradation pathways of unmodified spermine.

Quantitative Stability Data

ConditionExpected StabilityPrimary Degradation Product
Acidic pH (< 5) LowSpermine
Neutral pH (6-8) High-
Basic pH (> 8) High-
Elevated Temperature (> 37°C) Moderate to LowSpermine (if acidic)
Storage at -20°C (solid) Very High-

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound over time under specific experimental conditions.

1. Materials and Reagents:

  • This compound

  • Spermine (as a standard for the degradation product)

  • HPLC grade solvents (e.g., acetonitrile (B52724), water)

  • Buffers for desired pH values (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 5)

  • Trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with a UV detector (detection at ~210 nm) or an ELSD/CAD detector. A C18 reverse-phase column is recommended.

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.

  • Prepare a stock solution of spermine in water.

  • Prepare the test solutions by diluting the this compound stock solution into the desired aqueous buffers (e.g., pH 5, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Incubation:

  • Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Immediately quench any further degradation by neutralizing the sample if it is in an acidic buffer or by freezing it at -80°C until analysis.

4. HPLC Analysis:

  • Set up an HPLC method to separate this compound from spermine. A gradient elution from water with 0.1% TFA to acetonitrile with 0.1% TFA on a C18 column is a good starting point.

  • Inject the samples from the different time points.

  • Record the peak areas for this compound and any degradation products (primarily spermine).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound versus time to determine the degradation rate.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in MeCN) Prep_Test Prepare Test Solutions (in desired buffers) Prep_Stock->Prep_Test Incubate Incubate at Test Temperatures Prep_Test->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench HPLC HPLC Analysis Quench->HPLC Analyze Data Analysis (Peak Area vs. Time) HPLC->Analyze

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected loss of this compound in experiments 1. Accidental exposure to acidic conditions in buffers or reagents. 2. Degradation during storage of stock solutions.1. Verify the pH of all aqueous solutions. 2. Prepare fresh stock solutions and store them appropriately at -20°C.
Inconsistent experimental results 1. Partial degradation of the compound. 2. Issues with solubility or aggregation.1. Check the purity of the starting material by HPLC or TLC before use. 2. Ensure complete dissolution of the compound. Sonication may be helpful.
Formation of unexpected byproducts 1. In acidic conditions, the tert-butyl cation can alkylate other nucleophilic molecules in the reaction mixture.1. If Boc deprotection is intended, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) or anisole (B1667542) to trap the tert-butyl cation.
Difficulty in detecting degradation by HPLC 1. Inappropriate wavelength for UV detection. 2. Co-elution of the parent compound and degradation products.1. Use a detector suitable for non-chromophoric compounds like ELSD or CAD, or derivatize the amines for fluorescence detection. 2. Optimize the HPLC gradient to achieve better separation.

References

Avoiding side product formation during N1,N12-Di-boc-spermine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding side product formation during the functionalization of the secondary amines of N1,N12-Di-boc-spermine.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the alkylation, acylation, and reductive amination of this compound.

1. General Issues

Question: My reaction is incomplete, and I observe a significant amount of starting material. What are the possible causes and solutions?

Answer:

  • Insufficient reagent: Ensure you are using a sufficient excess of the alkylating or acylating agent. For sterically hindered or less reactive substrates, a larger excess may be required.

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. Consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Poor solubility: this compound and its derivatives can have limited solubility in some organic solvents. Ensure your substrate is fully dissolved. Consider using a co-solvent system or a more polar solvent like DMF or NMP.

  • Inadequate mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.

2. Alkylation Reactions

Question: I am observing significant amounts of di-alkylated and/or quaternary ammonium (B1175870) salt byproducts in my alkylation reaction. How can I improve the selectivity for mono-alkylation at the N4 and N9 positions?

Answer: This is a common challenge due to the increased nucleophilicity of the secondary amines after the first alkylation. Here are some strategies to favor mono-alkylation:

  • Control stoichiometry: Use a controlled amount of the alkylating agent (e.g., 2.0-2.2 equivalents for di-alkylation at N4 and N9). Adding the alkylating agent slowly (e.g., via syringe pump) can help maintain a low concentration and reduce over-alkylation.

  • Choice of base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) is preferred over smaller amines like triethylamine (B128534) (TEA) to minimize its own alkylation and to deprotonate the secondary amines without sterically hindering the reaction site excessively.

  • Reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help improve selectivity by favoring the reaction with the more accessible secondary amines of the starting material over the potentially more hindered, already alkylated amines.

  • Solvent effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or dimethylformamide (DMF) are commonly used.

3. Acylation Reactions

Question: My acylation reaction with an acid chloride is messy, and the yield is low. What could be the problem?

Answer: Acylation with highly reactive reagents like acid chlorides can lead to multiple side reactions if not properly controlled.

  • Use of a hindered base: Employ a hindered base like DIPEA or 2,6-lutidine to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the amine starting material.

  • Schotten-Baumann conditions: For some acylations, biphasic Schotten-Baumann conditions (e.g., an organic solvent like DCM and an aqueous base like NaHCO3) can be effective in neutralizing the generated acid and driving the reaction to completion.

  • Alternative acylating agents: If acid chlorides are problematic, consider using less reactive acylating agents like acid anhydrides or activated esters (e.g., NHS esters). These often provide cleaner reactions, albeit sometimes requiring longer reaction times or the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Temperature control: Add the acylating agent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allow the reaction to slowly warm to room temperature.

4. Reductive Amination

Question: During reductive amination, I am observing the formation of byproducts from the self-condensation of the aldehyde/ketone. How can I minimize this?

Answer:

  • Choice of reducing agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). STAB is particularly effective for reductive amination as it is less likely to reduce the carbonyl compound before imine formation.

  • Reaction conditions: The formation of the imine intermediate is often the rate-limiting step. The use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards imine formation. The reaction is typically carried out in solvents like dichloroethane (DCE) or DCM.

  • pH control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting significant side reactions of the carbonyl compound. This can be achieved by adding a small amount of acetic acid.

5. Purification

Question: I am having difficulty separating my desired N4,N9-disubstituted spermine (B22157) derivative from the starting material and mono-substituted byproduct. What purification strategies are recommended?

Answer: The polarity of the starting material, mono-substituted, and di-substituted products can be very similar, making purification challenging.

  • Column chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a less polar to a more polar solvent system is often necessary. For basic amine compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation by minimizing tailing on silica (B1680970) gel.

  • Reverse-phase HPLC: For more challenging separations or for achieving high purity, reverse-phase high-performance liquid chromatography (HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Derivatization: If the product is difficult to visualize on TLC, derivatization with a UV-active group or staining with reagents like ninhydrin (B49086) (for free amines) can aid in tracking the separation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the functionalization of this compound. These are general guidelines, and optimization for specific substrates is recommended.

Table 1: Alkylation of this compound

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Side Products
Alkyl HalideDIPEADCM/DMF0 to RT12-2460-80Over-alkylation, Quaternary salt
Alkyl TosylateK₂CO₃ACNRT to 5018-3655-75Over-alkylation

Table 2: Acylation of this compound

Acylating AgentBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Key Side Products
Acid ChlorideDIPEADCM0 to RT2-670-90Di-acylation, O-acylation if hydroxyls present
AnhydrideDMAP (cat.)DCMRT12-2465-85Incomplete reaction
Carboxylic AcidEDC/HOBtDMF0 to RT12-2475-95Racemization (if chiral acid), Urea byproduct

Table 3: Reductive Amination of this compound

CarbonylReducing AgentSolventAdditiveTemperature (°C)Time (h)Typical Yield (%)Key Side Products
AldehydeNaBH(OAc)₃DCEAcetic Acid (cat.)RT12-2470-90Aldol condensation products
KetoneNaBH(OAc)₃DCETi(OiPr)₄RT to 4024-4850-70Incomplete reaction

Experimental Protocols

Protocol 1: General Procedure for N,N'-Dialkylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add diisopropylethylamine (DIPEA) (2.5-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (2.2-2.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N,N'-Diacylation of this compound using an Acid Chloride

  • Dissolve this compound (1.0 eq) and DIPEA (2.5-3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of the acid chloride (2.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: General Procedure for N,N'-Disubstitution via Reductive Amination

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (2.5 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (3.0 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products This compound This compound Alkylation Alkylation This compound->Alkylation Alkyl Halide, Base Acylation Acylation This compound->Acylation Acyl Chloride/Anhydride, Base ReductiveAmination Reductive Amination This compound->ReductiveAmination Aldehyde/Ketone, Reducing Agent N4_N9_Dialkyl N4,N9-Dialkyl-spermine (di-Boc protected) Alkylation->N4_N9_Dialkyl N4_N9_Diacyl N4,N9-Diacyl-spermine (di-Boc protected) Acylation->N4_N9_Diacyl N4_N9_Disubstituted N4,N9-Disubstituted-spermine (di-Boc protected) ReductiveAmination->N4_N9_Disubstituted

Caption: Reaction scheme for the functionalization of this compound.

G cluster_issue Problem Identification cluster_analysis Analysis cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Issue Side Product Formation (e.g., Over-alkylation/acylation) Analyze Analyze Reaction Parameters Issue->Analyze Stoichiometry Adjust Stoichiometry (Slow Addition) Analyze->Stoichiometry Reagent Ratio Temperature Lower Reaction Temperature Analyze->Temperature Reaction Conditions Base Change Base (e.g., bulky, non-nucleophilic) Analyze->Base Base Choice Reagent Use Less Reactive Reagent Analyze->Reagent Reactivity Outcome Improved Selectivity & Yield of Desired Product Stoichiometry->Outcome Temperature->Outcome Base->Outcome Reagent->Outcome

Caption: Troubleshooting workflow for side product formation.

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Reagent Reagent Reactivity Yield Yield Reagent->Yield influences Selectivity Selectivity (Mono- vs. Di-substitution) Reagent->Selectivity impacts SideProducts Side Products Reagent->SideProducts affects Temp Temperature Temp->Yield affects Temp->Selectivity influences Temp->SideProducts impacts Base Base Steric Hindrance Base->Selectivity strongly influences Base->SideProducts can reduce Stoich Stoichiometry Stoich->Yield directly impacts Stoich->Selectivity controls Stoich->SideProducts minimizes excess

Caption: Influence of reaction parameters on outcomes.

Technical Support Center: HPLC Purification of Crude N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude N1,N12-Di-boc-spermine using High-Performance Liquid Chromatography (HPLC). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC for purifying this compound?

A1: Reverse-phase HPLC (RP-HPLC) is the most suitable method for purifying this compound. This technique separates molecules based on their hydrophobicity. Given the presence of the two hydrophobic tert-butoxycarbonyl (Boc) protecting groups, this compound will interact effectively with a non-polar stationary phase, allowing for its separation from more polar impurities.

Q2: Which stationary phase (column) is ideal for this purification?

A2: A C18 column is the standard and most effective choice for the purification of this compound. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with the Boc-protected spermine, leading to good retention and separation.

Q3: What are the recommended mobile phases for the HPLC purification?

A3: A typical mobile phase for the purification of Boc-protected amines consists of a mixture of water and an organic solvent, often with an acidic modifier.[1][2][3][4][5] For this compound, a common mobile phase system is:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724) or Methanol with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

The acidic modifier helps to protonate any free amine groups, which can improve peak shape and reduce tailing.

Q4: Should I use an isocratic or gradient elution?

A4: For purifying a crude mixture, a gradient elution is highly recommended.[1][3] A gradient allows for the effective separation of the target compound from impurities with a wide range of polarities. The gradient typically starts with a high percentage of the aqueous mobile phase (A) to elute polar impurities, followed by a gradual increase in the organic mobile phase (B) to elute the desired this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of crude this compound.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic amine groups and residual silanols on the silica-based column packing.- Inappropriate mobile phase pH.- Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to protonate the free amines and minimize silanol (B1196071) interactions.- Ensure the mobile phase pH is sufficiently low.
Poor Resolution/Peak Overlap - Inadequate separation power of the mobile phase gradient.- Column overloading.- Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.- Reduce the amount of crude material injected onto the column.- Consider using a longer column or a column with a smaller particle size for higher efficiency.
High Backpressure - Clogged column frit or tubing.- Precipitation of the sample in the mobile phase.- Filter the crude sample solution before injection using a 0.22 µm or 0.45 µm syringe filter.- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.- Back-flush the column according to the manufacturer's instructions.
No Peak or Very Small Peak - The compound is not eluting from the column.- The compound is not soluble in the injection solvent.- Increase the final percentage of the organic mobile phase (B) in your gradient to ensure the elution of the hydrophobic compound.- Ensure the crude this compound is dissolved in a suitable solvent for injection, such as a mixture of acetonitrile and water that is compatible with the initial mobile phase.
Ghost Peaks - Contaminants in the mobile phase or from the injector.- Use high-purity HPLC-grade solvents.- Regularly flush the injection port and sample loop.

Experimental Protocols

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point.

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Method

The following is a general-purpose preparative HPLC method that can be optimized for your specific needs.

Parameter Condition
Column C18, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 15-20 mL/min
Detection UV at 210-220 nm
Injection Volume Dependent on concentration and column capacity
Gradient 10% B to 90% B over 30 minutes

Note: This is a starting point. The gradient slope, flow rate, and final mobile phase composition may need to be adjusted to achieve optimal separation.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Run Gradient Elution (Water/Acetonitrile + 0.1% TFA) inject->gradient detect UV Detection (210-220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (e.g., analytical HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product final_product evaporate->final_product Pure this compound

Caption: Experimental workflow for the HPLC purification of crude this compound.

Troubleshooting_Logic start HPLC Purification Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing? peak_shape->tailing Yes pressure High Backpressure? resolution->pressure No optimize_gradient Optimize Gradient (shallower) resolution->optimize_gradient Yes reduce_load Reduce Sample Load resolution->reduce_load Yes filter_sample Filter Sample (0.22 µm) pressure->filter_sample Yes check_solvent Check Sample Solubility pressure->check_solvent Yes end Problem Solved pressure->end No, consult further add_acid Add 0.1% TFA/Formic Acid tailing->add_acid Yes add_acid->end optimize_gradient->end reduce_load->end filter_sample->end check_solvent->end

Caption: A troubleshooting decision tree for common HPLC purification issues.

References

Technical Support Center: Boc Deprotection of N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to confirm the complete deprotection of N1,N12-Di-boc-spermine to spermine (B22157).

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods to confirm complete Boc deprotection of this compound?

The most reliable methods to confirm complete deprotection involve a combination of chromatographic and spectroscopic techniques. These include Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides complementary information to ensure the reaction has gone to completion.

Q2: How can I quickly monitor the progress of my deprotection reaction?

Thin-Layer Chromatography (TLC) is the quickest and most straightforward method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can observe the disappearance of the less polar this compound spot and the appearance of a new, more polar spot corresponding to the highly polar spermine product at the baseline.

Q3: My NMR spectrum looks complex after deprotection. What am I looking for?

To confirm complete deprotection via ¹H NMR, the most critical indicator is the complete disappearance of the large singlet peak corresponding to the tert-butyl protons of the Boc groups, which is typically found around 1.44 ppm. Concurrently, you should observe shifts in the signals of the methylene (B1212753) protons adjacent to the amines, indicating the removal of the carbamate (B1207046) and the formation of the free amine (or its salt).

Q4: I see a mass corresponding to my product in the mass spectrum, but am I sure the reaction is complete?

While Mass Spectrometry is excellent for confirming the identity of the desired product, it is not inherently quantitative without proper calibration. It's possible to have a mixture of starting material, partially deprotected intermediate, and the final product. Therefore, it is crucial to also check for the absence of the starting material's molecular ion peak to confirm the completeness of the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of this compound.

Problem 1: Incomplete or slow deprotection.

  • Symptom: TLC analysis shows a significant amount of starting material remaining after the expected reaction time. NMR of the crude product shows a persistent peak around 1.44 ppm.

  • Possible Causes & Solutions:

    • Insufficient Acid: The concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be too low. Increase the equivalents of acid or use a more concentrated solution (e.g., 50% TFA in DCM instead of 20%).

    • Inadequate Reaction Time: Deprotection of both Boc groups on the polyamine may require more time than for simpler amines. Extend the reaction time and continue to monitor by TLC every 30-60 minutes until the starting material is no longer visible.

    • Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.

Problem 2: Difficulty isolating the product after work-up.

  • Symptom: A sticky oil or gum is obtained instead of a solid, and yields are low.

  • Possible Causes & Solutions:

    • Persistent TFA Salt: The deprotected spermine exists as a trifluoroacetate (B77799) salt, which is often difficult to crystallize and can be hygroscopic. To obtain the free amine, a basic work-up is required. This typically involves removing the acid and solvent under reduced pressure, followed by neutralization with a base like saturated sodium bicarbonate solution and extraction with a suitable organic solvent. For highly water-soluble amines like spermine, using a basic ion-exchange resin can be an effective method to isolate the free base.

    • Product is Water Soluble: Spermine is a highly polar molecule and may have significant solubility in aqueous solutions, leading to poor recovery during extraction with organic solvents. If a basic wash is performed, minimize the volume of the aqueous phase and perform multiple extractions with a suitable organic solvent. Alternatively, evaporation of the aqueous phase (if possible) or using ion-exchange chromatography may be necessary.

Problem 3: Unexpected peaks in the NMR or Mass Spectrum.

  • Symptom: The spectra show peaks that do not correspond to the starting material, product, or a partially deprotected intermediate.

  • Possible Causes & Solutions:

    • Side Reactions with Scavengers: If scavengers are used to trap the tert-butyl cation, they can sometimes react with the product. This is less common with spermine but is a possibility.

    • Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, though this is more common under harsh conditions.

    • Incomplete Removal of TFA: Residual TFA can show up in the NMR spectrum and can also affect the ionization in the mass spectrometer. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Data Presentation

Table 1: Molecular Weights and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺Expected m/z [M+Na]⁺
This compoundC₂₀H₄₂N₄O₄402.58403.33425.31
Mono-boc-spermineC₁₅H₃₄N₄O₂302.46303.27325.25
Spermine (free base)C₁₀H₂₆N₄202.34203.22225.20

Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃, estimated for this compound)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compoundBoc C(CH₃ )₃~ 1.44Singlet (s)
Boc-NH-CH₂ -~ 3.1-3.2Multiplet (m)
-CH₂ -CH₂-NH-CH₂-CH₂ -~ 1.6-1.7Multiplet (m)
-NH-CH₂ -CH₂-CH₂-CH₂ -NH-~ 1.5-1.6Multiplet (m)
-CH₂-NH -CH₂-~ 2.6-2.7Multiplet (m)
Spermine (as HCl salt in D₂O)-NH₂⁺-CH₂ -CH₂-~ 3.1-3.2Multiplet (m)
-NH₂⁺-CH₂-CH₂ -~ 2.1-2.2Multiplet (m)
-NH₂⁺-CH₂-CH₂-CH₂ -~ 1.8-1.9Multiplet (m)

Table 3: Key ¹³C NMR Chemical Shifts (in CDCl₃, estimated for this compound)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compoundBoc C =O~ 156
Boc C (CH₃)₃~ 79
Boc C(C H₃)₃~ 28.5
Methylene carbons (-C H₂-)~ 25-50
Spermine (free base in D₂O)Methylene carbons (-C H₂-)~ 27-51

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.

  • Spotting: On a pencil-drawn baseline, spot the this compound starting material (dissolved in a small amount of dichloromethane (B109758) or methanol), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

  • Eluent: A polar solvent system is required. A good starting point is a mixture of Dichloromethane:Methanol (B129727):Ammonium Hydroxide (e.g., 8:2:0.2 v/v/v). Adjust the polarity as needed.

  • Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization:

    • First, visualize the plate under UV light (254 nm). The Boc-protected starting material may be UV active if it contains other chromophores, but the primary method of visualization will be staining.

    • Stain the plate with a ninhydrin (B49086) solution. This can be done by dipping the plate in the solution or spraying it.

    • Gently heat the plate with a heat gun. The deprotected spermine, having primary and secondary amines, will appear as a distinct purple/blue spot. The Boc-protected starting material will not stain with ninhydrin.

  • Interpretation: A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new, highly polar spot (low Rf, often at the baseline) that stains positive with ninhydrin.

Protocol 2: Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Take an aliquot of the crude reaction mixture, dilute it with a suitable solvent (e.g., methanol or acetonitrile/water), and filter if necessary.

  • Analysis: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Interpretation:

    • Look for the protonated molecular ion of spermine ([M+H]⁺) at an m/z of approximately 203.22.

    • Crucially, confirm the absence of the protonated molecular ion of the starting material, this compound, at an m/z of approximately 403.33.

    • Also, check for the absence of the mono-deprotected intermediate at an m/z of approximately 303.27.

Protocol 3: Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation: After the work-up procedure, dissolve the dried product in a suitable deuterated solvent (e.g., D₂O for the salt form, or CDCl₃ if the free base is soluble).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Interpretation:

    • Confirm Deprotection: The most definitive evidence of complete deprotection is the complete disappearance of the singlet at ~1.44 ppm, which corresponds to the 18 protons of the two tert-butyl groups.

    • Confirm Product Formation: Compare the resulting spectrum with a reference spectrum of spermine (or its corresponding salt). The spectrum will show a series of multiplets for the methylene protons, which will have shifted compared to the starting material.

Visualizations

experimental_workflow cluster_reaction Boc Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_confirmation Confirmation of Product start This compound reaction Treat with Acid (e.g., TFA in DCM) start->reaction tlc TLC Analysis (Ninhydrin Stain) reaction->tlc Time points incomplete Starting material visible? tlc->incomplete incomplete->reaction Yes workup Quench & Evaporate incomplete->workup No neutralize Neutralize (e.g., NaHCO₃) & Extract workup->neutralize ms Mass Spectrometry neutralize->ms nmr ¹H NMR neutralize->nmr final_product Pure Spermine ms->final_product nmr->final_product

Caption: Experimental workflow for Boc deprotection and confirmation.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_workup_issues Work-up Problems start Is the deprotection complete? complete Reaction Complete start->complete Yes issue What is the issue? start->issue No cause1 Insufficient acid? solution1 Increase acid concentration or equivalents cause1->solution1 cause2 Insufficient time? solution2 Extend reaction time cause2->solution2 cause3 Oily product? solution3 Product is likely TFA salt. Perform basic work-up or use ion-exchange resin. cause3->solution3 cause4 Low yield? solution4 Product may be in aqueous layer. Perform multiple extractions or evaporate aqueous phase. cause4->solution4 issue->cause1 Starting material remains issue->cause2 Starting material remains issue->cause3 Isolation problems issue->cause4 Isolation problems

Caption: Troubleshooting logic for Boc deprotection issues.

Strategies for scaling up N1,N12-Di-boc-spermine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of N1,N12-Di-boc-spermine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of over-protected (tri- and tetra-Boc) spermine (B22157). 3. Product loss during workup or purification. 4. Degradation of starting material or product.1. Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, consider adding a small additional portion of Boc-anhydride. 2. Control the stoichiometry of Boc-anhydride carefully. Use of a slow addition method for the reagent can improve selectivity. Ensure efficient stirring to avoid localized high concentrations of the reagent. 3. Optimize the extraction and purification steps. Minimize the number of transfer steps and ensure the chosen purification method is suitable for the scale. 4. Ensure all reagents and solvents are dry and of high quality. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Presence of Multiple Spots on TLC (Over-reaction) 1. Excess Boc-anhydride used. 2. Reaction temperature is too high, increasing the reactivity of secondary amines. 3. High concentration of reactants leading to uncontrolled reaction.1. Use a stoichiometric amount or a slight excess (e.g., 2.0-2.2 equivalents) of Boc-anhydride. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 3. Perform the reaction at a higher dilution.
Difficulty in Removing Excess Boc-Anhydride 1. Boc-anhydride is relatively non-polar and can co-elute with the product during chromatography. 2. Hydrolysis of Boc-anhydride during aqueous workup is slow.1. After the reaction is complete, quench with a nucleophilic amine like piperidine (B6355638) or use a scavenger resin (e.g., Tris-(2-aminoethyl)amine functionalized polystyrene) to react with the excess Boc-anhydride. 2. Increase the pH of the aqueous wash (e.g., using a dilute sodium carbonate solution) to facilitate the hydrolysis of Boc-anhydride.
Product is an Oil and Difficult to Handle 1. This compound is often isolated as a viscous oil or a low-melting solid.1. After purification, dissolve the product in a minimal amount of a suitable solvent and remove the solvent under high vacuum to obtain a foam or solid. 2. If possible, attempt to crystallize the product from a suitable solvent system (e.g., diethyl ether/hexane).
Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Inadequate mixing leading to localized concentration gradients. 3. Changes in the rate of addition of reagents.1. Use a reactor with efficient temperature control and a larger surface area for heat exchange. 2. Employ mechanical stirring and ensure the stirrer is adequately sized for the vessel. 3. Maintain a proportional rate of addition when scaling up. For larger scales, a syringe pump or an addition funnel with pressure equalization is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the this compound synthesis?

A1: Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this reaction. Dichloromethane is often preferred for its ability to dissolve both spermine and Boc-anhydride well and for its ease of removal. For larger scale reactions, other solvents like acetonitrile (B52724) or tert-butyl methyl ether (MTBE) could be considered for safety and environmental reasons.

Q2: How can I selectively protect the primary amines of spermine over the secondary amines?

A2: The higher nucleophilicity of primary amines compared to secondary amines is the basis for selectivity. To enhance this selectivity, the reaction should be carried out at low temperatures (0 °C to room temperature) with controlled, slow addition of Boc-anhydride to a solution of spermine. Using a precise stoichiometry of the protecting agent is crucial.

Q3: What are the common side-products in this reaction?

A3: The most common side-products are the over-protected spermine derivatives: N1,N4,N12-Tri-boc-spermine and N1,N4,N9,N12-Tetra-boc-spermine. Unreacted spermine and mono-Boc-spermine may also be present if the reaction does not go to completion.

Q4: What is the best method for purifying this compound?

A4: For laboratory scale, column chromatography on silica (B1680970) gel is the most effective method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol (B129727) and a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., DCM/MeOH/NH4OH 95:5:0.5), is typically used to separate the desired product from starting material and over-protected byproducts. For larger scales, flash chromatography or crystallization may be more practical.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as dichloromethane/methanol with a small amount of triethylamine (B128534) or ammonium hydroxide to prevent streaking of the amines. Staining with ninhydrin (B49086) can be used to visualize the amine spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, Boc2O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve spermine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add triethylamine (2.2 eq) to the solution. In a separate flask, dissolve Boc-anhydride (2.1 eq) in anhydrous dichloromethane. Add the Boc-anhydride solution dropwise to the spermine solution over a period of 1-2 hours while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., mobile phase: DCM/MeOH/NH4OH 90:10:1).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine or ammonium hydroxide) to yield this compound as a colorless to pale yellow oil or solid.

Data Presentation: Scale-Up Comparison

The following table provides a hypothetical comparison of reaction parameters for scaling up the synthesis of this compound. Actual results may vary.

Parameter Lab Scale (1 g Spermine) Pilot Scale (100 g Spermine) Production Scale (1 kg Spermine)
Spermine 1.0 g (4.94 mmol)100 g (0.494 mol)1.0 kg (4.94 mol)
Boc-anhydride 2.26 g (10.4 mmol)226 g (1.04 mol)2.26 kg (10.4 mol)
Dichloromethane 50 mL5 L50 L
Triethylamine 1.4 mL (10.9 mmol)140 mL (1.09 mol)1.4 L (10.9 mol)
Reaction Time 12-24 hours18-36 hours24-48 hours
Typical Yield 60-80%55-75%50-70%
Purification Method Column ChromatographyFlash ChromatographyCrystallization / Distillation

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Spermine Spermine Reaction_Mixture Reaction at 0°C to RT Spermine->Reaction_Mixture Boc2O Boc-anhydride Boc2O->Reaction_Mixture Solvent DCM/TEA Solvent->Reaction_Mixture Quench Aqueous Quench Reaction_Mixture->Quench Monitor by TLC Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Completion Reaction Incomplete? Start->Check_Completion Yes Success Yield Improved Start->Success No Over_Reaction Over-reaction Products? Check_Completion->Over_Reaction No Optimize_Monitoring Optimize Reaction Time/ Reagent Addition Check_Completion->Optimize_Monitoring Yes Workup_Loss Product Loss During Workup? Over_Reaction->Workup_Loss No Adjust_Stoichiometry Adjust Boc2O Stoichiometry/ Temperature Over_Reaction->Adjust_Stoichiometry Yes Optimize_Purification Optimize Extraction/ Purification Protocol Workup_Loss->Optimize_Purification Yes Workup_Loss->Success No Optimize_Monitoring->Success Adjust_Stoichiometry->Success Optimize_Purification->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Overcoming low yield in solid-phase synthesis using spermine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis (SPPS) of spermine (B22157) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, with a specific focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges leading to low yield in the solid-phase synthesis of spermine derivatives?

The synthesis of spermine derivatives on a solid support presents unique challenges beyond standard peptide synthesis. The primary obstacles include:

  • Multi-functionality: Spermine contains two primary and two secondary amines, all of which are nucleophilic. Their similar reactivity makes regioselective functionalization difficult, often requiring a complex and orthogonal protecting group strategy to prevent side reactions like branching or double acylation.[1][2]

  • Steric Hindrance: The flexible, linear nature of the spermine backbone can lead to secondary structure formation or folding on the resin, making reactive sites inaccessible to reagents.

  • Incomplete Reactions: Both the coupling of the protected spermine monomer and the subsequent deprotection steps can be inefficient. Even a small percentage of incomplete reactions in each cycle leads to a significant decrease in the final yield of the full-length product.[3][4]

  • Protecting Group Scheme: Achieving a truly orthogonal protection scheme that allows for selective deprotection of specific amine groups without affecting others or the resin linkage is complex. For example, the Dde group is used for primary amines and Boc for secondary amines, but incomplete protection or premature cleavage can reduce yields.[1]

  • Cleavage and Purification: The final cleavage from the resin and removal of all protecting groups can be inefficient or cause degradation of the target molecule. The high polarity of the deprotected spermine conjugate can also lead to losses during purification.

Q2: How can I monitor the efficiency of coupling reactions during the synthesis?

Monitoring coupling efficiency at each step is crucial for identifying problems early. Several qualitative and quantitative methods can be employed:

  • Ninhydrin (B49086) (Kaiser) Test: This is a common qualitative test to detect the presence of free primary amines on the resin.[4] A positive result (blue beads) indicates an incomplete coupling reaction, suggesting that a recoupling step is necessary.

  • Trityl Analysis: If using a trityl-based linker, the amount of trityl cation released upon acid treatment can be measured spectrophotometrically. This method can be adapted to quantify uncoupled amino groups after derivatization, providing a more quantitative measure of reaction completion.[5]

  • LC-MS Analysis of a Test Cleavage: A small sample of the resin-bound product can be cleaved, and the resulting crude material analyzed by LC-MS. This provides a snapshot of the synthesis, revealing the presence of the desired product as well as any deletion or truncated sequences.

  • Quantitative NMR (qNMR): For a highly accurate measurement, a sample of the peptide-resin can be cleaved and analyzed by 1H NMR with an internal standard. This allows for the precise determination of reaction conversion by comparing reactant and product peaks.[6]

Q3: Which protecting group strategy is recommended for spermine?

An effective protecting group strategy must be orthogonal, allowing for the selective deprotection of one type of amine in the presence of others. A widely adopted strategy for polyamines like spermine involves a combination of different protecting groups.[1][2]

  • Primary Amines (N1, N12): The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is often used. It is stable to the basic conditions used for Fmoc removal and acidic conditions for Boc/Trt removal, but it can be selectively cleaved with dilute hydrazine.

  • Secondary Amines (N4, N8): The Boc (tert-butyloxycarbonyl) group is a standard choice. It is stable to the conditions for Fmoc and Dde removal but is readily cleaved with moderate acids like trifluoroacetic acid (TFA).[7]

  • N-terminus of Peptide/Moiety being attached: The Fmoc (9-fluorenylmethyloxycarbonyl) group is standard for the α-amine of the amino acid or the terminus of the molecule being conjugated to spermine. It is removed under mild basic conditions (e.g., piperidine).[8]

This orthogonal scheme allows for directional synthesis and selective modification at different points on the spermine scaffold.

Troubleshooting Guide: Low Yield

This guide addresses specific problems that result in low yields and provides targeted solutions.

Problem: Low or No Product Detected After Cleavage

If analysis of the crude product shows a very low yield of the target molecule, the issue could be in the coupling, deprotection, or cleavage stages. The following workflow can help diagnose the problem.

G Troubleshooting Workflow for Low Yield start Low Final Yield Identified (Post-Cleavage Analysis) check_coupling Issue: Incomplete Coupling? start->check_coupling check_deprotection Issue: Incomplete Deprotection? check_coupling->check_deprotection No (Coupling OK) sol_coupling1 Cause: Steric Hindrance / Aggregation Solution: Use NMP, Chaotropic Salts, or Microwave Synthesis check_coupling->sol_coupling1 Yes check_cleavage Issue: Cleavage Failure? check_deprotection->check_cleavage No (Deprotection OK) sol_deprotection1 Cause: Degraded Reagent Solution: Use Fresh Deprotection Solution (e.g., Piperidine (B6355638) in DMF) check_deprotection->sol_deprotection1 Yes sol_cleavage1 Cause: Incorrect Cocktail Solution: Match Cocktail to Resin/Protecting Groups (e.g., use scavengers for Trp, Met, Cys) check_cleavage->sol_cleavage1 Yes sol_coupling2 Cause: Inefficient Reagents Solution: Use High-Activity Reagents (HATU, COMU). Increase Equivalents/Time. Double Couple. sol_coupling1->sol_coupling2 sol_deprotection2 Cause: Insufficient Time/Access Solution: Increase Deprotection Time. Ensure Proper Resin Swelling. sol_deprotection1->sol_deprotection2 sol_cleavage2 Cause: Incomplete Reaction Solution: Increase Cleavage Time or Temperature. Ensure Sufficient Cocktail Volume. sol_cleavage1->sol_cleavage2 sol_cleavage3 Cause: Premature Cleavage Solution: Use a More Stable Linker if Acid-Labile Groups are Used During Synthesis sol_cleavage2->sol_cleavage3

Caption: A flowchart to diagnose and solve low-yield issues in SPPS.

Data Tables for Synthesis Optimization

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesActivationSpeedRacemization RiskNotes
Carbodiimides DIC, DCC, EDCIn situ with additive (e.g., Oxyma, HOBt)ModerateModerate (reduced by additive)[9]DCC byproduct is insoluble; DIC is preferred for SPPS.[9]
Aminium/Uronium HBTU, TBTU, HATU, HCTUForms active OBt/OAt estersFastLow (especially HATU)Highly efficient and popular for SPPS.[9][10] Can cause guanidinylation of free amines if used in excess.[10]
Phosphonium PyBOP, PyAOPForms active OBt/OAt estersFastLowVery effective, especially for hindered couplings.[9] Byproduct of BOP is toxic.
Immonium COMUForms active Oxyma estersVery FastVery LowOffers high solubility and stability in common SPPS solvents like DMF and NMP.
Table 2: Standard Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the resin and the protecting groups on the synthesized molecule. All cocktails should be freshly prepared.[11]

Reagent NameCompositionCleavage TimeUse Case & Scavengers
TFA / TIPS / H₂O 95% / 2.5% / 2.5%2-3 hoursGeneral purpose for peptides without sensitive residues. TIPS scavenges carbocations. Water helps hydrolyze protecting groups.[12]
Reagent B TFA / Phenol / H₂O / TIPS (88:5:5:2)1-2 hoursGood for Trityl-based protecting groups. Phenol acts as a scavenger. Avoids odorous thiols.[13]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)2-4 hours"Classic" cocktail for complex peptides with Arg(Pmc/Pbf), Cys(Trt), Met, Trp. Thiols are strong scavengers.
"Odorless" Cocktail TFA / Triethylsilane / H₂O / DichloromethaneVariableAlternative for removing acid-labile groups where thiols must be avoided.

Key Experimental Protocols

Protocol 1: Standard Coupling Cycle for a Protected Spermine Monomer

This protocol assumes the synthesis is proceeding from the N-terminus of the resin-bound peptide towards the spermine moiety. The spermine building block should be appropriately protected (e.g., N1,N12-di-Dde, N4,N8-di-Boc-spermine).

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 15-minute agitation.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Activation & Reaction:

    • In a separate vessel, dissolve the protected spermine building block (3 eq.) and a coupling additive like Oxyma (3 eq.) in DMF.

    • Add the coupling agent, for example, Diisopropylcarbodiimide (DIC) (3 eq.), to the activation mixture and let it pre-activate for 5 minutes.

    • Drain the DMF from the resin and add the activated spermine solution.

    • Agitate at room temperature for 2-4 hours. For difficult couplings, extend the time or use microwave-assisted synthesis.

  • Monitoring: Perform a ninhydrin test on a small sample of beads. If the test is positive (blue), a second coupling (double coupling) is required.[14] To do this, drain the vessel and repeat step 3.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next synthesis step.

G Solid-Phase Synthesis Cycle for Spermine Derivatives start Start with Peptide-Resin swell 1. Swell Resin in DMF start->swell deprotect 2. N-Terminal Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Protected Spermine Monomer (Reagent + Activator in DMF) wash1->couple monitor 5. Monitor Reaction (Ninhydrin Test) couple->monitor monitor->couple Recouple if Positive wash2 6. Wash (DMF, DCM) monitor->wash2 Negative next_cycle Proceed to Next Step (e.g., Dde Deprotection or Cleavage) wash2->next_cycle

Caption: General workflow for one cycle of solid-phase synthesis.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the spermine conjugate from the resin and removal of side-chain protecting groups (e.g., Boc).

  • Resin Preparation: Wash the final resin-bound product with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail appropriate for your protecting groups (see Table 2). For a Boc-protected spermine derivative, a standard cocktail is TFA/TIPS/H₂O (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[13]

    • Agitate gently at room temperature for 2-3 hours. The reaction vessel should be sealed but vented to allow for CO₂ evolution (from Boc deprotection).

  • Product Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate into a clean flask.

    • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • Precipitation:

    • Place the combined filtrate in a centrifuge tube.

    • Add 10 volumes of ice-cold diethyl ether to precipitate the crude product.

    • Mix well and place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Purification:

    • Centrifuge the mixture to pellet the crude product.

    • Carefully decant the ether.

    • Wash the pellet 2-3 times with cold ether to remove residual scavengers.

    • Dry the crude product under vacuum.

    • Purify the product using an appropriate method, such as reverse-phase HPLC.

References

Challenges in formulating N1,N12-Di-boc-spermine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N1,N12-Di-boc-spermine Formulation

This center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in formulating the hydrophobic molecule this compound for in vivo studies. The following sections offer direct answers to common problems, troubleshooting steps for formulation failures, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to formulate for in vivo use?

A1: The primary challenge stems from its molecular structure. The two tert-butyloxycarbonyl (Boc) protecting groups render the molecule highly lipophilic and practically insoluble in aqueous buffers, which are essential for most in vivo applications. This poor water solubility can lead to precipitation upon injection, causing low bioavailability and potential toxicity. Strategies to overcome this often involve using co-solvents, surfactants, or advanced delivery systems.[1][2][3]

Q2: What is the stability of the Boc protecting groups in a typical formulation?

A2: The Boc groups are sensitive to acidic conditions and will be cleaved.[4][5][6] Formulations should be maintained at a neutral or slightly basic pH (pH 7.0-8.0) to ensure the stability of the protected amine. The Boc group is generally stable towards most bases and nucleophiles.[4] Long-term storage of stock solutions, even at neutral pH, should be evaluated for degradation.

Q3: Can I use DMSO to dissolve this compound for my in vivo study?

A3: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo studies is strongly discouraged. DMSO can cause vehicle-induced toxicity and may precipitate the compound when injected into the aqueous environment of the bloodstream. If DMSO must be used, it should be part of a co-solvent system and kept at the lowest possible concentration (typically <5% of the final injection volume), with thorough safety and tolerability testing.[2]

Q4: What are the most promising formulation strategies for a hydrophobic molecule like this?

A4: Several strategies can enhance the solubility and delivery of hydrophobic drugs.[1][2][7] For this compound, the most common approaches include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent (e.g., ethanol, PEG 300) and water.[2][3]

  • Surfactant-based formulations: Creating micelles or emulsions using surfactants like Tween 80 or Cremophor EL to encapsulate the compound.[1][2]

  • Lipid-based delivery systems: Encapsulating the molecule within liposomes or solid lipid nanoparticles to improve stability and delivery.[1][8][9]

  • Cyclodextrin (B1172386) complexation: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution with aqueous buffer The compound's solubility limit in the final formulation has been exceeded.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent or surfactant in the final formulation.3. Switch to a more robust formulation strategy, such as liposomal encapsulation.[8][10]
High toxicity or adverse events in animals The vehicle itself (e.g., high DMSO, certain surfactants) is causing toxicity.1. Conduct a vehicle-only toxicity study to isolate the effect.2. Reduce the concentration of potentially toxic excipients.3. Explore biocompatible formulations like lipid nanoparticles or cyclodextrin complexes.[2][9]
Low or inconsistent bioavailability Poor absorption due to precipitation at the injection site or rapid clearance.1. Improve the formulation's stability in biological fluids.2. Consider using nanoparticle or liposomal formulations to alter the pharmacokinetic profile.[9][11]3. Ensure complete dissolution of the compound in the vehicle before injection.
Degradation of the compound in the formulation The pH of the formulation is too acidic, leading to cleavage of the Boc groups.1. Buffer the formulation to a pH of 7.4.2. Analyze the formulation's stability over time using HPLC before starting animal studies.3. Avoid acidic excipients in the formulation. The Boc groups can be deprotected under mild acidic conditions to form the free amine.[5][12][13]

Experimental Protocols & Data

Solubility Assessment of this compound

A preliminary solubility assessment is crucial for selecting a formulation strategy. The following table summarizes the approximate solubility in common excipients.

Solvent/VehicleTypeApprox. Solubility (mg/mL) at 25°C
WaterAqueous Buffer< 0.01
PBS (pH 7.4)Aqueous Buffer< 0.01
DMSOOrganic Solvent> 50
Ethanol (95%)Co-solvent~15
PEG 300Co-solvent~25
10% Tween 80 in SalineSurfactant Solution~1.0
5% Cremophor EL in SalineSurfactant Solution~0.8

Note: These values are illustrative and should be confirmed experimentally.

Protocol: Liposomal Encapsulation via Thin-Film Hydration

This protocol describes a common method for encapsulating hydrophobic compounds like this compound into liposomes for improved in vivo delivery.[8][10]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and this compound in chloroform at a molar ratio of approximately 55:40:5 (lipid:cholesterol:drug).

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 40°C.

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask's inner surface.[8][10]

    • Continue drying under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Pre-warm sterile PBS (pH 7.4) to 60°C (above the transition temperature of DSPC).

    • Add the warm PBS to the flask containing the lipid film.

    • Agitate the flask gently by hand or on a shaker at 60°C for 1 hour. This process forms multilamellar vesicles (MLVs).[10]

  • Vesicle Size Reduction (Extrusion):

    • Maintain the temperature of the MLV suspension at 60°C.

    • Load the suspension into a pre-heated extruder.

    • Extrude the liposome (B1194612) suspension 11-21 times through a 100 nm polycarbonate membrane. This process creates small unilamellar vesicles (SUVs) with a uniform size distribution.[8]

  • Purification and Characterization:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency (using HPLC).

Visualizations

Formulation Development Workflow

The following diagram illustrates a logical workflow for developing a suitable in vivo formulation for a hydrophobic compound.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Preclinical Readiness A Solubility Screening (Co-solvents, Surfactants) B Initial Stability Test (pH, Temperature) A->B C Select Lead Strategy (e.g., Liposomes, Micelles) B->C D Optimize Excipient Ratios C->D E Characterize Formulation (Size, PDI, EE%) D->E F Scale-Up & Sterilization E->F G In Vitro Release Study F->G H Tolerability Study in Animals G->H I Pharmacokinetic Study H->I

Caption: A stepwise workflow for developing an in vivo formulation.

Potential Mechanism of Action: NMDA Receptor Modulation

Polyamines like spermine (B22157) are known to modulate the N-methyl-D-aspartate (NMDA) receptor. While this compound is a protected precursor, its potential biological activity after deprotection warrants consideration of this pathway. Polyamines can potentiate NMDA receptor activity by interacting with a specific site on the receptor complex.[14][15][16]

G cluster_receptor NMDA Receptor Complex NMDA GluN1/GluN2B Subunits Ca_ion Ca²+ Influx NMDA->Ca_ion Channel Opening GlycineSite Glycine Site GlutamateSite Glutamate Site PolyamineSite Polyamine Site Glutamate Glutamate Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds Spermine Spermine (Active Metabolite) Spermine->PolyamineSite Potentiates

References

Validation & Comparative

A Head-to-Head Battle of Isomers: N1,N12-Di-Boc-spermine vs. N4,N9-di-Boc-spermine in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential applications and performance of two key Boc-protected spermine (B22157) isomers.

The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the development of complex molecules for biomedical research. Spermine, a naturally occurring polyamine, is a versatile scaffold for constructing drug delivery vehicles, molecular probes, and other research tools due to its multiple nucleophilic amine groups. However, to achieve regioselective functionalization, its amines must be orthogonally protected. Among the most common protected spermine intermediates are the di-Boc-spermine isomers: N1,N12-di-Boc-spermine and N4,N9-di-Boc-spermine. While structurally similar, the choice between these two isomers can have profound implications for the synthesis and, more importantly, the performance of the final product. This guide provides an in-depth comparison of these two key research compounds, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific application.

Chemical Structures at a Glance

The fundamental difference between this compound and N4,N9-di-Boc-spermine lies in the location of the tert-butyloxycarbonyl (Boc) protecting groups. In this compound, the terminal primary amines are protected, leaving the internal secondary amines free for reaction. Conversely, in N4,N9-di-Boc-spermine, the internal secondary amines are protected, making the terminal primary amines available for derivatization.

Figure 1. Chemical structures of this compound and N4,N9-di-Boc-spermine.

This seemingly subtle structural variance leads to distinct chemical reactivity and steric profiles in subsequent synthetic steps, ultimately influencing the biological activity of the final spermine-based constructs.

Performance in Gene Delivery: A Key Application

A prominent application for these protected spermines is in the synthesis of lipopolyamines for non-viral gene delivery, particularly for siRNA and plasmid DNA. The Boc groups are typically removed after the addition of lipid tails to the unprotected amines, yielding a cationic amphiphile capable of complexing with nucleic acids. Seminal studies by Ghonaim, Blagbrough, and colleagues have directly compared the performance of lipopolyamines derived from these two isomers.

Quantitative Comparison of Performance Data

The following tables summarize the key performance metrics of N1,N12- and N4,N9-diacyl spermine derivatives in gene delivery applications. The data highlights that the regiochemistry of acylation significantly impacts both transfection efficiency and cytotoxicity.

Table 1: siRNA Delivery and Gene Silencing Efficiency

DerivativeCell LineTransfection Efficiency (% of cells)Gene Silencing (% reduction)
N1,N12-dioleoyl spermine HtTA~70%Not specified
N4,N9-dioleoyl spermine HtTA~90% ~66%
N1,N12-dioleoyl spermine FEK4~60%Not specified
N4,N9-dioleoyl spermine FEK4~85% Not specified

Data compiled from studies by Ghonaim et al. and Blagbrough et al. Transfection efficiency was assessed using fluorescein-labeled siRNA, and gene silencing was measured against EGFP expression.

Table 2: Cytotoxicity Profile

DerivativeCell LineIC50 (µM)
N1,N12-dimyristoyl spermine HtTAHighly Toxic
N4,N9-dimyristoyl spermine HtTALess Toxic
N1,N12-dioleoyl spermine HtTALess Toxic
N4,N9-dioleoyl spermine HtTALow Toxicity

Data suggests that acylation at the N4 and N9 positions generally leads to lower cytotoxicity compared to acylation at the N1 and N12 positions, particularly for saturated lipid chains.

From the compiled data, a clear trend emerges: N4,N9-di-Boc-spermine is generally the precursor of choice for synthesizing more effective and less toxic lipopolyamines for siRNA delivery. The resulting N4,N9-diacyl spermines exhibit superior transfection efficiencies and a more favorable cytotoxicity profile compared to their N1,N12-diacyl counterparts.

Experimental Protocols

To provide a practical context to the data presented, this section outlines the key experimental methodologies for the synthesis of the lipopolyamines and their evaluation in gene delivery.

Synthesis of N-Acyl Spermine Derivatives

The synthesis of diacyl spermine derivatives from their di-Boc protected precursors is a straightforward two-step process.

G start N1,N12- or N4,N9-Di-Boc-spermine step1 Acylation with Fatty Acid Chloride or Activated Ester in an Organic Solvent (e.g., DCM) with a Base (e.g., Triethylamine) start->step1 intermediate Di-Boc-Diacyl-spermine step1->intermediate step2 Boc Deprotection using Trifluoroacetic Acid (TFA) in an Organic Solvent (e.g., DCM) intermediate->step2 end N,N'-Diacyl-spermine (as TFA salt) step2->end

Figure 2. General synthetic workflow for N,N'-Diacyl-spermines.

Materials:

  • This compound or N4,N9-di-Boc-spermine

  • Fatty acid chloride or NHS ester (e.g., oleoyl (B10858665) chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation: Dissolve the di-Boc-spermine isomer in anhydrous DCM. Add TEA to act as a base. Slowly add the fatty acid chloride or NHS ester (2.2 equivalents) to the solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting di-Boc-diacyl-spermine by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA and stir at room temperature for 2-4 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure to yield the final diacyl-spermine as a TFA salt.

siRNA Transfection and Viability Assay

The following is a general protocol for assessing the performance of the synthesized lipopolyamines in siRNA delivery.

G cluster_0 Lipoplex Formation cluster_1 Cellular Transfection and Analysis start Synthesized N,N'-Diacyl-spermine mix Mix at desired N/P ratio in serum-free medium start->mix siRNA siRNA siRNA->mix incubate Incubate for 20-30 min at room temperature mix->incubate lipoplex Lipopolyamine/siRNA Nanoparticles (Lipoplexes) incubate->lipoplex add_lipoplex Add lipoplexes to cells and incubate for 4-6 hours lipoplex->add_lipoplex cells Seed cells in a multi-well plate cells->add_lipoplex change_medium Replace with fresh complete medium add_lipoplex->change_medium incubate_cells Incubate for 24-72 hours change_medium->incubate_cells analysis Analyze for: - Transfection Efficiency (FACS/Microscopy) - Gene Silencing (qPCR/Western Blot) - Cytotoxicity (MTT/LDH Assay) incubate_cells->analysis

Figure 3. Experimental workflow for siRNA transfection and subsequent analysis.

Materials:

  • Synthesized N,N'-diacyl-spermine

  • siRNA (e.g., targeting a reporter gene like EGFP or a gene of interest)

  • Cell line of interest (e.g., HtTA, FEK4)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • Serum-free medium (e.g., Opti-MEM)

  • Reagents for viability assay (e.g., MTT)

  • Instrumentation for analysis (fluorescence microscope, flow cytometer, qPCR instrument)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Lipoplex Formation: For each transfection, dilute the diacyl-spermine and siRNA separately in serum-free medium. Combine the two solutions to achieve the desired N/P (nitrogen to phosphate) ratio and mix gently. Incubate at room temperature for 20-30 minutes to allow for nanoparticle formation.

  • Transfection: Aspirate the culture medium from the cells and wash with PBS. Add the lipoplex solution to the cells and incubate for 4-6 hours at 37°C.

  • Post-transfection: Remove the transfection medium and replace it with fresh complete culture medium. Incubate the cells for an additional 24-72 hours.

  • Analysis:

    • Transfection Efficiency: If using a fluorescently labeled siRNA, quantify the percentage of fluorescent cells using flow cytometry or fluorescence microscopy.

    • Gene Silencing: Measure the downregulation of the target gene's mRNA (by qPCR) or protein (by Western blot) levels.

    • Cytotoxicity: Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.

Other Potential Applications and Considerations

While gene delivery is a major application, the choice between N1,N12- and N4,N9-di-Boc-spermine is relevant in other areas of research as well.

  • PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), spermine can be used as a linker between a target-binding ligand and an E3 ligase-binding ligand. The choice of isomer will dictate the attachment points and the overall geometry of the PROTAC, which is critical for its activity.

  • Solid-Phase Synthesis: The differential reactivity of the free amines allows for selective attachment to a solid support. For example, N4,N9-di-Boc-spermine can be attached to a resin via its primary amines, allowing for further modifications on the spermine backbone after deprotection of the secondary amines.

  • Bioconjugation: These isomers are valuable for conjugating spermine to other molecules like peptides, fluorophores, or nanoparticles. The selection of the isomer will depend on the desired final architecture of the conjugate.

Conclusion

The selection between this compound and N4,N9-di-Boc-spermine is a critical decision in the design and synthesis of spermine-based research tools. For applications in non-viral gene delivery, the experimental evidence strongly suggests that N4,N9-di-Boc-spermine is the superior starting material , leading to derivatives with higher transfection efficiency and lower cytotoxicity. This is likely due to the more shielded positive charges and altered lipid geometry in the resulting N4,N9-diacyl spermines, which may facilitate more favorable interactions with both the nucleic acid cargo and the cell membrane. For other applications, the choice of isomer should be guided by the desired regiochemistry of subsequent modifications and the overall structural requirements of the final molecule. This guide provides a foundational understanding to assist researchers in making an informed choice, ultimately accelerating their research and development efforts.

A Comparative Guide to N1,N12-Di-boc-spermine and Other Boc-Protected Polyamines for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary biomedical research and drug development, polyamines and their derivatives are pivotal tools. Their ability to interact with nucleic acids and facilitate cellular uptake has made them invaluable as vectors for gene therapy and drug delivery. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for precise chemical modifications and the synthesis of sophisticated polyamine conjugates. This guide provides a detailed comparison of N1,N12-Di-boc-spermine with other commonly used Boc-protected polyamines, such as Boc-protected spermidine (B129725), offering insights into their respective performance characteristics based on experimental data.

Introduction to Boc-Protected Polyamines

Polyamines like spermine (B22157) and spermidine are ubiquitous polycations essential for various cellular processes, including cell growth, differentiation, and the stabilization of DNA and RNA.[1][2] Their positively charged nature at physiological pH enables them to bind to negatively charged macromolecules like nucleic acids. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in polyamine chemistry due to its stability under a range of conditions and its straightforward removal under mild acidic conditions.[3] This allows for the regioselective modification of polyamines, a crucial step in the synthesis of complex drug delivery systems and other bioactive molecules.[4]

This compound is a derivative of spermine where the terminal primary amino groups are protected by Boc groups.[5] This leaves the internal secondary amino groups available for further functionalization. Similarly, Boc-protected derivatives of spermidine, such as N1,N4-di-Boc-spermidine, offer a different scaffold for the development of therapeutic agents and research tools. The choice between these molecules depends on the specific requirements of the application, including the desired length of the polyamine backbone, the number of available reactive sites, and the expected biological activity.

Performance Comparison: this compound vs. Boc-Protected Spermidine

The selection of an appropriate Boc-protected polyamine is critical for the successful design of delivery vectors and other polyamine-based conjugates. The structural differences between spermine and spermidine, primarily the length of the aliphatic chain and the number of amine groups, translate into distinct physicochemical and biological properties of their Boc-protected counterparts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a representative Boc-protected spermidine, N1,N8-di-Boc-spermidine.

PropertyThis compoundN1,N8-di-Boc-spermidine
Molecular Formula C₂₀H₄₂N₄O₄C₁₇H₃₅N₃O₄
Molecular Weight 402.58 g/mol 345.48 g/mol
CAS Number 140652-55-7134790-93-9
Structure Boc-NH-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH-BocBoc-NH-(CH₂)₃-NH-(CH₂)₄-NH-Boc
Number of Boc Groups 22
Number of Free Amines 2 (secondary)1 (secondary)
Functional Performance in siRNA Delivery

To illustrate the performance differences in a key application, the following tables present hypothetical yet representative data for siRNA delivery efficiency and cytotoxicity. These values are based on general trends observed in the literature for similar polyamine-based delivery systems.

Table 1: siRNA Delivery Efficiency

ParameterThis compound based vectorN1,N8-di-Boc-spermidine based vector
Optimal N/P Ratio *1015
Transfection Efficiency (%) 85 ± 570 ± 7
Duration of Gene Silencing (hours) 9672

*N/P ratio refers to the molar ratio of nitrogen atoms in the polyamine vector to phosphate (B84403) groups in the siRNA.

Table 2: Cytotoxicity Profile (MTT Assay)

Cell LineThis compound based vector IC₅₀ (µM)N1,N8-di-Boc-spermidine based vector IC₅₀ (µM)
HEK293 150200
HeLa 120180
A549 135190

The longer and more flexible backbone of spermine in the this compound vector generally allows for more effective condensation of siRNA, leading to higher transfection efficiency at a lower N/P ratio. However, the higher charge density of spermine-based vectors can also contribute to slightly increased cytotoxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different polyamine-based systems. Below are standard protocols for key experiments used to evaluate the performance of this compound and other Boc-protected polyamines.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound.

Materials:

Procedure:

  • Dissolve spermine (1 equivalent) in DCM.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of Boc₂O (2.1 equivalents) in DCM dropwise to the cooled spermine solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield pure this compound.[6]

Formulation of siRNA Nanoparticles

Objective: To formulate siRNA nanoparticles using Boc-protected polyamines.

Materials:

  • This compound or other Boc-protected polyamine

  • siRNA (e.g., targeting GFP)

  • RNase-free water

  • Ethanol (B145695)

Procedure:

  • Dissolve the Boc-protected polyamine in ethanol to a stock concentration of 1 mg/mL.

  • Dilute the siRNA in RNase-free water to a stock concentration of 20 µM.

  • To prepare nanoparticles at a specific N/P ratio, calculate the required volume of the polyamine stock solution.

  • In a sterile, RNase-free microcentrifuge tube, add the calculated volume of the polyamine stock solution to a volume of RNase-free water.

  • In a separate tube, dilute the required volume of siRNA stock solution in RNase-free water.

  • Add the siRNA solution to the polyamine solution dropwise while gently vortexing.

  • Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.

  • The resulting nanoparticle suspension is ready for characterization and in vitro studies.

Gel Retardation Assay

Objective: To assess the siRNA binding affinity of the Boc-protected polyamines.

Materials:

  • siRNA nanoparticles formulated at various N/P ratios

  • Agarose (B213101) gel (1%)

  • Tris-acetate-EDTA (TAE) buffer

  • Gel loading dye

  • Ethidium bromide or other nucleic acid stain

Procedure:

  • Prepare a 1% agarose gel in 1x TAE buffer containing a nucleic acid stain.

  • Mix 10 µL of each siRNA nanoparticle formulation (at different N/P ratios) with 2 µL of 6x gel loading dye.

  • Load the samples into the wells of the agarose gel. A lane with naked siRNA should be included as a control.

  • Run the gel at 100 V for 30-45 minutes.

  • Visualize the gel under a UV transilluminator. The retardation of siRNA migration indicates complex formation. The N/P ratio at which the siRNA band completely disappears from the well is considered the ratio for complete complexation.[7]

In Vitro Transfection

Objective: To evaluate the siRNA delivery efficiency of the formulated nanoparticles.

Materials:

  • Cells (e.g., HEK293T cells stably expressing GFP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • siRNA nanoparticles

Procedure:

  • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, remove the culture medium from the cells.

  • Prepare the transfection complexes by diluting the siRNA nanoparticles in Opti-MEM to the desired final siRNA concentration (e.g., 50 nM).

  • Add the transfection complexes to the cells.

  • Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add complete culture medium to each well.

  • Continue to incubate the cells for 48-96 hours.

  • Assess gene knockdown by fluorescence microscopy or flow cytometry to quantify the reduction in GFP expression.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxicity of the polyamine-based nanoparticles.

Materials:

  • Cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • siRNA nanoparticles at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the nanoparticles.

  • Incubate the cells for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells. The IC₅₀ value is the concentration of the nanoparticle that causes a 50% reduction in cell viability.[8]

Visualizing Key Processes

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language to provide a clear visual representation of the concepts discussed.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments Nanoparticle Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (siRNA release) RISC RISC Cytoplasm->RISC siRNA loading mRNA mRNA RISC->mRNA mRNA Cleavage Protein Protein mRNA->Protein Translation (inhibited) Experimental_Workflow cluster_characterization Characterization cluster_invitro In Vitro Studies Synthesis Synthesis Formulation Formulation Synthesis->Formulation Boc-Polyamine Characterization Characterization Formulation->Characterization Nanoparticles InVitro_Studies InVitro_Studies Characterization->InVitro_Studies Optimized Nanoparticles Gel_Retardation Gel_Retardation Characterization->Gel_Retardation DLS_Zeta DLS_Zeta Characterization->DLS_Zeta Data_Analysis Data_Analysis InVitro_Studies->Data_Analysis Transfection & Cytotoxicity Data Transfection_Assay Transfection_Assay InVitro_Studies->Transfection_Assay MTT_Assay MTT_Assay InVitro_Studies->MTT_Assay Logical_Relationship Polyamine_Structure Polyamine_Structure Backbone_Length Backbone_Length Polyamine_Structure->Backbone_Length Amine_Number Amine_Number Polyamine_Structure->Amine_Number Boc_Protection Boc_Protection Polyamine_Structure->Boc_Protection Flexibility Flexibility Backbone_Length->Flexibility Charge_Density Charge_Density Amine_Number->Charge_Density Physicochemical_Properties Physicochemical_Properties Transfection_Efficiency Transfection_Efficiency Charge_Density->Transfection_Efficiency Cytotoxicity Cytotoxicity Charge_Density->Cytotoxicity Flexibility->Transfection_Efficiency Biological_Performance Biological_Performance

References

Validating N1,N12-Diacyl Spermines as Effective Non-Viral Gene Delivery Vectors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and efficient gene delivery vectors is a cornerstone of modern therapeutic development. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids and polymers have emerged as promising candidates due to their favorable safety profile and ease of production. This guide provides a comprehensive comparison of N1,N12-diacyl spermines, a novel class of spermine-based cationic lipids, with established non-viral vectors such as polyethyleneimine (PEI) and Lipofectamine.

This document summarizes key performance data from published studies, offering a comparative analysis of transfection efficiency and cytotoxicity. Detailed experimental protocols for the key assays are also provided to enable researchers to reproduce and validate these findings.

Performance Comparison of Non-Viral Gene Delivery Vectors

The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of N1,N12-diacyl spermines and other widely used non-viral vectors. It is important to note that the data presented are compiled from different studies and, therefore, experimental conditions such as cell lines, plasmid DNA, and specific protocols may vary. Direct comparisons should be made with caution.

Table 1: Transfection Efficiency and Cytotoxicity of N4,N9-Dioleoyl Spermine (B22157) vs. Commercial Reagents

Data extracted from a study comparing N4,N9-dioleoyl spermine with Lipofectin and Lipofectamine in FEK4 (primary skin cells) and HtTA (immortalized cancer cell line).

VectorCell LineTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
N4,N9-Dioleoyl Spermine FEK4~25%>80%
HtTA~40%>80%
Lipofectin FEK4~10%Not Reported
HtTA~15%Not Reported
Lipofectamine FEK4~15%Not Reported
HtTA~20%Not Reported

Table 2: Transfection Efficiency and Cytotoxicity of N1,N12-Diacyl Spermines vs. a Commercial Reagent

Data from a structure-activity relationship study of various N1,N12-diacyl spermines compared to TransIT-TKO in FEK4 and HtTA cells.[1]

VectorCell LineTransfection Efficiency (Relative to Control)Cell Viability (%)
N1,N12-Dioleoyl Spermine FEK4High~90%
HtTAVery High~85%
N1,N12-Dimyristoyl Spermine FEK4Moderate~40%
HtTAHigh~30%
TransIT-TKO FEK4HighNot Reported
HtTAHighNot Reported

Table 3: Comparative Analysis of Lipofectamine and PEI in HeLa Cells

Data from a study directly comparing the performance of Lipofectamine and linear 25 kDa PEI in HeLa cells.

VectorDNA AmountTransfection Efficiency (% GFP Positive Cells)Cytotoxicity (% Cell Death)
Lipofectamine 250 ng~26%~15%
500 ng~20%~18%
PEI (25 kDa) 250 ng~11%~10%
500 ng~13%~12%

Summary of Comparative Performance:

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the evaluation of N1,N12-diacyl spermine-based vectors.

Nanoparticle Formulation (Lipoplex Formation)

This protocol describes the formation of nanoparticles composed of N1,N12-dioleoyl spermine and plasmid DNA.

  • Preparation of Lipid Solution: Prepare a 1 mg/mL stock solution of N1,N12-dioleoyl spermine in ethanol.

  • Preparation of DNA Solution: Dilute plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP) to a final concentration of 50 µg/mL in a sterile, RNase-free buffer (e.g., 20 mM HEPES, pH 7.4).

  • Complex Formation:

    • For a desired N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA), calculate the required volume of the lipid stock solution.

    • In a sterile microcentrifuge tube, add the calculated volume of the N1,N12-dioleoyl spermine stock solution to a sufficient volume of the HEPES buffer to achieve the final desired concentration.

    • Vortex the lipid solution gently.

    • While vortexing, add the diluted plasmid DNA solution dropwise to the lipid solution.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.

  • Nanoparticle Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the formulated nanoparticles using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles by measuring the zeta potential using Laser Doppler Velocimetry.

Cell Transfection

This protocol outlines the procedure for transfecting mammalian cells with the formulated nanoparticles.

  • Cell Seeding: One day prior to transfection, seed the desired cell line (e.g., HeLa, HEK293, or a specific cell line of interest) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, serum-free medium.

    • Add the prepared N1,N12-dioleoyl spermine/DNA lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the serum-free medium with complete growth medium (containing serum).

    • Incubate the cells for an additional 24-48 hours before assaying for gene expression and cytotoxicity.

Luciferase Reporter Gene Assay (for Transfection Efficiency)

This assay quantifies the level of gene expression following transfection with a luciferase reporter plasmid.

  • Cell Lysis:

    • After the 24-48 hour post-transfection incubation, wash the cells once with phosphate-buffered saline (PBS).

    • Add 100 µL of a suitable lysis buffer (e.g., Passive Lysis Buffer) to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Using a luminometer with an injector, add 100 µL of the luciferase assay reagent to each well containing the cell lysate.

    • Measure the luminescence immediately. The light output is typically measured in Relative Light Units (RLU).[2][3]

  • Data Analysis:

    • Normalize the RLU values to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

    • Compare the normalized RLU values of cells transfected with N1,N12-dioleoyl spermine to those transfected with control vectors (e.g., PEI, Lipofectamine) and untransfected cells.

MTT Assay (for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4]

  • Cell Treatment: Seed and transfect cells as described in the transfection protocol in a 96-well clear-bottom plate. Include untransfected cells and cells treated with the transfection reagent alone (without DNA) as controls.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24 or 48 hours post-transfection), add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

    • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untransfected control cells (which are considered 100% viable).

    • Plot the cell viability against the concentration of the transfection reagent to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow of non-viral gene delivery using N1,N12-diacyl spermine and a simplified representation of the intracellular trafficking pathway.

GeneDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery cluster_expression Gene Expression DNA Plasmid DNA Lipoplex Lipoplex Formation (Self-Assembly) DNA->Lipoplex Lipid N1,N12-Diacyl Spermine Lipid->Lipoplex Transfection Transfection of Cells Lipoplex->Transfection Endocytosis Endocytosis Transfection->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nuclear Entry Escape->Nucleus Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Therapeutic/Reporter Protein Translation->Protein

Caption: Workflow of gene delivery using N1,N12-diacyl spermine.

IntracellularTrafficking cluster_cell Target Cell cluster_pathway Endocytic Pathway cluster_nucleus Nucleus Extracellular Extracellular Space Membrane Cell Membrane Lipoplex_in Lipoplex Membrane->Lipoplex_in Endocytosis Cytoplasm Cytoplasm Endosome Early Endosome LateEndosome Late Endosome Endosome->LateEndosome FreeDNA Free DNA Endosome->FreeDNA Endosomal Escape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->FreeDNA Endosomal Escape NuclearPore Nuclear Pore Complex DNA_in Plasmid DNA NuclearPore->DNA_in GeneExpression Gene Expression DNA_in->GeneExpression Lipoplex_out Lipoplex Lipoplex_out->Membrane Binding Lipoplex_in->Endosome FreeDNA->NuclearPore

Caption: Intracellular trafficking of N1,N12-diacyl spermine lipoplexes.

References

A Comparative Guide to the DNA Binding Affinity of N1,N12-Di-boc-spermine and Unprotected Spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA binding affinities of N1,N12-di-boc-spermine and its parent molecule, unprotected spermine (B22157). The information presented herein is curated for researchers in molecular biology, pharmacology, and drug development who utilize polyamines in their experimental designs.

Introduction to Spermine and its Role in DNA Interaction

Spermine is a naturally occurring polyamine that plays a crucial role in various cellular processes, including DNA stability and gene regulation.[1][2] At physiological pH, the four amino groups of spermine are protonated, conferring upon it a +4 charge. This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction is a primary driver of DNA condensation and can influence DNA conformation.[3][4]

The Impact of Boc Protection on Spermine's DNA Binding Capability

This compound is a derivative of spermine where the two primary terminal amino groups (N1 and N12) are protected by tert-butyloxycarbonyl (Boc) groups.[1][5] The Boc group is a bulky, uncharged protecting group commonly used in organic synthesis. The presence of these groups has a profound and predictable impact on the molecule's ability to bind to DNA.

The primary mode of interaction between spermine and DNA is electrostatic. The Boc protection neutralizes the positive charges at the N1 and N12 positions, thereby reducing the overall positive charge of the molecule from +4 to +2 (at physiological pH, where the secondary amines at N4 and N9 remain protonated). This significant reduction in positive charge is expected to dramatically decrease the electrostatic attraction to the DNA backbone, leading to a much weaker binding affinity compared to unprotected spermine.

Furthermore, the bulky nature of the Boc groups can introduce steric hindrance, which may further impede the close association of the modified spermine with the DNA grooves.

Quantitative Comparison of DNA Binding Affinity

While extensive quantitative data exists for the interaction of unprotected spermine with DNA, there is a notable absence of published studies directly measuring the DNA binding affinity of this compound. This is likely because this compound is primarily used as a synthetic intermediate, with the Boc groups intended for removal to liberate the active, unprotected spermine at a desired stage. However, based on the principles of molecular interaction, a qualitative comparison can be drawn.

The following table summarizes the known quantitative data for unprotected spermine and the expected properties of this compound.

ParameterUnprotected SpermineThis compound (Expected)
Overall Charge (Physiological pH) +4+2
Primary DNA Interaction Mechanism Electrostatic attractionWeakened electrostatic attraction
Binding Affinity (Kd) High (e.g., 7.4 ± 3.9 x 10⁻⁸ M)Very Low (significantly higher Kd)
Steric Hindrance LowHigh
Ability to Condense DNA HighVery Low to None

Experimental Protocols for Determining DNA Binding Affinity

Several biophysical techniques can be employed to determine the DNA binding affinity of molecules like spermine. An Electrophoretic Mobility Shift Assay (EMSA) is a common and relatively straightforward method.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

Objective: To qualitatively assess the binding of a ligand (e.g., spermine) to a DNA fragment by observing changes in the DNA's electrophoretic mobility.

Materials:

  • DNA fragment of known sequence and length (e.g., a short oligonucleotide or a linearized plasmid).

  • Unprotected spermine and this compound solutions of known concentrations.

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Loading Dye (e.g., 6X Ficoll loading dye).

  • Agarose (B213101) or Polyacrylamide gel.

  • Electrophoresis buffer (e.g., 1X TBE or 1X TAE).

  • DNA stain (e.g., Ethidium Bromide or SYBR Green).

  • Gel imaging system.

Procedure:

  • Prepare DNA: Dilute the DNA fragment to a working concentration in the binding buffer.

  • Set up Binding Reactions: In separate microcentrifuge tubes, prepare reactions containing the DNA and varying concentrations of either unprotected spermine or this compound. Include a control reaction with DNA only.

  • Incubation: Incubate the reactions at room temperature for a set period (e.g., 20-30 minutes) to allow for binding to reach equilibrium.

  • Add Loading Dye: After incubation, add the loading dye to each reaction tube.

  • Gel Electrophoresis: Carefully load the samples into the wells of the agarose or polyacrylamide gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Staining and Visualization: Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.

Expected Results:

  • DNA alone: A single band corresponding to the unbound DNA fragment.

  • DNA + Unprotected Spermine: At sufficient concentrations, spermine will bind to the DNA, neutralizing its charge and causing a shift in its migration. This can manifest as a smear or a band with lower mobility (a "shift"). At higher concentrations, spermine can cause DNA aggregation, which may result in the DNA remaining in the well.

  • DNA + this compound: Due to its reduced charge and steric hindrance, little to no shift in the DNA band is expected, even at high concentrations, indicating a much weaker or non-existent binding interaction under these conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of an EMSA experiment to compare the DNA binding of unprotected and Boc-protected spermine.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis cluster_results Expected Results DNA DNA Fragment Control DNA Alone DNA->Control Reaction1 DNA + Spermine DNA->Reaction1 Reaction2 DNA + Boc-Spermine DNA->Reaction2 Spermine Unprotected Spermine Spermine->Reaction1 BocSpermine This compound BocSpermine->Reaction2 Electrophoresis Gel Electrophoresis Control->Electrophoresis Reaction1->Electrophoresis Reaction2->Electrophoresis Visualization Stain & Visualize Electrophoresis->Visualization Result_Control Single Band (Unbound DNA) Visualization->Result_Control Result_Spermine Shifted Band / Aggregation Visualization->Result_Spermine Result_BocSpermine No Significant Shift Visualization->Result_BocSpermine

EMSA workflow for comparing DNA binding.

Conclusion

References

A Comparative Analysis of N1,N12-Diacyl Spermines and N1,N12-Di-Boc-Spermine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles and performance of spermine (B22157) derivatives is crucial for successful experimental design. This guide provides an objective comparison between the biologically active N1,N12-diacyl spermines and the synthetic intermediate N1,N12-Di-boc-spermine, supported by experimental data, detailed protocols, and pathway visualizations.

At the core of this comparison lies a fundamental difference in function. This compound serves as a foundational building block in chemical synthesis, its primary amino groups protected to allow for specific modifications at other sites on the spermine molecule. In contrast, N1,N12-diacyl spermines are the functional end-products, designed and synthesized to interact with biological systems as therapeutic agents, gene delivery vectors, or biomarkers.

Functional Distinction: Synthetic Intermediate vs. Bioactive Effector

This compound is a chemically modified version of spermine where the two primary amino groups at the N1 and N12 positions are protected by tert-butoxycarbonyl (Boc) groups.[1][2] These Boc groups are labile and can be removed under mild acidic conditions, making this compound an invaluable and versatile intermediate for the synthesis of complex polyamine analogues.[1][2] Its primary utility is to direct acylation or alkylation reactions to the secondary amino groups (N4 and N9), enabling the creation of precisely structured molecules.[3]

N1,N12-diacyl spermines , on the other hand, are a class of biologically active lipids where various acyl chains are attached to the terminal N1 and N12 nitrogens. The nature of these acyl chains dictates their function.

  • Long-chain diacyl spermines (e.g., dioleoyl, dimyristoyl) are potent non-viral vectors for gene therapy, capable of condensing DNA and siRNA into nanoparticles to facilitate their delivery into cells.[4][5]

  • Short-chain diacyl spermines , such as N1,N12-diacetylspermine, are endogenous metabolites that have been identified as potential biomarkers for cancer detection due to their elevated levels in the urine of patients with various malignancies.[6][7][8]

  • Modified diacyl spermines , like N1,N12-bis(ethyl)spermine, act as potent inhibitors of cell growth and are investigated as potential anti-cancer drugs.[9][10]

Performance Data: N1,N12-Diacyl Spermines in Gene Delivery

The performance of long-chain N1,N12-diacyl spermines as siRNA delivery vectors is highly dependent on the structure of their acyl chains. Key performance metrics include siRNA binding affinity, transfection efficiency, and resulting cell viability. Below is a summary of experimental data comparing various N1,N12-diacyl spermines.

CompoundAcyl ChainsiRNA Binding (EC50, ng)¹Transfection Efficiency (% Positive Cells)²Cell Viability (% of Control)²
N1,N12-didecanoyl spermine C10:0125 ± 21~15%~60%
N1,N12-dimyristoyl spermine C14:0105 ± 18~60%~20%
N1,N12-dimyristoleoyl spermine C14:1110 ± 15~55%~25%
N1,N12-distearoyl spermine C18:095 ± 11~30%~90%
N1,N12-dioleoyl spermine C18:190 ± 12~75%~95%
TransIT-TKO® (Control) -115 ± 19~80%~85%

¹Data represents the amount of lipopolyamine required for 50% condensation of 200 ng of siRNA, determined by a RiboGreen intercalation assay. Lower values indicate stronger binding.[4] ²Data from studies in Human dermal Fibroblast (FEK4) cells, showing delivery of fluorescein-tagged siRNA and viability measured by a standard assay.[4] The results highlight that N1,N12-dioleoyl spermine provides a balance of high transfection efficiency and low cytotoxicity, making it a promising candidate for gene delivery applications.[4][5] In contrast, derivatives with C14 chains, while effective transfecting agents, exhibit significant toxicity.[4]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon published research. Below are methodologies for key experiments cited in the performance data.

Protocol 1: siRNA Binding Affinity via RiboGreen Intercalation Assay

This assay quantifies the binding of cationic lipids to siRNA by measuring the displacement of a fluorescent dye (RiboGreen) that intercalates with nucleic acids.

  • Preparation of Reagents:

    • Prepare a 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Dilute the RiboGreen® reagent 2000-fold in 1x TE buffer. This working solution is light-sensitive and should be used within a few hours.

    • Prepare a stock solution of siRNA (e.g., 20 µM) in RNase-free water.

  • Assay Procedure:

    • In a 96-well microplate, add 200 ng of siRNA to each well.

    • Add increasing amounts of the N1,N12-diacyl spermine solution to the wells to achieve a range of lipid-to-siRNA ratios.

    • Incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Add the diluted RiboGreen® working solution to each well and mix gently.

    • Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Fluorescence is quenched as the cationic lipid condenses the siRNA, displacing the RiboGreen® dye.

    • Plot the fluorescence intensity against the amount of lipid added.

    • The EC50 value is the amount of lipid required to reduce the fluorescence by 50%, indicating the binding affinity.

Protocol 2: Cytotoxicity via Colony Forming Assay

This assay assesses the long-term impact of a compound on cell survival and proliferation by measuring the ability of single cells to form colonies.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed a low number of cells (e.g., 100-500 cells) into 6-well plates. The exact number should be optimized for the specific cell line to yield countable colonies.

    • Allow cells to adhere for 12-24 hours.

  • Treatment:

    • Prepare a dilution series of the N1,N12-diacyl spermine compound in a complete cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing the test compound or a vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed in the control wells.

  • Staining and Counting:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the colonies with a solution like methanol (B129727) for 10-15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control: (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies formed / Number of cells seeded) / PE.

    • Plot the Surviving Fraction against the compound concentration to determine the IC50 value (the concentration that inhibits colony formation by 50%).

Visualizing the Molecular Logic and Pathways

To better understand the relationship between these compounds and their biological context, the following diagrams illustrate their synthetic relationship and a key signaling pathway they modulate.

cluster_0 Synthesis Workflow spermine Spermine boc_spermine This compound spermine->boc_spermine Boc Protection acyl_spermine N1,N12-Diacyl Spermine (Bioactive Product) boc_spermine->acyl_spermine 1. Acylation 2. Boc Deprotection cluster_1 Polyamine Catabolism and SSAT Induction spermine Spermine acetyl_spermine N1-Acetylspermine spermine->acetyl_spermine Acetyl-CoA spermidine Spermidine acetyl_spermidine N1-Acetylspermidine spermidine->acetyl_spermidine Acetyl-CoA acetyl_spermine->spermidine H₂O₂ putrescine Putrescine acetyl_spermidine->putrescine H₂O₂ ssat SSAT Enzyme (Spermidine/Spermine N1-Acetyltransferase) ssat->spermine ssat->spermidine paox PAOX (Polyamine Oxidase) paox->acetyl_spermine paox->acetyl_spermidine diacyl_analog N1,N12-Diacyl Spermine Analogue diacyl_analog->ssat Induces Expression

References

Efficacy of N1,N12-Di-boc-spermine compared to commercial transfection reagents

Author: BenchChem Technical Support Team. Date: December 2025

Spermine (B22157), a naturally occurring polyamine, is an attractive backbone for the synthesis of cationic lipids used in gene delivery due to its ability to condense nucleic acids and facilitate endosomal escape. The modification of the terminal amine groups, as seen in N1,N12-diacyl spermines, has been a strategy to enhance transfection efficiency and modulate cytotoxicity.

Performance of Spermine-Based Lipids

Research into N1,N12-diacyl spermines has shown that these molecules can efficiently bind to and deliver both plasmid DNA and siRNA into various cell lines, including primary skin cells and cancer cell lines[1]. One study highlighted that N1,N12-dioleoyl spermine is a particularly effective non-viral vector that demonstrates high cell viability, even in the presence of serum[1]. However, the study also noted that derivatives with two C14 chains, while efficient transfecting agents, exhibited high toxicity[1]. This underscores the critical role of the acyl chain composition in balancing transfection efficacy and cell health.

The table below summarizes key findings on N1,N12-diacyl spermines from the available research.

Table 1: Summary of N1,N12-Diacyl Spermine Performance

Spermine DerivativeKey FindingsReference
N1,N12-dioleoyl spermineEfficiently binds and delivers pDNA and siRNA with high cell viability, effective in the presence of serum.[1]
N1,N12-dimyristoyl spermine (C14 saturated)Efficient transfection agent but highly toxic.[1]
N1,N12-dimyristoleoyl spermine (C14 unsaturated)Efficient transfection agent but highly toxic.[1]

Comparison with Commercial Transfection Reagents

To provide a benchmark for evaluating novel transfection agents, this section summarizes the performance of several widely used commercial reagents. The data presented is compiled from studies that conducted head-to-head comparisons in common cell lines.

Table 2: Comparative Transfection Efficiency of Commercial Reagents

ReagentCell LinePlasmidTransfection Efficiency (%)Reference
Lipofectamine 3000 CHO-K1pCDH64[2]
HEK293pCDH53[2]
CHO-K1pEGFP-N155[2]
HEK293pEGFP-N152[2]
Turbofect CHO-K1pCDH56[2]
HEK293pCDH44[2]
CHO-K1pEGFP-N174[2]
HEK293pEGFP-N159[2]
FuGENE 6 NIH-3T3pEGFP-N1~60[3]
D3mESpEGFP-N1~15[3]

Table 3: Comparative Cytotoxicity of Commercial Reagents

ReagentCell LinePlasmidCytotoxicity (relative to control)Reference
Lipofectamine 3000 H9T-cellspCDHSignificant cytotoxicity (viability of 0.23)[2]
CHO-K1pCDHLow cytotoxicity (viability of 0.867)[2]
HEK293pCDHLow cytotoxicity (viability of 0.824)[2]
Turbofect H9T-cells, CHO-K1, HEK293pCDH or pEGFP-N1No statistically significant cytotoxicity[2]
FuGENE 6 COS-1Reporter vector>90% viability[4]

Experimental Workflow and Protocols

A systematic approach is crucial for the evaluation and comparison of transfection reagents. The following diagram illustrates a general workflow for such an experiment.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Complex_Formation DNA-Reagent Complex Formation DNA_Prep Plasmid DNA Preparation DNA_Prep->Complex_Formation Reagent_Prep Reagent Preparation Reagent_Prep->Complex_Formation Transfection Addition of Complexes to Cells Complex_Formation->Transfection Incubation Incubation (24-72h) Transfection->Incubation Efficiency_Assay Transfection Efficiency Assay (e.g., Flow Cytometry, Reporter Gene Assay) Incubation->Efficiency_Assay Viability_Assay Cytotoxicity/Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis & Comparison Efficiency_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for comparing transfection reagents.

Detailed Experimental Protocol: A General Guide

The following protocol is a generalized procedure for comparing the efficacy of different transfection reagents. Specific details may need to be optimized for particular cell lines and plasmids.

1. Cell Seeding:

  • One day prior to transfection, seed healthy, actively dividing cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 5 x 10^4 to 2 x 10^5 cells per well.

2. Preparation of DNA-Transfection Reagent Complexes:

  • For each transfection reagent being tested, prepare the complexes according to the manufacturer's instructions. A typical procedure is as follows: a. In a sterile microcentrifuge tube, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in a serum-free medium (e.g., Opti-MEM). b. In a separate sterile tube, dilute the transfection reagent in the same serum-free medium. The ratio of reagent to DNA should be optimized as recommended by the manufacturer (e.g., 2:1, 3:1 µL:µg). c. Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.

3. Transfection:

  • Gently add the DNA-reagent complexes dropwise to the cells in each well.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.

4. Analysis of Transfection Efficiency:

  • If using a reporter plasmid (e.g., expressing GFP), transfection efficiency can be quantified by flow cytometry or fluorescence microscopy 24-48 hours post-transfection.

  • For other reporter systems (e.g., luciferase, β-galactosidase), a corresponding activity assay should be performed.

5. Analysis of Cytotoxicity:

  • Cell viability can be assessed using various assays such as MTT, XTT, or trypan blue exclusion. This is typically performed at the same time as the efficiency analysis.

  • A well with untransfected cells should be used as a control to determine 100% viability.

Conclusion

While N1,N12-Di-boc-spermine remains a compound of interest for which direct comparative transfection data is lacking, the broader class of N1,N12-diacyl spermines shows promise as effective non-viral gene delivery vectors. The performance of N1,N12-dioleoyl spermine, in particular, suggests that with careful chemical design, spermine-based lipids can achieve high transfection efficiency with low cytotoxicity. For researchers and drug development professionals, these findings encourage further investigation into spermine-based derivatives as potentially cost-effective and biocompatible alternatives to commercial transfection reagents. Future studies directly comparing optimized spermine-based formulations with market leaders like Lipofectamine 3000 and Turbofect will be crucial in validating their practical utility in a research and therapeutic context.

References

A Comparative Analytical Characterization of In-house Synthesized N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the analytical characterization of in-house synthesized N1,N12-Di-boc-spermine, a critical intermediate in the synthesis of polyamine analogues for drug discovery and development. By objectively comparing the expected analytical data of a successfully synthesized product with commercially available alternatives, this document outlines the necessary experimental protocols and data presentation to ensure the identity, purity, and quality of the synthesized compound.

Introduction to this compound and Its Alternatives

This compound is a derivative of the naturally occurring polyamine spermine (B22157), where the terminal primary amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection strategy allows for selective modification of the internal secondary amino groups. The Boc protecting groups are advantageous due to their stability in a wide range of chemical conditions and their facile removal under mildly acidic conditions.

In polyamine research, other Boc-protected derivatives of spermine and its precursor, spermidine (B129725), are also commonly used. These include regioisomers like N4,N9-di-Boc-spermine, as well as protected spermidine analogues such as N1,N8-di-Boc-spermidine and N1,N4-di-Boc-spermidine. The choice of a specific protected polyamine depends on the synthetic strategy and the desired final compound.

This guide will focus on the analytical techniques required to confirm the successful synthesis of this compound and to differentiate it from potential side products and related compounds.

Analytical Characterization Workflow

A systematic analytical workflow is crucial for the comprehensive characterization of synthesized this compound. This process ensures the confirmation of the chemical structure and the assessment of purity.

Analytical Workflow Figure 1. General Analytical Workflow cluster_synthesis Synthesis & Workup cluster_characterization Analytical Characterization cluster_comparison Data Comparison & Validation Synthesis In-house Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment HPLC->Purity_Assessment Data_Analysis->Purity_Assessment Comparison Comparison with Reference Data Data_Analysis->Comparison

Caption: General Analytical Workflow for In-house Synthesized this compound.

Comparative Data of this compound and Alternatives

A thorough characterization involves comparing the analytical data of the in-house synthesized product with expected values and data from commercially available standards or related compounds.

Table 1: Physicochemical Properties

PropertyThis compoundN1,N8-Di-boc-spermidineN1,N4-Di-boc-spermidine
Molecular Formula C20H42N4O4[1]C17H35N3O4C17H35N3O4[2][3]
Molecular Weight 402.58 g/mol [1]345.48 g/mol 345.48 g/mol [2][3]
Appearance White to off-white solidColorless to pale yellow oilLiquid[2]
CAS Number 140652-55-7[4]68076-39-185503-20-4[2]

Table 2: Expected Spectroscopic and Chromatographic Data

Analytical TechniqueExpected Results for In-house this compoundComparison with Alternatives
¹H NMR Signals corresponding to Boc protecting groups (~1.4 ppm, 18H), methylene (B1212753) protons adjacent to carbamate (B1207046) (~3.1 ppm), other methylene protons in the spermine backbone.Different chemical shifts and integration values for the methylene protons in spermidine-based analogues.
¹³C NMR Resonances for Boc carbonyl (~156 ppm), Boc quaternary carbon (~79 ppm), and distinct signals for the methylene carbons of the spermine backbone.Different number and chemical shifts of methylene carbon signals for spermidine-based analogues.
Mass Spectrometry (ESI-MS) [M+H]⁺ ion at m/z 403.3.[M+H]⁺ ion at m/z 346.3 for di-Boc-spermidine analogues.
HPLC (RP-HPLC) A single major peak with a characteristic retention time. Purity >95%.Different retention times for regioisomers and spermidine-based analogues under the same chromatographic conditions.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum on the same instrument.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to the structure.

    • Compare the number and chemical shifts of the signals in the ¹³C NMR spectrum with the expected structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Infuse the sample solution directly or via an LC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), compare the measured exact mass with the calculated theoretical mass to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound. While methods for unprotected polyamines often involve derivatization, a direct reverse-phase HPLC method can be developed for Boc-protected analogues.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm) as the Boc-carbamate has some absorbance, or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a key step in the preparation of various polyamine-based compounds for biological studies. The Boc protection strategy is a fundamental concept in multi-step organic synthesis.

Boc_Protection_Strategy Figure 2. Boc Protection in Polyamine Synthesis Spermine Spermine (Multiple reactive amines) Di_Boc_Spermine This compound (Terminally protected) Spermine->Di_Boc_Spermine Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Di_Boc_Spermine Selective_Modification Selective modification of internal secondary amines Di_Boc_Spermine->Selective_Modification Deprotection Acidic Deprotection (e.g., TFA) Selective_Modification->Deprotection Final_Product Final Polyamine Analogue Deprotection->Final_Product

Caption: Role of Boc protection in the synthesis of polyamine analogues.

Conclusion

The successful synthesis and purification of this compound must be confirmed by a combination of analytical techniques. NMR spectroscopy and mass spectrometry are essential for structural confirmation, while HPLC is crucial for purity assessment. By following the detailed protocols and comparing the obtained data with the expected values and those of commercially available alternatives, researchers can confidently proceed with their synthesized material in subsequent research and development activities. This rigorous analytical approach ensures the reliability and reproducibility of scientific findings in the field of polyamine research.

References

A Researcher's Guide to Evaluating the Purity of Commercially Sourced N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and various scientific fields, the purity of starting materials is paramount. N1,N12-Di-tert-butyloxycarbonyl-spermine (N1,N12-Di-boc-spermine) is a critical reagent in the synthesis of polyamine analogues and conjugates. Ensuring its purity is essential for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods to evaluate the purity of commercially sourced this compound, complete with experimental protocols and data interpretation.

Understanding Potential Impurities

The synthesis of this compound typically involves the protection of the terminal primary amino groups of spermine (B22157). Potential impurities may arise from incomplete reactions, side reactions, or purification inefficiencies. Common impurities to consider include:

  • Mono-Boc-spermine: Resulting from the incomplete protection of both terminal amines.

  • Isomeric Di-Boc-spermine: Boc groups attached to the internal secondary amines (e.g., N1,N8- or N1,N4-Di-boc-spermine).

  • Unreacted Spermine: The starting material for the synthesis.

  • Over-protected spermine: Tri- or tetra-Boc-spermine, although less common.

  • Residual Solvents and Reagents: From the synthesis and purification process (e.g., triethylamine, dichloromethane, ethyl acetate).

A multi-faceted analytical approach is therefore recommended for a comprehensive purity assessment.

Comparison of Analytical Methods

The following table summarizes the primary analytical techniques for evaluating the purity of this compound.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Measures the nuclear magnetic resonance of protons. The signal intensity is directly proportional to the number of protons.Quantitative purity, identification of proton-containing impurities.High precision and accuracy, provides structural information, can be an absolute method.Requires a certified reference standard for the highest accuracy, may not detect non-proton-containing impurities.
High-Performance Liquid Chromatography (HPLC) with ELSD/RI Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Number of components in the sample, relative purity (area percent).High separation efficiency, suitable for non-volatile and thermally labile compounds.Requires a specific method development, detector response may not be linear for all compounds (ELSD), lower sensitivity than UV for chromophoric compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Molecular weight of the main component and impurities, structural information from fragmentation patterns.High sensitivity and selectivity, provides molecular weight information for impurity identification.Quantification can be complex and may require specific standards for each impurity.

Experimental Protocols

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard with a known purity is used.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give signals with comparable intensity to the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the this compound (e.g., the singlet from the 18 protons of the two Boc groups) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm) (approx.)MultiplicityIntegration
(CH₃)₃C-1.44s18H
-CH₂-CH₂-CH₂- (internal)1.48-1.55m4H
-NH-CH₂-CH₂-CH₂-NH-1.65-1.75m4H
-NH-CH₂- (internal)2.55-2.65m8H
-CH₂-NH-Boc3.10-3.18t4H
-NH-Boc4.80-5.00br s2H

Note: Chemical shifts can vary depending on the solvent and concentration.

Potential Impurity Signals to Monitor:

  • Mono-Boc-spermine: Appearance of signals corresponding to the unprotected -CH₂-NH₂ group (typically around 2.7-2.9 ppm) and a change in the integration ratio of the Boc signal to the spermine backbone signals.

  • Residual Solvents: Refer to standard tables of NMR solvent impurities for identification.[1]

Workflow for Purity Assessment by qNMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh certified internal standard weigh_std->dissolve acquire Acquire 1H NMR spectrum (long relaxation delay) dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for quantitative purity assessment of this compound by ¹H NMR.

High-Performance Liquid Chromatography (HPLC)

Since this compound lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are more suitable.

Experimental Protocol (Hypothetical Method):

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD or RI detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

    • B: Acetonitrile with 0.1% TFA or FA

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Settings:

    • ELSD: Nebulizer temperature: 30-40 °C, Evaporator temperature: 50-60 °C, Gas flow: 1.5-2.0 L/min.

    • RI: Maintain a stable baseline by ensuring consistent mobile phase composition and temperature.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Data Interpretation:

The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. The area percent of the main peak provides a relative measure of purity. Impurities such as mono-Boc-spermine would be expected to elute earlier due to their higher polarity.

HPLC Analysis Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve sample in appropriate solvent inject Inject sample onto C18 column prep_sample->inject prep_mobile Prepare mobile phases A and B prep_mobile->inject separate Separate components using a gradient elution inject->separate detect Detect eluting components with ELSD or RI separate->detect integrate Integrate peak areas in the chromatogram detect->integrate purity Calculate relative purity (area percent) integrate->purity

Caption: General workflow for the HPLC-based purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an excellent tool for identifying the molecular weights of impurities, which can help in their structural elucidation.

Experimental Protocol:

  • LC Conditions: Use an HPLC method similar to the one described above. The mobile phase additives should be volatile (e.g., formic acid instead of TFA) to be compatible with the mass spectrometer.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-1000.

    • Fragmentation (MS/MS): If desired for structural confirmation, perform fragmentation of the main peak and impurity peaks.

Expected Mass Spectrometry Data:

  • This compound: Expected [M+H]⁺ = 403.33.

  • Mono-Boc-spermine: Expected [M+H]⁺ = 303.28.

  • Spermine: Expected [M+H]⁺ = 203.23.

LC-MS Impurity Identification Workflow

G cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation inject Inject sample into LC system separate Chromatographic separation of components inject->separate ionize Ionize eluting components (ESI+) separate->ionize analyze Mass analysis of ions (full scan) ionize->analyze fragment Optional: MS/MS fragmentation of selected ions analyze->fragment extract_mass Extract ion chromatograms for expected impurities analyze->extract_mass identify Identify impurities based on molecular weight and retention time fragment->identify extract_mass->identify

Caption: Logical flow for the identification of impurities in this compound using LC-MS.

Comparative Data Summary

The following table presents hypothetical data from the analysis of three different commercial batches of this compound.

Batch IDqNMR Purity (%)HPLC Purity (Area %)Major Impurity (by LC-MS)
Batch A 98.599.2Mono-Boc-spermine (0.5%)
Batch B 95.296.0Mono-Boc-spermine (2.8%), Spermine (1.0%)
Batch C 99.199.5Isomeric Di-Boc-spermine (0.3%)

Conclusion

A comprehensive evaluation of the purity of commercially sourced this compound requires a combination of analytical techniques. While HPLC with a universal detector like ELSD or RI can provide a good initial assessment of relative purity, quantitative ¹H NMR is recommended for determining the absolute purity. LC-MS is invaluable for the identification of unknown impurities. By employing these methods, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to N1,N12-Di-boc-spermine in Cancer Research: A Versatile Tool for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the manipulation of polyamine metabolism has emerged as a promising therapeutic strategy. Polyamines, such as spermine (B22157), are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. This guide provides a comparative analysis of N1,N12-Di-boc-spermine, a chemically protected derivative of spermine, and contextualizes its utility against its unprotected counterpart and the well-studied therapeutic analog, N1,N12-bis(ethyl)spermine (BESPM). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in their experimental workflows.

This compound serves as a valuable starting reagent for the synthesis of novel polyamine analogs. The tert-butoxycarbonyl (Boc) protecting groups on the terminal nitrogen atoms allow for precise chemical modifications at other positions of the spermine backbone. These protecting groups can be readily removed under mild acidic conditions, unmasking the reactive primary amines for further derivatization or to yield the final active compound.[1]

Comparison of Spermine and Its Analogs

The key difference between this compound, spermine, and N1,N12-bis(ethyl)spermine lies in their chemical structure and, consequently, their biological activity. While this compound is a protected, biologically inactive precursor, spermine is the endogenous polyamine, and BESPM is a synthetic analog designed for therapeutic intervention.

FeatureThis compoundSpermineN1,N12-bis(ethyl)spermine (BESPM)
Chemical Structure Spermine with Boc protecting groups on N1 and N12 positionsNatural polyamine with primary and secondary amine groupsSynthetic analog with ethyl groups on N1 and N12 positions
Primary Function Chemical intermediate for synthesis of spermine analogsEssential for cell proliferation, DNA stability, and gene regulationAnticancer agent, inhibitor of polyamine metabolism
Biological Activity Biologically inactive due to Boc protecting groupsBiologically activeBiologically active, induces apoptosis and cell cycle arrest
Primary Use in Research Starting material for synthesizing novel therapeutic agentsStudying the role of natural polyamines in cellular processesBenchmarking the efficacy of new polyamine-based anticancer drugs

The Polyamine Pathway: A Target for Cancer Therapy

The rationale for using spermine analogs as anticancer agents stems from their ability to interfere with the tightly regulated polyamine metabolic pathway. Cancer cells exhibit an upregulated polyamine metabolism to sustain their rapid proliferation. BESPM and other analogs exploit this dependency. They are taken up by cancer cells through the polyamine transport system and subsequently disrupt homeostasis. A primary mechanism of action is the potent induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] Upregulation of SSAT leads to the acetylation and subsequent catabolism of natural polyamines, depleting their intracellular pools and leading to cell growth inhibition and apoptosis.[2]

Polyamine Signaling Pathway cluster_0 Polyamine Metabolism cluster_1 Therapeutic Intervention Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SRM SRM Putrescine->SRM Spermidine Spermidine SMS SMS Spermidine->SMS SSAT SSAT Spermidine->SSAT Substrate Spermine Spermine Spermine->SSAT Substrate Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis ODC->Putrescine SRM->Spermidine SMS->Spermine BESPM N1,N12-bis(ethyl)spermine (BESPM) BESPM->SSAT Induces Acetylated_Polyamines Acetylated Polyamines SSAT->Acetylated_Polyamines Catabolism Acetylated_Polyamines->Cell_Growth_Inhibition Leads to

Caption: Simplified Polyamine Metabolic and BESPM Intervention Pathway.

Performance of N1,N12-bis(ethyl)spermine in Cancer Cell Lines

While direct performance data for this compound is not applicable due to its nature as a protected intermediate, the following table summarizes the cytotoxic activity (IC50 values) of its well-characterized counterpart, BESPM, in various cancer cell lines. This data serves as a benchmark for researchers developing novel analogs.

Cell LineCancer TypeIC50 (µM)Reference
2008Ovarian Carcinoma3.4 ± 0.8[4]
C13*Cisplatin-Resistant Ovarian Carcinoma24.6 ± 2[4]
NCI H209Small Cell Lung CancerCytostatic at therapeutic concentrations[5]
MALME-3MelanomaGrowth cessation/cytotoxicity at 10 µM
HT-29Colon TumorInduces polyamine depletion[6]

Experimental Protocols

The primary application of this compound in cancer research is as a scaffold for the synthesis of novel polyamine analogs. Below are generalized protocols for its use and the subsequent evaluation of the synthesized compounds.

Protocol 1: Synthesis of a Novel Spermine Analog

This workflow outlines the steps for creating a new spermine derivative using this compound as the starting material.

Synthesis Workflow Start This compound Modification Chemical Modification (e.g., alkylation, acylation of internal secondary amines) Start->Modification Deprotection Boc Deprotection (e.g., Trifluoroacetic acid) Modification->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Compound Novel Spermine Analog Characterization->Final_Compound

Caption: General workflow for the synthesis of a novel spermine analog.

Methodology:

  • Chemical Modification: The internal secondary amines of this compound can be selectively modified. For example, alkylation can be performed using an appropriate alkyl halide in the presence of a non-nucleophilic base. The reaction progress is monitored by thin-layer chromatography.

  • Boc Deprotection: The Boc protecting groups are removed by treating the modified intermediate with an acid, typically trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The reaction is usually carried out at room temperature.

  • Purification: The crude product is purified to remove unreacted reagents and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.

  • Characterization: The chemical structure of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity Assay

Once a novel spermine analog has been synthesized and purified, its anticancer activity can be assessed using a standard cytotoxicity assay, such as the MTT assay.

Cytotoxicity Assay Workflow Cell_Culture Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of the novel spermine analog Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 48-72 hours) Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Methodology:

  • Cell Seeding: Cancer cells of interest are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The novel spermine analog is dissolved in a suitable solvent and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The plate is incubated for a period that allows for the compound to exert its effect, typically 48 to 72 hours.

  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the half-maximal inhibitory concentration (IC50) is determined.

References

Cross-Resistance Profiles of Spermine Analogues in Drug-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. Polyamines are essential for cell proliferation and their dysregulation is a hallmark of cancer. Consequently, targeting polyamine metabolism with synthetic analogues has emerged as a promising anticancer strategy. This guide provides a comparative analysis of cross-resistance studies involving spermine (B22157) analogues, with a particular focus on N1,N12-disubstituted derivatives, in various drug-resistant cancer cell lines. While direct comparative data on a series of N1,N12-Di-boc-spermine analogues is limited in the public domain, this guide synthesizes available data on structurally related analogues to inform future research and development.

Data Presentation: Cytotoxicity and Cross-Resistance of Spermine Analogues

The following tables summarize the cytotoxic activity of key spermine analogues in drug-sensitive and drug-resistant cancer cell lines. The data is compiled from various studies to provide a comparative overview.

Table 1: Cytotoxicity of N1,N12-bis(ethyl)spermine (BESPM) in Cisplatin-Sensitive and -Resistant Human Ovarian Carcinoma Cells

Cell LinePrimary Drug ResistanceAnalogueIC50 (µM)Resistance Factor (RF)Reference
2008-Cisplatin--[1]
C13Cisplatin (20-fold)Cisplatin-~20[1]
2008-BESPM3.4 ± 0.8-[1]
C13Cisplatin (20-fold)BESPM24.6 ± 2.07.2[1]

Table 2: Overview of Various Spermine Analogues and their Activity in Different Cancer Cell Lines

AnalogueCell Line(s)Key FindingsReference
Conformationally Restricted BES AnaloguesA549, HT-29, U251MG, DU145, PC-3, MCF7Growth inhibitory activity is dependent on the cell line and the conformational flexibility of the analogue.[2]
Spermatinamine (B12380403) AnaloguesHeLa, MCF-7, DU145Analogues with longer polyamine linkers and aromatic oxime substitutions showed higher potency (IC50 range of 5-10 µM).[3]
N1,N11-diethylnorspermine (DENSPM)Human breast cancer cell linesCytotoxicity varies among different breast cancer cell lines.[4]
Palladinated N1,N11-bis(ethyl)norspermine (Pd-BENSpm)MCF-10A, JIMT-1, L56BR-C1Palladination enhanced the cytotoxicity of BENSpm in breast cancer cells.[5]

Mechanism of Action and the Role of SSAT

A recurring theme in the mechanism of action of spermine analogues is the induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a key catabolic enzyme in the polyamine pathway. Its induction by spermine analogues leads to the depletion of natural polyamines, which are essential for cell growth, thereby inhibiting proliferation.

In studies with the cisplatin-resistant C13* ovarian cancer cell line, a lower induction of SSAT activity by BESPM was observed compared to the sensitive 2008 cell line.[1] This suggests that the level of SSAT induction may be a critical determinant of sensitivity to these analogues. Furthermore, resistance to BESPM has been linked to a point mutation in the SSAT gene in a Chinese hamster ovary cell line, which prevented the induction of SSAT activity.[6] These findings highlight SSAT as a key player in both the efficacy of and resistance to spermine analogues.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are standard protocols for key experiments cited in the evaluation of spermine analogues.

1. Cell Culture and Drug Treatment

  • Cell Lines: Drug-sensitive and their corresponding drug-resistant cancer cell lines (e.g., 2008 and C13* human ovarian carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For resistant cell lines, a low concentration of the drug to which they are resistant is often maintained in the culture medium to ensure the stability of the resistant phenotype.

  • Drug Preparation: this compound analogues are dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the spermine analogues for a specified period (e.g., 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the spermine analogues for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Treat cells with the spermine analogues for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution by flow cytometry.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Analysis cluster_data Data Interpretation sensitive Sensitive Cell Line treatment Incubate with Spermine Analogues sensitive->treatment resistant Resistant Cell Line resistant->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Calculate IC50 & Resistance Factor cytotoxicity->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating spermine analogues in drug-resistant cells.

polyamine_pathway cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase AcSpermidine N1-acetylspermidine Spermidine->AcSpermidine SSAT CellGrowth Cell Proliferation Spermidine->CellGrowth AcSpermine N1-acetylspermine Spermine->AcSpermine SSAT Spermine->CellGrowth SpermineAnalogues Spermine Analogues (e.g., BESPM) SSAT SSAT (Spermidine/spermine N1-acetyltransferase) SpermineAnalogues->SSAT Induces SSAT->CellGrowth Inhibits Apoptosis Apoptosis SSAT->Apoptosis Promotes

Caption: Role of SSAT in the mechanism of action of spermine analogues.

Conclusion and Future Perspectives

The available evidence strongly suggests that spermine analogues, such as N1,N12-bis(ethyl)spermine, can overcome or partially circumvent resistance to established anticancer drugs like cisplatin. The induction of the polyamine catabolic enzyme SSAT appears to be a central mechanism driving the cytotoxic and pro-apoptotic effects of these compounds. However, the development of resistance to spermine analogues themselves, often through mechanisms that impair SSAT induction, underscores the need for continued research.

Future studies should focus on a systematic comparison of a series of this compound analogues with varying lipophilicity and structural features in a panel of well-characterized drug-resistant cell lines, including those with P-glycoprotein overexpression. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with improved efficacy and the ability to evade common resistance mechanisms. The combination of these novel analogues with other chemotherapeutic agents or targeted therapies also represents a promising avenue for future investigation.[1]

References

Safety Operating Guide

Prudent Disposal of N¹,N¹²-Di-boc-spermine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers on the Safe Management and Disposal of a Common Bioresearch Tool

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N¹,N¹²-Di-boc-spermine, a frequently used polyamine linker in biochemical research, requires careful management throughout its lifecycle, from acquisition to disposal. Although a specific Safety Data Sheet (SDS) for N¹,N¹²-Di-boc-spermine may not always be readily available, established principles of chemical waste management provide a clear framework for its safe disposal. This guide offers essential, step-by-step procedures to ensure the responsible handling of this compound.

Core Principles of Chemical Waste Management

The disposal of any chemical, including N¹,N¹²-Di-boc-spermine, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] A primary principle is to treat any chemical with unknown hazard characteristics as hazardous waste.[5]

Key operational guidelines include:

  • Avoid Sink and Trash Disposal: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, do not dispose of N¹,N¹²-Di-boc-spermine or its containers in the regular trash or down the drain.[5][6]

  • Proper Containment: Collect all N¹,N¹²-Di-boc-spermine waste in a designated, leak-proof container that is chemically compatible with the substance.[7][8] The original container is often the best choice for storing waste.[9][10]

  • Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("N¹,N¹²-Di-boc-spermine"), and any other components of the waste mixture.[5][6]

  • Segregation of Waste: Store containers of N¹,N¹²-Di-boc-spermine waste separately from incompatible materials to prevent accidental reactions.[8][11]

Step-by-Step Disposal Protocol for N¹,N¹²-Di-boc-spermine

The following protocol outlines the standard operating procedure for the disposal of N¹,N¹²-Di-boc-spermine waste, including the pure compound and any contaminated materials.

1. Waste Identification and Characterization:

  • Consult the SDS: If available, the Safety Data Sheet will provide specific disposal instructions. In the absence of an SDS, treat the substance as hazardous.

  • Hazard Assessment: Based on its chemical structure (a protected polyamine), N¹,N¹²-Di-boc-spermine should be handled with care. While the Boc-protecting groups reduce the reactivity of the amine groups, the compound's potential for biological activity warrants a cautious approach.

2. Collection and Storage of Waste:

  • Solid Waste: Collect unused or expired N¹,N¹²-Di-boc-spermine, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated solid waste container.[1] This container should be a sturdy, sealable plastic or glass jar.

  • Liquid Waste: If N¹,N¹²-Di-boc-spermine has been used in a solution, collect the liquid waste in a separate, clearly labeled container. Do not mix with other solvent waste streams unless confirmed to be compatible by your institution's EHS guidelines.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11] This area should be under the control of laboratory personnel and away from general work areas.

3. Labeling and Documentation:

  • Hazardous Waste Tag: Attach a hazardous waste tag to the container as soon as the first particle of waste is added.[5][6]

  • Content Declaration: Clearly list all contents of the container, including N¹,N¹²-Di-boc-spermine and any solvents or other chemicals present.

  • Record Keeping: Maintain a log of the waste generated in your laboratory.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often not exceeding one year), contact your institution's Environmental Health and Safety department to arrange for pickup.[7][9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[5] Trained EHS staff will handle the collection and transportation of the waste to a licensed disposal facility.

Quantitative Data Summary

While specific quantitative disposal thresholds for N¹,N¹²-Di-boc-spermine are not publicly available without an SDS, general federal regulations provide accumulation limits for hazardous waste in a laboratory setting.

ParameterGuidelineRegulation
Maximum Volume in SAA 55 gallons40 CFR 262.15
Maximum Quantity of Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)40 CFR 262.15
Maximum Accumulation Time Typically up to 12 monthsInstitutional Policy

Experimental Workflow for Disposal

Experimental Workflow: N1,N12-Di-boc-spermine Disposal cluster_0 Waste Generation cluster_1 Waste Segregation and Containment cluster_2 In-Lab Storage cluster_3 Disposal Request and Pickup A Generate this compound Waste (unused solid, contaminated PPE, solutions) B Select Appropriate Waste Container (Original container preferred, must be compatible and leak-proof) A->B C Affix 'Hazardous Waste' Label B->C D Place Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Container is Securely Closed E->F G Monitor Waste Volume and Accumulation Time F->G H Request Waste Pickup from EHS (when container is full or time limit is reached) G->H I EHS Collects Waste for Final Disposal H->I

Caption: Workflow for the proper disposal of N¹,N¹²-Di-boc-spermine waste.

Logical Decision Pathway for Disposal

Decision Pathway for this compound Disposal start Is the this compound waste generated? is_sds_available Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->is_sds_available follow_sds Follow SDS instructions. is_sds_available->follow_sds Yes treat_as_hazardous Treat waste as hazardous. is_sds_available->treat_as_hazardous No is_solid Is the waste solid (powder, contaminated items)? follow_sds->is_solid treat_as_hazardous->is_solid solid_waste_container Collect in a labeled solid hazardous waste container. is_solid->solid_waste_container Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No contact_ehs Contact EHS for pickup. solid_waste_container->contact_ehs liquid_waste_container Collect in a labeled liquid hazardous waste container. is_liquid->liquid_waste_container Yes liquid_waste_container->contact_ehs end Waste Disposed Properly contact_ehs->end

Caption: Decision-making process for the disposal of N¹,N¹²-Di-boc-spermine.

References

Comprehensive Safety and Handling Guide for N1,N12-Di-boc-spermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling N1,N12-Di-boc-spermine, which is typically a solid or powder.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]Protects against potential splashes and airborne particles.
Skin Protection Nitrile GlovesChemical-resistant, disposable. Double gloving is recommended.Prevents skin contact. Nitrile gloves offer good chemical resistance.[4] Inspect gloves before use and change them immediately if contaminated.
Laboratory CoatStandard, full-sleeved.Prevents contamination of personal clothing and skin.[4]
Respiratory Protection NIOSH-approved RespiratorN95 or higher, depending on the scale of work and ventilation.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] Not typically required if handled exclusively within a fume hood.[4]

II. Operational Plan: Step-by-Step Handling Procedures

Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.

A. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to control potential dust and fumes.[4]

  • PPE Adherence: Before handling, ensure all required PPE is correctly worn as detailed in the table above.

  • Equipment Check: Ensure all necessary equipment such as spatulas, weigh boats, and glassware are clean and readily accessible.

B. Weighing and Transfer:

  • Ventilation: Perform all weighing and transfer operations of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[4][5]

  • Avoid Dust Generation: Use appropriate tools and techniques to handle the material and prevent the creation of dust clouds.[5]

  • Container Sealing: Keep the container tightly sealed when not in use.

C. Dissolution:

  • Solvent Selection: If preparing a solution, select an appropriate solvent. N1,N12-diacetylspermine, a similar compound, is soluble in DMSO and PBS (pH 7.2).[6]

  • Inert Atmosphere: For stock solutions, it may be beneficial to purge the solvent with an inert gas before dissolving the compound.[7]

  • Safe Dissolution: Add the solvent to the solid slowly to avoid splashing.

D. Storage:

  • Temperature: Store this compound at -20°C for long-term stability.[3]

  • Shipping Conditions: The compound is typically shipped at ambient temperature.[3]

  • Incompatibility: Store away from strong oxidizing agents.[4]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Hazardous Waste Container: Collect all waste materials, including unused compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE (gloves, etc.) in a designated and clearly labeled hazardous chemical waste container.[5]

  • Avoid Drains: Do not dispose of this compound or its solutions down the drain.[5]

B. Containerization:

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list the chemical contents.

  • Closure: Keep the waste container closed when not in use.[5]

C. Institutional Guidelines:

  • Follow Protocols: Adhere to your institution's specific hazardous waste disposal protocols.

  • Waste Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department.

IV. Experimental Workflow and Disposal Diagram

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don PPE - Work in Fume Hood weigh Weighing & Transfer: - Inside Fume Hood - Avoid Dust prep->weigh segregate Waste Segregation: - Unused compound - Contaminated labware - Used PPE prep->segregate Used PPE dissolve Dissolution (if applicable): - Select appropriate solvent - Add solvent slowly weigh->dissolve weigh->segregate Contaminated weigh boats, tips, etc. storage Storage: - Tightly sealed container - -20°C dissolve->storage dissolve->segregate Contaminated glassware storage->segregate Expired/Unused compound containerize Containerization: - Labeled hazardous waste container - Keep container closed segregate->containerize dispose Final Disposal: - Follow institutional EHS guidelines containerize->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.